Bis(2-hydroxyethyl) adipate
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(2-hydroxyethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c11-5-7-15-9(13)3-1-2-4-10(14)16-8-6-12/h11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZKTFHQZNLYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCO)CC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40021-83-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(1,6-dioxo-1,6-hexanediyl)bis[ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40021-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10168781 | |
| Record name | Bis(2-hydroxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700-12-5 | |
| Record name | 1,6-Bis(2-hydroxyethyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-hydroxyethyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-hydroxyethyl) adipate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-hydroxyethyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Bis(2-hydroxyethyl) adipate CAS number 1700-12-5
An In-depth Technical Guide to Bis(2-hydroxyethyl) adipate (CAS: 1700-12-5)
Introduction and Strategic Overview
Bis(2-hydroxyethyl) adipate (CAS No. 1700-12-5) is a diester of adipic acid and ethylene glycol, belonging to the broader class of aliphatic esters.[1][2] With the molecular formula C10H18O6, this compound serves a dual role in industrial and research settings.[1] Primarily, it functions as a highly efficient plasticizer, imparting flexibility and durability to various polymers.[1] Its structure, featuring two terminal hydroxyl groups, also makes it a valuable diol monomer for the synthesis of polyesters and other copolymers. This guide provides a comprehensive technical overview of its synthesis, properties, applications, and handling, with a focus on the scientific principles and experimental considerations relevant to research and development professionals.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application. Bis(2-hydroxyethyl) adipate is a colorless liquid under standard conditions.[1] The key quantitative properties are summarized in the table below. The presence of two ester linkages and two hydroxyl groups results in a molecule with a significant number of hydrogen bond acceptors, influencing its solubility and interaction with polymer matrices.[2]
| Property | Value | Source |
| CAS Number | 1700-12-5 | [1][2] |
| Molecular Formula | C10H18O6 | [1][2] |
| Molecular Weight | 234.25 g/mol | [2] |
| IUPAC Name | bis(2-hydroxyethyl) hexanedioate | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 382.5 °C at 760 mmHg | [1] |
| Density | 1.197 g/cm³ | [1] |
| Flash Point | 144.9 °C | [1] |
| Refractive Index | 1.474 | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 11 | [2] |
Synthesis and Mechanistic Pathway
The most common and direct route for synthesizing Bis(2-hydroxyethyl) adipate is through the Fischer esterification of adipic acid with an excess of ethylene glycol. This reaction is typically acid-catalyzed. The causality behind using excess ethylene glycol is to drive the reaction equilibrium towards the formation of the diester product, in accordance with Le Châtelier's principle, thereby maximizing the yield.
Reaction Mechanism
The synthesis proceeds via a standard acid-catalyzed esterification mechanism, as illustrated below.
Caption: Fischer esterification of adipic acid with ethylene glycol.
Self-Validating Laboratory Synthesis Protocol
This protocol is designed to be self-validating by incorporating in-process checks and a final purification step to ensure high purity of the final product.
Materials:
-
Adipic acid (1.0 eq)
-
Ethylene glycol (5.0 eq, serves as reactant and solvent)
-
Sulfuric acid (catalytic amount, e.g., 0.5% mol)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Combine adipic acid and ethylene glycol in the round-bottom flask. Add a magnetic stir bar.
-
Catalyst Addition: Slowly add the catalytic amount of sulfuric acid while stirring.
-
Esterification: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The reaction progress is monitored by the collection of water (byproduct) in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected. This provides an in-process validation of reaction completion.
-
Neutralization: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step removes the acid catalyst and any unreacted adipic acid.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the ethyl acetate and excess ethylene glycol under reduced pressure using a rotary evaporator. The final product, Bis(2-hydroxyethyl) adipate, is obtained as a viscous liquid. Purity should be confirmed via analytical methods.
Core Applications and Field Insights
-
Polymer Plasticization: The primary application of Bis(2-hydroxyethyl) adipate is as a plasticizer.[1] Unlike phthalate-based plasticizers, adipates are often sought for applications requiring greater flexibility at low temperatures. The molecule intercalates between polymer chains (e.g., in PVC, coatings, adhesives), disrupting intermolecular forces and increasing free volume. This lowers the glass transition temperature (Tg) of the polymer, transforming a rigid material into a more flexible and durable one.[1] The choice of this specific adipate is dictated by the desired balance of plasticizing efficiency, low volatility, and migratory resistance.
-
Monomer for Polyester Synthesis: The two terminal hydroxyl groups make Bis(2-hydroxyethyl) adipate an excellent diol monomer for polycondensation reactions. It can react with dicarboxylic acids (or their derivatives) to form novel aliphatic polyesters. This is an area of significant research interest, particularly in the development of biodegradable polymers. For instance, research on the structurally similar molecule Bis(2-hydroxyethyl) terephthalate (BHET), derived from recycled PET, has shown its utility in creating biodegradable aromatic-aliphatic copolyesters for sustainable packaging.[3][4][5] This provides a proven conceptual framework for researchers exploring Bis(2-hydroxyethyl) adipate for similar applications, potentially leading to fully aliphatic, flexible, and biodegradable polymers.
Analytical Characterization Workflow
Confirming the identity and purity of synthesized or sourced Bis(2-hydroxyethyl) adipate is critical. A standard analytical workflow involves spectroscopic and chromatographic techniques.
Caption: Standard workflow for the analytical characterization of the compound.
-
NMR Spectroscopy: 13C NMR is particularly powerful for confirming the structure, with predictable shifts for the carbonyl carbons, the carbons adjacent to the ester oxygen, and the carbons bearing the hydroxyl groups.[2]
-
FTIR Spectroscopy: Will show characteristic peaks for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), and a strong C=O stretch for the ester group (~1730 cm⁻¹).
-
Mass Spectrometry: Confirms the molecular weight of 234.25 g/mol .[2]
Safety, Handling, and Regulatory Context
Based on available data, Bis(2-hydroxyethyl) adipate is considered to have a low hazard profile. The Australian Industrial Chemicals Introduction Scheme (AICIS) has evaluated it as a chemical unlikely to require further regulation to manage risks to human health.[2]
However, it is crucial for researchers not to conflate this compound with other adipate esters for which more extensive toxicological data exists. For example, Bis(2-ethylhexyl) adipate (DEHA), a different chemical, has been studied more extensively and has different safety considerations.[6][7]
Standard Handling Procedures:
-
Use in a well-ventilated area or chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid direct contact with skin and eyes. While not classified as a major irritant, good laboratory practice dictates minimizing exposure.
-
Store in a tightly sealed container in a cool, dry place.
Future Directions and Research Opportunities
The true potential of Bis(2-hydroxyethyl) adipate likely lies beyond its current use as a simple plasticizer. For drug development professionals and materials scientists, several research avenues are promising:
-
Biodegradable Polymers: As a diol monomer, it can be a key building block for creating novel, flexible, and biodegradable aliphatic polyesters for use in medical devices, drug delivery systems, or dissolvable sutures.
-
Environmentally Friendly Lubricants: Research into related ionic liquids, such as bis(2-hydroxyethyl)ammonium erucate, has shown promise in creating environmentally friendly lubricants.[8] The structural backbone of Bis(2-hydroxyethyl) adipate could be modified to explore new classes of high-performance, biodegradable lubricants and hydraulic fluids.
-
Polyurethane Synthesis: The terminal hydroxyl groups allow it to act as a polyol chain extender in the synthesis of polyurethanes, enabling the fine-tuning of mechanical properties like elasticity and hardness in the final material.
Conclusion
Bis(2-hydroxyethyl) adipate is a versatile chemical with established utility and significant untapped potential. Its role as a plasticizer is well-understood, but its future value will likely be defined by its application as a monomer in the creation of advanced, functional, and sustainable polymers. A precise understanding of its synthesis, properties, and analytical characterization is essential for any researcher aiming to innovate with this compound.
References
-
Wikipedia. (n.d.). Bis(2-ethylhexyl) adipate. Retrieved from [Link]
-
New Jersey Department of Health. (2000). HAZARD SUMMARY - Bis (2-Ethylhexyl) Adipate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(2-methoxyethyl) adipate. Retrieved from [Link]
-
PubMed. (2020). Biodegradation of bis(2-hydroxyethyl) terephthalate by a newly isolated Enterobacter sp. HY1 and characterization of its esterase properties. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Bis(2-hydroxyethyl) adipate. Retrieved from [Link]
- Google Patents. (n.d.). EP0723951A1 - Process to prepare bis (2-hydroxyethyl) terephthalate.
-
PubChem - NIH. (n.d.). Bis(2-ethoxyethyl) adipate. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Di(2-ethylhexyl) adipate - Some Industrial Chemicals. Retrieved from [Link]
-
ACS Applied Polymer Materials. (2022). Biodegradable Aromatic–Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN102249909A - Method for preparing bis(2-ethylhexyl)adipate.
-
ResearchGate. (2022). Biodegradable Aromatic–Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications | Request PDF. Retrieved from [Link]
-
KAIST. (2022). Biodegradable Aromatic-Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
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- 7. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Bis(2-hydroxyethyl) adipate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-hydroxyethyl) adipate is a specialty chemical compound with increasing significance in polymer chemistry and material science. As a di-ester of adipic acid and ethylene glycol, its unique molecular architecture, featuring terminal hydroxyl groups, makes it a valuable building block for the synthesis of a variety of polymers, including polyesters and polyurethanes. This guide provides a comprehensive overview of bis(2-hydroxyethyl) adipate, detailing its chemical structure, synthesis, physicochemical properties, and key applications, with a focus on providing practical insights for research and development professionals.
Chemical Structure and Properties
Bis(2-hydroxyethyl) adipate, with the CAS number 1700-12-5, is a diester featuring a central adipic acid core flanked by two 2-hydroxyethyl groups.[1] Its chemical formula is C10H18O6, and it has a molecular weight of approximately 234.25 g/mol .[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | bis(2-hydroxyethyl) hexanedioate[1] |
| CAS Number | 1700-12-5[1] |
| Molecular Formula | C10H18O6[1] |
| Molecular Weight | 234.25 g/mol [1] |
| Synonyms | Adipic acid bis(2-hydroxyethyl) ester, 1,6-Bis(2-hydroxyethyl) hexanedioate[1] |
Physicochemical Properties:
Bis(2-hydroxyethyl) adipate is typically a colorless liquid at room temperature.[2] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 382.5 ± 22.0 °C (Predicted) | [3] |
| Density | 1.197 g/cm³ (Predicted) | [2] |
| Flash Point | 144.9 °C (Predicted) | [2] |
| Vapor Pressure | 2.00E-07 mmHg at 25°C (Predicted) | [2] |
| Refractive Index | 1.474 (Predicted) | [2] |
The presence of two terminal hydroxyl groups imparts a degree of polarity and reactivity to the molecule, making it a versatile monomer for polymerization reactions.
Below is a diagram illustrating the chemical structure of bis(2-hydroxyethyl) adipate.
Caption: Chemical structure of bis(2-hydroxyethyl) adipate.
Synthesis of Bis(2-hydroxyethyl) adipate
The primary method for synthesizing bis(2-hydroxyethyl) adipate is through the direct esterification of adipic acid with ethylene glycol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, to increase the reaction rate. The process involves heating the reactants and removing the water formed as a byproduct to drive the equilibrium towards the formation of the ester.
Caption: General workflow for the synthesis of bis(2-hydroxyethyl) adipate.
Detailed Experimental Protocol:
Materials:
-
Adipic acid
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Appropriate glassware (round-bottom flask, Dean-Stark trap, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, combine adipic acid, a molar excess of ethylene glycol (e.g., 1:2.2 molar ratio), and a catalytic amount of p-toluenesulfonic acid. If using toluene for azeotropic water removal, add it to the flask.
-
Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Neutralization and Washing: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Wash the crude product with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent. The crude product can be further purified by vacuum distillation to obtain pure bis(2-hydroxyethyl) adipate.
Self-Validation: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the amount of water collected. The purity and identity of the final product should be confirmed by analytical methods like NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Characterization
The structure and purity of synthesized bis(2-hydroxyethyl) adipate can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the ethylene glycol units and the adipic acid backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, as well as the different methylene carbons in the molecule. A reference to the ¹³C NMR spectrum can be found on PubChem.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the ester functional group, typically in the region of 1735-1750 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the terminal hydroxyl (-OH) groups.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Applications in Research and Development
The bifunctional nature of bis(2-hydroxyethyl) adipate, with its two terminal hydroxyl groups, makes it a valuable monomer in the synthesis of various polymers.
-
Polyester Synthesis: It can be used as a diol monomer in condensation polymerization with dicarboxylic acids or their derivatives to produce polyesters with specific properties. These polyesters can find applications as plasticizers, in coatings, and in adhesives.[2]
-
Polyurethane Production: The hydroxyl groups of bis(2-hydroxyethyl) adipate can react with isocyanates to form polyurethanes. The adipate backbone can impart flexibility and toughness to the resulting polyurethane, making it suitable for applications such as elastomers, foams, and coatings.
-
Drug Delivery: The biodegradable nature of some polyesters derived from bis(2-hydroxyethyl) adipate makes them potential candidates for use in controlled drug release systems and other biomedical applications.
Safety and Handling
While specific toxicological data for bis(2-hydroxyethyl) adipate is limited, it is important to handle the compound with care in a laboratory setting. According to the Australian Industrial Chemicals Introduction Scheme (AICIS), it is evaluated as a chemical that is unlikely to require further regulation to manage risks to human health.[1] However, general laboratory safety precautions should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Bis(2-hydroxyethyl) adipate is a versatile and valuable chemical intermediate with significant potential in polymer and materials science. Its well-defined structure, accessible synthesis, and reactive hydroxyl groups make it an attractive building block for creating a wide range of functional materials. This guide has provided a comprehensive overview of its key characteristics to support researchers and developers in harnessing its potential for innovative applications.
References
-
PubChem. (n.d.). Bis(2-hydroxyethyl) adipate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Bis(2-hydroxyethyl) adipate synthesis pathway
An In-depth Technical Guide to the Synthesis of Bis(2-hydroxyethyl) Adipate
Introduction
Bis(2-hydroxyethyl) adipate is a diester of significant interest in the polymer and materials science fields. Structurally, it is formed from the condensation of adipic acid, a dicarboxylic acid, and two molecules of ethylene glycol, a diol. Its chemical formula is C10H18O6[1][2]. This molecule serves as a crucial monomer in the synthesis of various polyesters and as a plasticizer, imparting flexibility and durability to polymers[3]. This guide provides a comprehensive overview of its synthesis pathway, focusing on the direct esterification of adipic acid and ethylene glycol, a method favored for its efficiency and atom economy.
Core Synthesis Pathway: Fischer Esterification
The primary industrial and laboratory-scale synthesis of bis(2-hydroxyethyl) adipate is achieved through the direct esterification of adipic acid with ethylene glycol. This reaction is a classic example of a Fischer esterification, a condensation reaction where a carboxylic acid and an alcohol react to form an ester and water[4][5]. The overall reaction is driven to completion by the continuous removal of water, shifting the chemical equilibrium towards the product side in accordance with Le Châtelier's principle.
The Reaction:
Adipic Acid + 2 Ethylene Glycol ⇌ Bis(2-hydroxyethyl) adipate + 2 Water
The reaction proceeds in two main stages: an initial esterification to form a monoester, followed by a second esterification to yield the final diester product[6]. To enhance the reaction rate, an acid catalyst is typically employed.
Mechanism of Catalysis
The esterification is significantly accelerated by catalysts. Common catalysts include strong protic acids like p-toluenesulfonic acid (p-TSA) or organometallic compounds such as tetrabutyl titanate[6][7].
-
Protonation of the Carbonyl Oxygen: The catalyst protonates the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The hydroxyl group of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, leading to the formation of the ester linkage.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.
This process occurs at both ends of the adipic acid molecule to form the final bis(2-hydroxyethyl) adipate.
Caption: The direct esterification of adipic acid and ethylene glycol.
Experimental Protocol: Laboratory Scale Synthesis
This protocol details a standard laboratory procedure for synthesizing bis(2-hydroxyethyl) adipate.
Materials and Equipment:
-
Adipic acid
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Three-necked round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thermometer or thermocouple
-
Dean-Stark apparatus or a simple distillation setup
-
Condenser
-
Magnetic stir bar
Procedure:
-
Reactant Charging: In a 500 mL three-necked round-bottom flask, place 36.5 g (0.25 mol) of adipic acid and 62.1 g (1.0 mol) of ethylene glycol (a 1:4 molar ratio of acid to diol). The excess ethylene glycol helps to drive the reaction towards the product.
-
Catalyst Addition: Add 0.4 g of p-TSA as the catalyst[8].
-
Apparatus Setup: Equip the flask with a magnetic stir bar, a thermometer, and a distillation head connected to a condenser. The central neck should be fitted with the mechanical stirrer.
-
Reaction Initiation: Begin stirring and heat the mixture. The reaction temperature is typically maintained between 140-160°C[6][9]. Water will begin to distill off as a byproduct of the esterification.
-
Water Removal: The water produced during the reaction is continuously removed by distillation. The progress of the reaction can be monitored by measuring the volume of water collected. The theoretical amount of water to be collected for this reaction is 9 mL (0.5 mol).
-
Reaction Completion: The reaction is considered complete when the collection of water ceases, which typically takes 2-5 hours[9].
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Comparative Table of Reaction Parameters
| Parameter | Value/Type | Rationale and Impact | Source |
| Reactant Molar Ratio (EG:AA) | 2.2:1 to 5:1 | An excess of ethylene glycol shifts the equilibrium to favor product formation and can also serve as a solvent. | [10] |
| Catalyst | Tetrabutyl titanate [Ti(OBu)4] | Highly effective organometallic catalyst, often used in industrial processes. Reaction rate increases with catalyst concentration. | [7] |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | A strong acid catalyst that is effective and relatively inexpensive for lab-scale synthesis. | [6] |
| Temperature | 130°C - 180°C | Higher temperatures increase the reaction rate but can lead to side reactions like the formation of diethylene glycol (DEG) if temperatures are too high. | [6][9] |
| Reaction Time | 2 - 6 hours | Dependent on temperature, catalyst, and efficiency of water removal. | [6][9] |
Purification and Characterization Workflow
The crude product obtained from the reaction contains unreacted ethylene glycol, the catalyst, and potential byproducts. A multi-step purification process is necessary to obtain high-purity bis(2-hydroxyethyl) adipate.
Purification Steps
-
Catalyst Neutralization: If an acid catalyst like p-TSA is used, the cooled reaction mixture is first neutralized with a base, such as a sodium bicarbonate solution, to quench the catalyst.
-
Removal of Excess Ethylene Glycol: The excess ethylene glycol is typically removed under reduced pressure using a rotary evaporator or through vacuum distillation.
-
Crystallization: The resulting crude ester can be purified by crystallization. The crude product is dissolved in a suitable solvent (e.g., water or an alcohol/water mixture) at an elevated temperature, and then cooled slowly to allow for the formation of pure crystals of bis(2-hydroxyethyl) adipate.
-
Filtration and Drying: The purified crystals are then separated from the mother liquor by filtration, washed with a cold solvent to remove any remaining impurities, and dried in a vacuum oven.[11]
Characterization Techniques
The identity and purity of the final product are confirmed using various spectroscopic methods.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands:
-
A broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of the terminal hydroxyl groups.
-
A strong, sharp peak around 1730 cm⁻¹ due to the C=O stretching of the ester carbonyl group.
-
C-O stretching bands in the region of 1250-1100 cm⁻¹.
-
C-H stretching bands around 2950-2850 cm⁻¹.[12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expected signals would include triplets for the -CH₂-O- protons and multiplets for the other methylene groups in the adipate and ethylene glycol moieties.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. Distinct signals will be observed for the carbonyl carbon of the ester, the carbons of the ethylene glycol units, and the carbons of the adipic acid backbone.[2]
-
Caption: Overall workflow from synthesis to final product characterization.
Safety and Handling
-
Adipic Acid: Can cause skin and eye irritation.
-
Ethylene Glycol: Harmful if swallowed.
-
p-Toluenesulfonic Acid: Corrosive and can cause severe skin and eye damage. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
References
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-
PrepChem.com. (n.d.). Preparation of Bis(2-Hydroxyethyl)Adipate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of easy-to-degrade adipic acid polyethylene glycol polyester.
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Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]
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National Institutes of Health. (2021). Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Bis(2-hydroxyethyl) adipate. Retrieved from [Link]
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AIDIC. (n.d.). Process Simulation of Bis (2- hydroxyethyl) terephthalate and Its Recovery Using Two–stage Evaporation Systems. Retrieved from [Link]
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New Jersey Department of Health. (2000). BIS (2-ETHYLHEXYL) ADIPATE HAZARD SUMMARY. Retrieved from [Link]
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Knowledge. (2023). The Reaction of Adipic Acid and Ethylene Glycol: An Overview. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S1. FTIR spectrum of bis(2-ethylheptyl) phthalate. Retrieved from [Link]
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PubChem. (n.d.). Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340. Retrieved from [Link]
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ResearchGate. (2025). Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. Retrieved from [Link]
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MDPI. (2023). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Retrieved from [Link]
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Shandong Qibo New Energy Co., Ltd. (2024). How Does Adipic Acid React with Ethylene Glycol?. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of bis(2-hydroxyethyl)terephthalate.
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ResearchGate. (n.d.). FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised.... Retrieved from [Link]
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Semantic Scholar. (n.d.). Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. Retrieved from [Link]
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International Scientific Organization. (2012). Preparation and characterization of polyesters with controlled molecular weight method. Retrieved from [Link]
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A-Z Data-Sheet: Bis(2-hydroxyethyl) Adipate
Abstract
This technical guide provides a comprehensive overview of bis(2-hydroxyethyl) adipate, a significant diester in polymer chemistry and material science. The primary focus is to establish its definitive chemical identity through its IUPAC name, alongside other critical identifiers. This document details its physicochemical properties, outlines a standard laboratory-scale synthesis protocol with justifications for procedural choices, describes methods for analytical characterization, and discusses its primary applications relevant to researchers in materials and drug development. All data and protocols are supported by authoritative references to ensure scientific integrity and reproducibility.
Chemical Identity and Nomenclature
The foundational step in any chemical study is the unambiguous identification of the compound. The common name, bis(2-hydroxyethyl) adipate, refers to a specific diester of adipic acid and ethylene glycol.
According to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is bis(2-hydroxyethyl) hexanedioate [1]. The parent acid, adipic acid, is systematically named hexanedioic acid, and the "bis(2-hydroxyethyl)" prefix indicates two identical ester groups derived from ethylene glycol (2-hydroxyethanol) are present.
Key identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | bis(2-hydroxyethyl) hexanedioate | [1] |
| Common Name | bis(2-hydroxyethyl) adipate | [1][2] |
| CAS Number | 1700-12-5 | [1][2] |
| Molecular Formula | C₁₀H₁₈O₆ | [1][2] |
| Molecular Weight | 234.25 g/mol | [2] |
| SMILES | C(CCC(=O)OCCO)CC(=O)OCCO | [1] |
| InChIKey | RCZKTFHQZNLYAR-UHFFFAOYSA-N | [1] |
Below is a diagram illustrating the molecular structure and its key functional groups.
Caption: Workflow for the synthesis of bis(2-hydroxyethyl) adipate.
Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic techniques is employed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. The spectrum should show a broad O-H stretch (from the terminal hydroxyl groups) around 3400 cm⁻¹, a strong C=O stretch (from the ester) around 1730 cm⁻¹, and C-O stretches between 1250-1100 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expected signals include triplets corresponding to the -CH₂- groups adjacent to the ester and hydroxyl functionalities, and multiplets for the internal methylene groups of the adipate backbone.
-
¹³C NMR: Confirms the carbon skeleton. Key signals include the carbonyl carbon (~173 ppm), carbons of the ethylene glycol units (~60-70 ppm), and carbons of the adipate backbone (~24-34 ppm).
-
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity. A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient can effectively separate the product from starting materials and by-products. Purity is determined by the relative area of the product peak.
Applications in Research and Development
Bis(2-hydroxyethyl) adipate's bifunctional nature—possessing two terminal hydroxyl groups—makes it a valuable monomer and building block in polymer synthesis.
-
Polyester and Polyurethane Synthesis: It serves as a diol monomer. It can be reacted with diacids or diisocyanates to create polyesters and polyurethanes, respectively. The resulting polymers often exhibit enhanced flexibility and are used in coatings, adhesives, and elastomers. [2]* Plasticizer: The compound is used as a highly efficient plasticizer, a substance added to polymers to increase their flexibility and durability. [2]This is particularly relevant in the formulation of materials like PVC.
-
Drug Delivery Systems: In the context of drug development, derivatives of this molecule can be incorporated into biodegradable polymers. The ester linkages are susceptible to hydrolysis, allowing for the creation of biocompatible materials that can degrade in a controlled manner, making them suitable for controlled-release drug delivery vehicles.
References
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PubChem. Bis(2-hydroxyethyl) adipate. Available at: [Link]
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Organic Syntheses. Ethyl Adipate Procedure. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Diethyl Adipate: Comprehensive Overview and Applications. Available at: [Link]
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An In-depth Technical Guide to Bis(2-hydroxyethyl) adipate: From Monomer Synthesis to Biomedical Applications
This guide provides a comprehensive overview of Bis(2-hydroxyethyl) adipate, a key monomer in the synthesis of biodegradable polyesters with significant potential in research and drug development. We will delve into its chemical identity, synthesis, and characterization, with a particular focus on its evolution into poly(ethylene adipate) and the associated applications in controlled drug release and biodegradable materials.
Core Concepts: Understanding Bis(2-hydroxyethyl) adipate
Bis(2-hydroxyethyl) adipate is an organic compound that serves as a fundamental building block for the creation of aliphatic polyesters. Its chemical structure, characterized by a central adipic acid core flanked by two hydroxyethyl groups, imparts it with the necessary functionality for polymerization.
Molecular Identity
-
Molecular Formula: C₁₀H₁₈O₆[1]
-
Molecular Weight: 234.25 g/mol [1]
-
IUPAC Name: bis(2-hydroxyethyl) hexanedioate[1]
-
CAS Number: 1700-12-5[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₆ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| Appearance | Colorless liquid | Inferred from related adipate esters |
| Boiling Point | 382.5±22.0 °C (Predicted) | [2] |
| Density | 1.197 g/cm³ (Predicted) |
Synthesis and Characterization: A Protocol for Quality Assurance
The synthesis of Bis(2-hydroxyethyl) adipate is typically achieved through the esterification of adipic acid with an excess of ethylene glycol. This reaction is a cornerstone of polyester chemistry and can be controlled to yield a high-purity monomer essential for subsequent polymerization.
Experimental Protocol: Synthesis of Bis(2-hydroxyethyl) adipate
This protocol outlines a standard laboratory procedure for the synthesis of Bis(2-hydroxyethyl) adipate. The causality behind each step is explained to ensure a thorough understanding of the process.
Materials:
-
Adipic acid
-
Ethylene glycol
-
Toluene
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Charging: In a round-bottom flask, combine adipic acid and a molar excess of ethylene glycol (typically a 1:2 or 1:3 molar ratio). The excess ethylene glycol drives the equilibrium towards the formation of the diester.
-
Solvent and Catalyst Addition: Add toluene to the flask to serve as an azeotropic solvent for the removal of water, a byproduct of the esterification. A catalytic amount of sulfuric acid is then added to protonate the carbonyl oxygen of the adipic acid, increasing its electrophilicity and accelerating the reaction.
-
Reaction and Water Removal: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the reaction to completion. The reaction progress can be monitored by the amount of water collected.
-
Neutralization and Washing: After the theoretical amount of water has been collected, cool the reaction mixture. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Subsequently, wash with deionized water to remove any remaining salts and unreacted ethylene glycol.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude Bis(2-hydroxyethyl) adipate can be further purified by vacuum distillation to obtain a high-purity product.
Characterization and Quality Control
The identity and purity of the synthesized Bis(2-hydroxyethyl) adipate must be confirmed through various analytical techniques. This self-validating system ensures the monomer is suitable for polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An IR spectrum will show a characteristic broad O-H stretch around 3400 cm⁻¹ from the terminal hydroxyl groups, a strong C=O stretch of the ester at approximately 1730 cm⁻¹, and C-O stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will provide distinct signals for the methylene protons of the ethylene glycol and adipic acid moieties, allowing for structural confirmation and purity assessment.
-
¹³C NMR will show characteristic peaks for the carbonyl carbon of the ester and the different methylene carbons in the molecule.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the monomer and identify any residual starting materials or byproducts.
From Monomer to Polymer: The Synthesis of Poly(ethylene adipate)
Bis(2-hydroxyethyl) adipate is the direct precursor to poly(ethylene adipate) (PEA), a biodegradable aliphatic polyester.[3][4] The polymerization process involves a polycondensation reaction where the terminal hydroxyl groups of the monomer react to form ester linkages, releasing ethylene glycol as a byproduct.
Caption: Workflow for the synthesis of Poly(ethylene adipate) from raw materials.
Polycondensation Protocol
A typical melt polycondensation process is employed to synthesize high molecular weight PEA.[4]
-
Oligomerization: Bis(2-hydroxyethyl) adipate is heated under a nitrogen atmosphere at temperatures ranging from 180-220°C in the presence of a catalyst, such as stannous chloride or titanium butoxide.[4] This initial stage forms low molecular weight oligomers.
-
Polycondensation: The pressure is then gradually reduced to a high vacuum while maintaining the high temperature. This facilitates the removal of the ethylene glycol byproduct, shifting the equilibrium towards the formation of high molecular weight polymer chains.[4] The reaction is continued until the desired molecular weight is achieved, which can be monitored by measuring the melt viscosity.
Applications in Drug Development and Biomedical Research
The biodegradable nature of poly(ethylene adipate) makes it a highly attractive material for various biomedical applications, particularly in the field of controlled drug delivery.
Microencapsulation for Controlled Release
PEA can be used to fabricate microcapsules for the sustained release of therapeutic agents.[5][6] The mechanism of drug release is primarily governed by the hydrolytic and enzymatic degradation of the polyester matrix.
A study on PEA microcapsules demonstrated that their degradation is significantly accelerated in the presence of enzymes like pancreatin and in biological media such as newborn calf serum, compared to simple hydrolysis in a buffer solution.[5] This enzymatic degradation leads to surface erosion and the eventual disruption of the microcapsule membrane, releasing the encapsulated drug.[5]
Biocompatibility and Biodegradability
The biocompatibility of PEA and its degradation products (adipic acid and ethylene glycol), which are endogenous or readily metabolized, is a key advantage for its use in drug delivery systems.[7] The degradation of PEA occurs through the hydrolysis of its ester bonds, a process that can be catalyzed by various enzymes, including lipases and esterases.[8][9]
Caption: Enzymatic degradation pathway of Poly(ethylene adipate).
Safety and Handling
Bis(2-hydroxyethyl) adipate is generally considered to have low toxicity. According to the Australian Industrial Chemicals Introduction Scheme, it is unlikely to require further regulation to manage risks to human health.[1] However, as with any chemical, appropriate laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated area and wear personal protective equipment such as gloves and safety glasses.
Conclusion
Bis(2-hydroxyethyl) adipate is more than just a simple chemical; it is a gateway to the development of advanced, biodegradable materials with significant implications for the pharmaceutical and biomedical fields. Its straightforward synthesis and the tunable properties of its resulting polymer, poly(ethylene adipate), make it a valuable tool for researchers and scientists. A thorough understanding of its chemistry, from monomer synthesis to polymer degradation, is crucial for harnessing its full potential in creating innovative solutions for drug delivery and beyond.
References
-
Poly(ethylene adipate) - Wikipedia. Wikipedia. [Link]
-
Poly (glycerol adipate) (PGA) Backbone Modifications with a Library of Functional Diols: Chemical and Physical - I.R.I.S. Zenodo. [Link]
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Poly(ethylene adipate) - Grokipedia. Grokipedia. [Link]
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Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340 - PubChem. National Center for Biotechnology Information. [Link]
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Biodegradation of poly(ethylene adipate) microcapsules in physiological media - PubMed. National Center for Biotechnology Information. [Link]
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Biodegradable Aromatic–Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications - KAIST. KAIST Repository. [Link]
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Synthesis and characterization of modified polyethylene adipate esters - ResearchGate. ResearchGate. [Link]
-
Enzymatic Degradation of Polyethylene and Polyethylene Terephthalate: A Mini Review. American Journal of Environment and Climate. [Link]
-
Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - MDPI. MDPI. [Link]
-
Exploring the enzymatic degradation of poly(glycerol adipate) - UCL Discovery. UCL Discovery. [Link]
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An In-depth Technical Guide to Bis(2-hydroxyethyl) Hexanedioate and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-hydroxyethyl) hexanedioate, a seemingly unassuming chemical compound, holds significant potential in the realms of polymer chemistry, materials science, and potentially in advanced drug delivery systems. This guide, intended for the discerning researcher and development scientist, delves into the core technical aspects of this molecule, moving beyond a superficial overview to provide actionable insights into its synthesis, characterization, and applications.
This document provides a comprehensive overview of bis(2-hydroxyethyl) hexanedioate, including its various synonyms and chemical identifiers. It details its physicochemical properties, outlines a standard synthesis protocol, and explores its current and potential applications, particularly in the development of biodegradable polymers. Furthermore, this guide offers a thorough analysis of its spectral characteristics for accurate identification and discusses essential safety and handling protocols.
Nomenclature and Identification: A Compound of Many Names
Clarity in scientific communication begins with precise identification. Bis(2-hydroxyethyl) hexanedioate is known by several synonyms, which are frequently encountered in literature and commercial listings. Understanding these is crucial for exhaustive literature searches and procurement.
Primary Synonyms:
-
bis(2-hydroxyethyl) adipate[1]
-
Adipic acid bis(2-hydroxyethyl) ester
-
Hexanedioic acid, 1,6-bis(2-hydroxyethyl) ester[1]
-
1,6-Bis(2-hydroxyethyl) hexanedioate[1]
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 1700-12-5[1] |
| Molecular Formula | C10H18O6[1] |
| Molecular Weight | 234.25 g/mol [1] |
| IUPAC Name | bis(2-hydroxyethyl) hexanedioate[1] |
| InChI | InChI=1S/C10H18O6/c11-5-7-15-9(13)3-1-2-4-10(14)16-8-6-12/h11-12H,1-8H2[1] |
| InChIKey | RCZKTFHQZNLYAR-UHFFFAOYSA-N[1] |
| SMILES | C(CCC(=O)OCCO)CC(=O)OCCO[1] |
Physicochemical Properties
The following table summarizes key physicochemical properties of bis(2-hydroxyethyl) hexanedioate. It is important to note that while some experimental data is available for related compounds, many of the values for this specific molecule are based on computational predictions.
| Property | Value | Source |
| Boiling Point | 382.5 ± 22.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.197 g/cm³ (Predicted) | Guidechem[3] |
| Flash Point | 144.9 °C (Predicted) | Guidechem[3] |
| Vapor Pressure | 2.00E-07 mmHg at 25°C (Predicted) | Guidechem[3] |
| Refractive Index | 1.474 (Predicted) | Guidechem[3] |
| pKa | 13.60 ± 0.10 (Predicted) | ChemicalBook[2] |
| XLogP3-AA | -0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 11 | PubChem[1] |
Synthesis of Bis(2-hydroxyethyl) Hexanedioate
The synthesis of bis(2-hydroxyethyl) hexanedioate is primarily achieved through the esterification of adipic acid with ethylene glycol.[2][4][5] This is a condensation reaction where a molecule of water is eliminated for each ester linkage formed.[2] For laboratory-scale synthesis, the following protocol can be adapted.
Experimental Protocol: Fischer Esterification
Rationale: This protocol utilizes a common and reliable method for ester synthesis. The use of an acid catalyst accelerates the reaction, while the removal of water drives the equilibrium towards the product side, maximizing the yield.
Materials:
-
Adipic acid
-
Ethylene glycol (in excess)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid, a 5-10 fold molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid (approx. 1-2 mol% relative to adipic acid). Add toluene to the flask.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill off and be collected in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the diester.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess ethylene glycol.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure bis(2-hydroxyethyl) hexanedioate.
Caption: Synthesis workflow for bis(2-hydroxyethyl) hexanedioate.
Analytical Characterization
Accurate characterization of the synthesized product is paramount. The following sections detail the expected spectral data for bis(2-hydroxyethyl) hexanedioate.
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the structure of the molecule. The expected signals are:
-
A multiplet around 1.6-1.7 ppm corresponding to the four protons of the two central methylene groups (-CH₂-CH₂-) of the adipate backbone.
-
A multiplet around 2.3-2.4 ppm for the four protons of the two methylene groups adjacent to the carbonyl groups (-O-CO-CH₂-).
-
A triplet around 3.7-3.8 ppm for the four protons of the methylene groups adjacent to the hydroxyl groups (-CH₂-OH).
-
A triplet around 4.2-4.3 ppm for the four protons of the methylene groups adjacent to the ester oxygen (-CO-O-CH₂-).
-
A broad singlet corresponding to the two hydroxyl protons (-OH). The chemical shift of this peak is variable and depends on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show the following characteristic peaks:
-
A signal around 24-25 ppm for the two central carbon atoms of the adipate backbone (-CH₂-CH₂-).
-
A signal around 33-34 ppm for the two carbon atoms adjacent to the carbonyl groups (-O-CO-CH₂-).
-
A signal around 60-61 ppm for the two carbon atoms of the methylene groups adjacent to the hydroxyl groups (-CH₂-OH).
-
A signal around 66-67 ppm for the two carbon atoms of the methylene groups adjacent to the ester oxygen (-CO-O-CH₂-).
-
A signal in the range of 173-174 ppm for the two carbonyl carbons of the ester groups (-COO-).
FTIR Spectroscopy
The infrared spectrum is useful for identifying the key functional groups present in the molecule.
-
A broad absorption band in the region of 3400-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups.
-
Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
-
A very strong and sharp absorption peak around 1730-1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group.
-
C-O stretching vibrations will appear in the region of 1000-1300 cm⁻¹ .
Caption: Analytical workflow for the characterization of bis(2-hydroxyethyl) hexanedioate.
Applications in Research and Development
The di-functional nature of bis(2-hydroxyethyl) hexanedioate, possessing two terminal hydroxyl groups, makes it a valuable monomer for the synthesis of polyesters and polyurethanes.
Biodegradable Polyesters
Bis(2-hydroxyethyl) hexanedioate can be used as a building block for creating biodegradable aliphatic polyesters. These polymers are of significant interest in the development of environmentally friendly plastics and in biomedical applications. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to degradation into non-toxic starting materials. Research in this area focuses on copolymerizing this monomer with other dicarboxylic acids or diols to tailor the physical properties and degradation rates of the resulting polymers for specific applications such as biodegradable packaging and agricultural films.
Polyurethane Synthesis
In the synthesis of polyurethanes, bis(2-hydroxyethyl) hexanedioate can serve as a chain extender or as a component of the polyol pre-polymer. The incorporation of this aliphatic diester can impart flexibility and improve the low-temperature properties of the final polyurethane material. These materials find use in a variety of applications, including elastomers, coatings, and adhesives.
Potential in Drug Delivery
While direct applications in drug delivery are still emerging, the potential for bis(2-hydroxyethyl) hexanedioate as a component of biodegradable polymers for controlled release formulations is significant. Its ability to form part of a polyester backbone that can be hydrolyzed in physiological conditions makes it a candidate for creating drug-eluting matrices. Further research is warranted to explore its use in creating nanoparticles, microparticles, or hydrogels for the sustained release of therapeutic agents.
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable. While specific toxicological data for bis(2-hydroxyethyl) hexanedioate is limited, a conservative approach based on its constituent parts and related compounds is recommended.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Toxicity of Precursors: It is important to note the hazards associated with the starting materials. Ethylene glycol can be toxic if ingested and may cause damage to the kidneys, liver, and central nervous system through repeated or prolonged exposure.[6][7] Adipic acid is an irritant.
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this or any chemical.
Conclusion
Bis(2-hydroxyethyl) hexanedioate is a versatile chemical building block with established and potential applications in polymer science and beyond. Its straightforward synthesis and di-functional nature make it an attractive monomer for the creation of new materials with tailored properties. For researchers in drug development and materials science, a thorough understanding of its chemical identity, properties, and reactivity is the first step towards unlocking its full potential in innovative applications. This guide provides a solid foundation for such endeavors, emphasizing scientific integrity and a commitment to safety.
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-
MDPI. Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. (2023-03-07). [Link]
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Nano. Ethylene glycol MSDS. (2005-10-10). [Link]
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PubChem. Bis(2-hydroxyethyl) adipate. [Link]
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Shandong Qibo New Energy Co., Ltd. How Does Adipic Acid React with Ethylene Glycol?. (2024-01-13). [Link]
-
AWS. Material Safety Data Sheet - Ethylene glycol MSDS. (2005-10-10). [Link]
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- 4. How Does Adipic Acid React with Ethylene Glycol? - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. adipic acid and ethylene glycol reaction - Knowledge [xiangyuch.com]
- 6. nano.pitt.edu [nano.pitt.edu]
- 7. lwb-registry-867.s3.ca-central-1.amazonaws.com [lwb-registry-867.s3.ca-central-1.amazonaws.com]
A Comprehensive Technical Guide to the Key Properties and Applications of Adipic Acid Esters
An in-depth technical guide on the core properties of adipic acid esters.
This guide provides an in-depth exploration of the essential properties, synthesis, and applications of adipic acid esters. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to serve as a valuable resource in both research and industrial settings.
Introduction: Understanding Adipic Acid and its Diester Derivatives
Adipic acid, a six-carbon dicarboxylic acid, is a fundamental building block in the chemical industry, most notably for the production of nylon. However, its utility extends significantly to the synthesis of a versatile class of compounds known as adipic acid esters, or adipates. These diesters are synthesized by reacting adipic acid with various alcohols, resulting in molecules with a wide array of physical and chemical properties.
The general structure of an adipic acid ester is characterized by a central adipoyl group with two ester functionalities. The nature of the alcohol (R-group) used in the esterification process is the primary determinant of the final properties of the adipate, influencing everything from its viscosity and boiling point to its efficacy as a plasticizer. Common examples include dioctyl adipate (DOA) and di(2-ethylhexyl) adipate (DEHA).
Core Physicochemical Properties of Adipic Acid Esters
The utility of adipic acid esters in various applications is a direct consequence of their distinct physicochemical properties. These properties are primarily dictated by the length and branching of the alkyl chains of the alcohol moieties.
Key Properties:
-
Low-Temperature Flexibility: A hallmark of many adipate esters is their ability to impart excellent flexibility to polymers at low temperatures. This is due to the bulky, non-polar alkyl groups that disrupt polymer chain packing, thereby lowering the glass transition temperature.
-
High Plasticizing Efficiency: Adipates are highly effective at softening polymers, particularly PVC, requiring lower concentrations compared to some other classes of plasticizers to achieve the desired flexibility.
-
Good Electrical Properties: Their non-polar nature results in high electrical resistivity, making them suitable for use in wire and cable insulation.
-
Low Volatility: Higher molecular weight adipates exhibit low volatility, which is crucial for applications where plasticizer migration and loss over time are concerns.
-
Biocompatibility: Certain adipic acid esters have been investigated for their biocompatibility, leading to their use in some medical devices and pharmaceutical applications.
The following table summarizes the key quantitative properties of several common adipic acid esters:
| Property | Diethyl Adipate (DEA) | Dibutyl Adipate (DBA) | Dioctyl Adipate (DOA) | Di(2-ethylhexyl) Adipate (DEHA) |
| Molecular Formula | C10H18O4 | C14H26O4 | C22H42O4 | C22H42O4 |
| Molecular Weight ( g/mol ) | 202.25 | 258.36 | 370.59 | 370.59 |
| Boiling Point (°C) | 245 | 305 | 417 | 417 |
| Melting Point (°C) | -21 | -37.5 | -67 | -70 |
| Density (g/cm³ at 20°C) | 1.009 | 0.965 | 0.927 | 0.922 |
| Viscosity (cP at 20°C) | 2.5 | 5.2 | 13.5 | 15.5 |
| Solubility in Water | Low | Very Low | Insoluble | Insoluble |
Primary Applications and Functional Roles
The unique combination of properties inherent to adipic acid esters makes them highly valuable in a range of industrial and commercial applications.
-
Plasticizers: This is the largest application for adipic acid esters. They are widely used as primary plasticizers for PVC and other polymers to enhance flexibility, particularly for applications requiring good performance at low temperatures, such as food wrap, wire insulation, and automotive interiors.
-
Solvents: Due to their excellent solvency for a variety of organic compounds, adipates are used in formulations for coatings, inks, and cleaning agents.
-
Lubricants and Hydraulic Fluids: Their good thermal stability and low-temperature properties make them suitable as base stocks for synthetic lubricants and hydraulic fluids, especially in aviation.
-
Cosmetics and Personal Care: In cosmetic formulations, adipic acid esters function as emollients, providing a smooth and soft feel to the skin. They are also used as solvents for active ingredients.
-
Pharmaceuticals: In the pharmaceutical industry, certain adipates are used as plasticizers in film coatings for tablets and as solvents in topical drug formulations.
Synthesis of Adipic Acid Esters: A Step-by-Step Protocol
The most common method for synthesizing adipic acid esters is through Fischer-Speier esterification, which involves the reaction of adipic acid with an excess of the desired alcohol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Dibutyl Adipate (DBA)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine adipic acid (1 mole), n-butanol (2.5 moles), and a catalytic amount of sulfuric acid (0.02 moles).
-
Reaction Setup: Add a few boiling chips to the flask to ensure smooth boiling.
-
Heating and Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with n-butanol.
-
Monitoring Reaction Progress: The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (2 moles) has been collected.
-
Neutralization and Washing: After cooling, the excess n-butanol can be removed by distillation. The remaining mixture is then neutralized with a sodium bicarbonate solution, followed by washing with water to remove any remaining acid and salts.
-
Purification: The crude dibutyl adipate is then purified by vacuum distillation to obtain the final product.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of Dibutyl Adipate.
Analytical Characterization of Adipic Acid Esters
Ensuring the purity and confirming the identity of synthesized adipic acid esters is critical. A combination of analytical techniques is typically employed.
-
Acid Number Titration: This method is used to quantify the amount of unreacted adipic acid remaining in the final product. A low acid number is indicative of a complete reaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the presence of the ester functional group (C=O stretch typically around 1735 cm⁻¹) and the absence of the carboxylic acid hydroxyl group (broad O-H stretch around 3000 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the precise structure of the ester, confirming the connectivity of the alkyl chains to the adipoyl backbone.
-
Gas Chromatography (GC): GC is used to determine the purity of the adipic acid ester and to quantify any residual starting materials or byproducts.
Diagram of the Analytical Workflow:
Caption: Analytical workflow for adipic acid ester characterization.
Safety and Toxicological Considerations
Adipic acid esters generally exhibit low levels of acute toxicity. However, like any chemical substance, they should be handled with appropriate care. Long-term exposure and potential endocrine-disrupting effects of some plasticizers, such as DEHA, have been the subject of regulatory scrutiny. It is imperative for researchers and develope
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Bis(2-hydroxyethyl) adipate (CAS No. 1700-12-5) is a diol ester of adipic acid and ethylene glycol, possessing the molecular formula C10H18O6.[1] This technical guide provides a comprehensive overview of the core applications of Bis(2-hydroxyethyl) adipate, focusing on its roles as a monomer in polyurethane synthesis and as a functional plasticizer in polymer formulations. The document elucidates the synthesis of this compound, the mechanisms underpinning its primary uses, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in polymer chemistry, materials science, and related fields.
Introduction: Understanding Bis(2-hydroxyethyl) adipate
Bis(2-hydroxyethyl) adipate is a specialty chemical characterized by two terminal hydroxyl (-OH) groups and a linear aliphatic ester backbone. This unique structure imparts bifunctionality, allowing it to react into polymer chains or interact with existing polymer networks. Its primary utility stems from its ability to act as a chain extender in the synthesis of polyurethanes and as a plasticizer to enhance the flexibility and durability of various polymers.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Bis(2-hydroxyethyl) adipate is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 1700-12-5 | [1] |
| Molecular Formula | C10H18O6 | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| IUPAC Name | bis(2-hydroxyethyl) hexanedioate | |
| Synonyms | Adipic acid bis(2-hydroxyethyl) ester, 1,6-Bis(2-hydroxyethyl) hexanedioate | [1] |
Synthesis of Bis(2-hydroxyethyl) adipate
The synthesis of Bis(2-hydroxyethyl) adipate is typically achieved through the direct esterification of adipic acid with an excess of ethylene glycol. The reaction is generally catalyzed by an acid catalyst and driven to completion by the removal of water.
Reaction Mechanism
The synthesis involves a classic Fischer esterification reaction. The carboxylic acid groups of adipic acid are protonated by the catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines a typical procedure for the synthesis of Bis(2-hydroxyethyl) adipate.
Materials:
-
Adipic acid
-
Ethylene glycol (in molar excess)
-
p-Toluenesulfonic acid (p-TSA) as a catalyst
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the round-bottom flask with adipic acid, a molar excess of ethylene glycol (e.g., a 1:4 molar ratio of adipic acid to ethylene glycol), and a catalytic amount of p-TSA.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and excess ethylene glycol under reduced pressure using a rotary evaporator to yield the crude Bis(2-hydroxyethyl) adipate.
-
Further purification can be achieved by vacuum distillation or column chromatography if high purity is required.
Core Application: Chain Extender in Polyurethane Synthesis
One of the primary applications of Bis(2-hydroxyethyl) adipate is as a chain extender in the production of polyurethanes.[2] Chain extenders are low-molecular-weight diols or diamines that react with isocyanates to form the hard segments of the polyurethane, thereby influencing its mechanical and thermal properties.[3]
Mechanism of Action in Polyurethane Formation
In a typical polyurethane formulation, a polyol (a long-chain diol) reacts with a diisocyanate to form a prepolymer. Bis(2-hydroxyethyl) adipate is then introduced to react with the remaining isocyanate groups. The reaction of its two hydroxyl groups with two isocyanate groups extends the polymer chain, creating urethane linkages. These segments, derived from the relatively short-chain Bis(2-hydroxyethyl) adipate, are more rigid than the polyol-derived soft segments, leading to phase separation and the formation of hard domains within the polymer matrix. These hard domains act as physical crosslinks, imparting strength, toughness, and elasticity to the resulting polyurethane.
The use of polyester polyols, which are structurally similar to Bis(2-hydroxyethyl) adipate, in polyurethane formulations is known to enhance properties such as tensile strength, tear strength, and abrasion resistance.[2]
Experimental Workflow: Polyurethane Elastomer Synthesis
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol, PTMEG)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
-
Bis(2-hydroxyethyl) adipate (as chain extender)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Solvent (e.g., Dimethylformamide, DMF, if solution polymerization is performed)
Procedure (One-Shot Method):
-
Thoroughly dry all reactants and solvents to remove any moisture, which can react with isocyanates.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), mix the polyol and Bis(2-hydroxyethyl) adipate.
-
Heat the mixture to a specified temperature (e.g., 70-80 °C) with stirring.
-
Add the catalyst to the mixture.
-
Add the stoichiometric amount of diisocyanate to the mixture while stirring vigorously.
-
Continue stirring until the viscosity of the mixture increases significantly.
-
Pour the viscous liquid into a preheated mold and cure at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Post-cure the resulting polyurethane elastomer at a slightly lower temperature for an extended period to complete the reaction and stabilize its properties.
Core Application: Plasticizer in Polymer Formulations
Bis(2-hydroxyethyl) adipate can also function as a plasticizer, an additive that increases the flexibility, workability, and durability of a polymer.[4] While it is not as common as high-volume plasticizers like phthalates, its diol functionality offers potential for reactive plasticization.
Mechanism of Action as a Plasticizer
Plasticizers work by embedding themselves between the polymer chains, spacing them further apart. This reduces the intermolecular forces between the polymer chains, allowing them to move more freely relative to one another. This increased mobility results in a lower glass transition temperature (Tg) and increased flexibility of the material. There are two main theories explaining the action of plasticizers:
-
Lubricity Theory: This theory suggests that the plasticizer molecules act as lubricants, facilitating the sliding of polymer chains past one another.[5]
-
Gel Theory: This theory posits that the polymer has a three-dimensional gel-like structure due to intermolecular attractions at various points. Plasticizers interact with these sites, breaking the attachments and allowing for greater chain movement.[5]
The ester groups in Bis(2-hydroxyethyl) adipate are polar, allowing them to interact with polar polymers like polyvinyl chloride (PVC), while the aliphatic backbone provides the necessary spacing between polymer chains.[6]
Safety and Handling
General Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors or mists.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Bis(2-hydroxyethyl) adipate is a versatile chemical intermediate with primary applications as a chain extender in polyurethane synthesis and as a plasticizer. Its bifunctional nature, conferred by the two terminal hydroxyl groups, allows for its incorporation into polymer backbones, significantly influencing the final properties of the material. As a chain extender, it contributes to the formation of hard segments in polyurethanes, enhancing their mechanical strength and durability. While less common as a primary plasticizer, its structure is conducive to improving the flexibility of polar polymers. Further research into the specific performance characteristics of polyurethanes and plasticized polymers incorporating Bis(2-hydroxyethyl) adipate would be beneficial for expanding its application scope.
References
-
1.3.2 - Polyester polyols. (n.d.). In PU Magazine. Retrieved from [Link]
-
ACS Applied Materials & Interfaces. (2023). Bis(2-hydroxyethyl) Terephthalate-Modified Ti3C2Tx/Graphene Nanohybrids as Three-Dimensional Functional Chain Extenders for Polyurethane Composite Films with Strain-Sensing and Conductive Properties. Retrieved from [Link]
-
C.T.G. CZ, s.r.o. (n.d.). PLASTICIZER SELECTION GUIDE FOR PVC. Retrieved from [Link]
- Google Patents. (n.d.). Chain extenders for polyurethanes - US4931487A.
- Google Patents. (n.d.). Low molecular weight polyester polyols, their production and use in coating compositions - DE19809461C2.
- Google Patents. (n.d.). Process for the preparation of polyester polyols - US4018815A.
-
PubChem. (n.d.). Bis(2-hydroxyethyl) adipate. Retrieved from [Link]
-
ResearchGate. (n.d.). highly branched poly(butylene adipate) for pvc plasticization: synthesis and blend characterization. Retrieved from [Link]
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ResearchGate. (n.d.). Process-for-the-production-of-polyester-polyols-with-low-volumes-of-dioxane-waste.pdf. Retrieved from [Link]
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Vector SDS and Chemical Management. (n.d.). SAFETY DATA SHEET SUR-GARD™ 1700. Retrieved from [Link]
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Farnell. (n.d.). SAFETY DATA SHEET AS1700. Retrieved from [Link]
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ITW Performance Polymers. (2019). SDS US. Retrieved from [Link]
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NALCO CHEMICAL COMPANY. (n.d.). material safety data sheet - product. Retrieved from [Link]
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Hallstar Industrial. (n.d.). The Function and Selection of Ester Plasticizers. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Environmentally Friendly Plasticizers for PVC –. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from [Link]
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- 2. poliuretanos.com.br [poliuretanos.com.br]
- 3. US4931487A - Chain extenders for polyurethanes - Google Patents [patents.google.com]
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Methodological & Application
Synthesis of Polyesters Using Bis(2-hydroxyethyl) adipate: An Application Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of polyesters using Bis(2-hydroxyethyl) adipate as a key monomer. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, field-proven methodologies, and a strong foundation in the scientific principles governing polyester synthesis.
Introduction: The Versatility of Poly(ethylene adipate)
Bis(2-hydroxyethyl) adipate is a diol monomer that serves as a fundamental building block for the synthesis of poly(ethylene adipate) (PEA), an aliphatic polyester. PEA is gaining significant attention in the scientific community due to its biodegradability, flexibility, and biocompatibility, making it a promising candidate for a range of applications, from biomedical devices to environmentally friendly plastics.[1][2]
The synthesis of PEA from Bis(2-hydroxyethyl) adipate can be primarily achieved through two effective methods: melt polycondensation and enzymatic polymerization. This guide will explore both pathways, providing detailed protocols and the scientific rationale behind the experimental choices.
Synthesis Methodologies
Melt Polycondensation: The Conventional Approach
Melt polycondensation is a widely used industrial method for synthesizing polyesters. The process involves the direct reaction of monomers in their molten state at elevated temperatures and under vacuum to facilitate the removal of condensation byproducts, such as water or methanol, thereby driving the polymerization reaction to completion.[2][3]
The polycondensation of Bis(2-hydroxyethyl) adipate is a step-growth polymerization. The reaction proceeds through the formation of ester linkages between the hydroxyl groups of the monomer and the carboxyl groups of adipic acid (or its ester derivatives). The removal of the byproduct is crucial for achieving high molecular weight polymers, as dictated by Le Chatelier's principle. Catalysts are often employed to accelerate the reaction rate.[3][4]
Diagram: Melt Polycondensation Workflow
Caption: Workflow for melt polycondensation of Bis(2-hydroxyethyl) adipate.
Materials:
-
Bis(2-hydroxyethyl) adipate
-
Catalyst (e.g., Titanium(IV) butoxide (Ti(OBu)₄), Antimony trioxide (Sb₂O₃))
-
Nitrogen gas (high purity)
-
Chloroform (for purification)
-
Methanol (for purification)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum pump
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a mechanical stirrer, a nitrogen inlet connected to a bubbler, and a condenser leading to a collection flask. Ensure all glassware is thoroughly dried.
-
Monomer and Catalyst Charging: Charge the flask with a known quantity of Bis(2-hydroxyethyl) adipate and the catalyst (typically 0.05-0.1 mol% relative to the monomer).
-
Inert Atmosphere: Purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial heating phase.
-
Esterification Stage: Gradually heat the reaction mixture to 180-200°C with constant stirring. This initial stage facilitates the esterification reaction, and water will begin to distill off.[2] Continue this stage for 1-2 hours or until the theoretical amount of water has been collected.
-
Polycondensation Stage: Increase the temperature to 220-250°C and gradually apply a vacuum (down to <1 mmHg).[4] The increased temperature and reduced pressure will facilitate the removal of ethylene glycol, driving the polymerization to form a high molecular weight polymer. The viscosity of the reaction mixture will noticeably increase. This stage is typically continued for 3-5 hours.
-
Polymer Recovery: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed as a solid mass.
-
Purification (Optional): For high-purity applications, dissolve the polymer in a suitable solvent like chloroform and precipitate it in a non-solvent such as cold methanol.[2] The purified polymer can then be collected by filtration and dried in a vacuum oven at a temperature below its melting point.
| Parameter | Typical Range | Rationale |
| Temperature | 180-250°C | Ensures monomers are in a molten state and provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Pressure | <1 mmHg (Polycondensation) | Facilitates the removal of byproducts (e.g., ethylene glycol), shifting the equilibrium towards polymer formation.[4] |
| Catalyst | 0.05-0.1 mol% | Increases the reaction rate without significantly impacting the polymer's properties. Common catalysts include organometallic compounds. |
| Reaction Time | 4-7 hours | Sufficient time to achieve a high degree of polymerization. |
Enzymatic Polymerization: A Greener Alternative
Enzymatic polymerization offers a more sustainable and selective route to polyester synthesis, often proceeding under milder reaction conditions. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective catalysts for this transformation.[5][6]
Lipases catalyze esterification reactions through a serine-hydrolase mechanism. In the context of polyester synthesis, the enzyme activates the monomer, facilitating the nucleophilic attack of a hydroxyl group from another monomer or the growing polymer chain. This method offers high selectivity, often reducing the occurrence of side reactions observed at the high temperatures of melt polycondensation.[6][7]
Diagram: Enzymatic Polymerization Mechanism
Caption: Simplified mechanism of lipase-catalyzed polymerization.
Materials:
-
Bis(2-hydroxyethyl) adipate
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Organic solvent (e.g., diphenyl ether, toluene - optional, for solution polymerization)
-
Molecular sieves (for solvent drying)
Equipment:
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath with temperature control
-
Vacuum line (for solvent removal)
Procedure:
-
Reactant Preparation: If using a solvent, ensure it is thoroughly dried using molecular sieves. Add Bis(2-hydroxyethyl) adipate to the reaction vessel.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the monomer).
-
Reaction Conditions: Heat the mixture to a moderate temperature, typically between 60-90°C, with continuous stirring. The optimal temperature will depend on the specific lipase and solvent used.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by periodically taking small aliquots and analyzing them by techniques such as GPC to determine the molecular weight distribution.
-
Enzyme Removal: Once the desired molecular weight is achieved, the immobilized enzyme can be easily removed by filtration. The reusability of the enzyme is a key advantage of this method.[5]
-
Polymer Isolation: If a solvent was used, it can be removed under reduced pressure. The resulting polymer can be used as is or further purified by precipitation as described in the melt polycondensation protocol.
| Parameter | Typical Range | Rationale |
| Temperature | 60-90°C | Optimal temperature range for lipase activity and stability. Higher temperatures can lead to enzyme denaturation. |
| Enzyme Loading | 5-10 wt% | A sufficient amount of enzyme to catalyze the reaction efficiently. Immobilized enzymes are preferred for ease of separation and reuse.[5] |
| Solvent | Optional (e.g., diphenyl ether) | Can improve monomer solubility and control viscosity, but solvent-free (bulk) polymerization is often preferred for a greener process. |
| Reaction Time | 24-72 hours | Enzymatic reactions are typically slower than melt polycondensation. |
Characterization of Poly(ethylene adipate)
A thorough characterization of the synthesized polyester is essential to understand its properties and suitability for various applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, including the verification of ester linkages and the absence of residual monomers.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid technique to identify the characteristic functional groups in the polymer, such as the C=O stretching of the ester group (around 1730 cm⁻¹) and the C-O stretching vibrations.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[8]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm). For poly(ethylene adipate), the Tg is typically around -46°C and the Tm is around 49°C.[1]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer.
Properties and Applications of Poly(ethylene adipate)
Poly(ethylene adipate) exhibits a unique combination of properties that make it attractive for various applications.
| Property | Typical Value/Description | Significance |
| Glass Transition Temperature (Tg) | ~ -46°C | The low Tg contributes to the material's flexibility at room temperature.[1] |
| Melting Temperature (Tm) | ~ 49°C | A relatively low melting point, which can be advantageous for processing but limits its use in high-temperature applications.[1] |
| Biodegradability | Degrades via hydrolysis and microbial action | A key feature for applications where environmental persistence is a concern.[1] |
| Flexibility | High | Can be used as a plasticizer to improve the ductility of more brittle polymers. |
Key Applications:
-
Biomedical Devices: Its biocompatibility and biodegradability make it suitable for use in drug delivery systems, tissue engineering scaffolds, and absorbable sutures.[2]
-
Plasticizers: PEA can be blended with other polymers, such as polylactic acid (PLA), to enhance their flexibility and reduce brittleness.
-
Biodegradable Packaging: As a biodegradable alternative to conventional plastics, PEA can be used in the production of films and packaging materials.[1]
Safety and Handling
Bis(2-hydroxyethyl) adipate:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid: In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, seek medical attention.
Polyester Synthesis:
-
Melt Polycondensation: This process involves high temperatures and vacuum. Ensure the glassware is in good condition and the vacuum system is properly shielded. The reaction should be conducted in a well-ventilated fume hood.
-
Enzymatic Polymerization: While generally safer due to milder conditions, standard laboratory safety practices should still be followed. Handle enzymes with care to avoid inhalation of dust from powdered forms.
Conclusion
The synthesis of polyesters from Bis(2-hydroxyethyl) adipate offers a versatile platform for the development of biodegradable and biocompatible materials. Both melt polycondensation and enzymatic polymerization are effective methods, each with its own set of advantages. A thorough understanding of the reaction parameters and subsequent characterization is crucial for tailoring the properties of the resulting poly(ethylene adipate) for specific applications in fields ranging from drug delivery to sustainable packaging.
References
-
Baldissera, A. F., Valério, C. E. S., Basso, N. R. de S., Guaragna, F., Einloft, S., Tessier, M., & Fradet, A. (2005). Synthesis and NMR characterization of aliphatic-aromatic copolyesters by reaction of poly(ethylene terephthalate) post-consumer and poly(ethylene adipate). Química Nova, 28(4), 629-633. [Link]
-
Xi, Z., et al. (2014). Reaction kinetics of polycondensation process of low molecular weight poly (ethylene adipate). Huaxue Fanying Gongcheng Yu Gongyi/Chemical Reaction Engineering and Technology, 30(2), 97-101. [Link]
-
Hoffmann-Jacobsen, K., et al. (2022). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Applied Biochemistry and Biotechnology, 194(8), 3536-3551. [Link]
-
Shimadzu. (n.d.). Characterization of Polyethylene Materials by Thermal Analysis. [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
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Grokipedia. (n.d.). Poly(ethylene adipate). [Link]
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Raheem, A. B., et al. (2018). Process Simulation of Bis (2- hydroxyethyl) terephthalate and Its Recovery Using Two–stage Evaporation Systems. AIDIC Conference Series, 15, 1-6. [Link]
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New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Bis(2-Ethylhexyl) Adipate. [Link]
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EAG Laboratories. (n.d.). DSC Analysis of Polymers. [Link]
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Kirsch, K., et al. (2022). Polymer Networks Synthesized from Poly(Sorbitol Adipate) and Functionalized Poly(Ethylene Glycol). Polymers, 14(15), 3021. [Link]
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Chen, Y., et al. (2015). Synthesis and characterization of adipic acid/polyethylene glycol/poly(ethylene terephthalate) copolyester fiber. Textile Research Journal, 85(16), 1689-1697. [Link]
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Wikipedia. (n.d.). Poly(ethylene adipate). [Link]
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Hoffmann-Jacobsen, K., et al. (2022). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Applied Biochemistry and Biotechnology, 194(8), 3536-3551. [Link]
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Long, T. E., et al. (2022). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Polymer Chemistry, 13(20), 2914-2922. [Link]
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Al-Malaika, S., et al. (2009). Characterisation of thermally treated and untreated polyethylene- polypropylene blends using DSC, TGA and IR techniques. Plastics, Rubber and Composites, 38(7), 265-278. [Link]
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Wang, Y., et al. (2024). Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) Copolyester. Polymers, 16(8), 1088. [Link]
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Shandong Qibo New Energy Co., Ltd. (2024). How Does Adipic Acid React with Ethylene Glycol?. [Link]
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Pellis, A., et al. (2016). Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium-Part 2. Biotechnology Journal, 11(11), 1434-1441. [Link]
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Raheem, A. B., et al. (2018). Process Simulation of Bis (2- hydroxyethyl) terephthalate and Its Recovery Using Two-stage Evaporation Systems. Chemical Engineering Transactions, 70, 301-306. [Link]
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Capitain, M., et al. (2023). Application of Differential Scanning Calorimetry to Assess Molecular Weight Degradation of Poly(butylene Adipate-co-terephthalate)-Based Plastics. ACS ES&T Engineering, 3(11), 1665-1673. [Link]
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Szałapska, M., et al. (2020). Kinetics of Polycondensation of Sebacic Acid with Glycerol. Industrial & Engineering Chemistry Research, 59(22), 10426-10433. [Link]
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de Oliveira, G. S., et al. (2020). Ethyl esters synthesis catalyzed by lipase B from Candida antarctica immobilized on NiFe2O4 magnetic nanoparticles. Catalysts, 10(10), 1143. [Link]
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Li, Y., et al. (2021). Non-Isothermal Crystallization Kinetics of Poly(ethylene glycol) and Poly(ethylene glycol)-B-Poly(ε-caprolactone) by Flash DSC Analysis. Polymers, 13(21), 3788. [Link]
- Google Patents. (2008). Method for producing bis-(2-hydroxyethyl)
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Application Notes and Protocols for the Utilization of Bis(2-hydroxyethyl) adipate in Polyurethane Production
Introduction: The Strategic Role of Bis(2-hydroxyethyl) adipate in Polyurethane Architectures
Polyurethanes (PUs) are a versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and high-performance coatings. The remarkable tunability of their properties stems from the judicious selection of their constituent monomers: diisocyanates and polyols. Within the vast library of available polyols, bis(2-hydroxyethyl) adipate (BHEA) emerges as a critical building block for imparting flexibility, toughness, and desirable thermal characteristics to the final polymer. This aliphatic diol, derived from the esterification of adipic acid and ethylene glycol, serves as a chain extender, influencing the morphology and performance of the resulting polyurethane.
The incorporation of BHEA into the polyurethane backbone introduces flexible aliphatic chains, which can enhance the elastomeric properties and impact resistance of the material. Furthermore, the hydroxyl end-groups of BHEA readily react with isocyanate moieties, allowing for precise control over the polymer's molecular weight and crosslink density. These application notes provide a comprehensive guide for researchers and scientists on the synthesis of BHEA, its subsequent use in polyurethane production, and the characterization of the resulting polymers. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships between experimental parameters and final material properties.
Chemical Profile and Synthesis of Bis(2-hydroxyethyl) adipate (BHEA)
BHEA is a diol ester with the chemical formula C10H18O6. Its molecular structure, characterized by a central adipate core flanked by two hydroxyethyl groups, is pivotal to its function in polyurethane synthesis.
| Property | Value | Source |
| IUPAC Name | bis(2-hydroxyethyl) hexanedioate | |
| CAS Number | 1700-12-5 | |
| Molecular Weight | 234.25 g/mol | |
| Molecular Formula | C10H18O6 |
Protocol for the Synthesis of Bis(2-hydroxyethyl) adipate (BHEA)
This protocol outlines the direct esterification of adipic acid with ethylene glycol to produce BHEA. The reaction is driven to completion by the removal of water, a byproduct of the esterification process.
Materials:
-
Adipic acid
-
Ethylene glycol
-
Tetrabutyl titanate (catalyst)[1]
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus with a Dean-Stark trap
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add adipic acid and a molar excess of ethylene glycol (e.g., a 1:2.5 molar ratio of acid to glycol).
-
Solvent and Catalyst Addition: Add toluene to the flask to facilitate the azeotropic removal of water. Introduce a catalytic amount of tetrabutyl titanate (approximately 0.1% by weight of the reactants).[1]
-
Esterification Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Solvent Removal: Once the reaction is complete, cool the mixture and remove the toluene using a rotary evaporator.
-
Purification:
-
Wash the crude product with a 5% sodium bicarbonate solution to neutralize any remaining acidic catalyst or unreacted adipic acid.
-
Wash with deionized water to remove any residual salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Final Product: The resulting clear, viscous liquid is bis(2-hydroxyethyl) adipate. Characterize the product using FTIR and NMR spectroscopy to confirm its structure and purity.
Polyurethane Synthesis Utilizing Bis(2-hydroxyethyl) adipate as a Chain Extender
The following protocol describes a two-step prepolymer method for the synthesis of polyurethanes, where BHEA is utilized as a chain extender. This method allows for better control over the polymer architecture.
Materials:
-
Polyol (e.g., poly(tetramethylene glycol), polypropylene glycol)
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate (MDI), toluene diisocyanate (TDI))
-
Bis(2-hydroxyethyl) adipate (BHEA)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Nitrogen inlet
Experimental Workflow for Polyurethane Synthesis
Caption: Workflow for the two-step synthesis of polyurethane using BHEA.
Procedure:
-
Prepolymer Synthesis:
-
In a clean, dry reactor equipped with a mechanical stirrer, nitrogen inlet, and heating mantle, add the chosen polyol.
-
Heat the polyol to the desired reaction temperature (typically 60-80°C) under a nitrogen atmosphere to remove any residual moisture.
-
Slowly add the diisocyanate to the reactor with vigorous stirring. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1) to ensure the formation of an NCO-terminated prepolymer.
-
Allow the reaction to proceed for 1-2 hours. Monitor the progress by titrating for the NCO content.
-
-
Chain Extension:
-
In a separate vessel, prepare a solution of BHEA in a dry solvent.
-
Once the desired NCO content in the prepolymer is reached, add the BHEA solution to the reactor. The amount of BHEA should be calculated to achieve the desired final polymer properties.
-
Add a catalytic amount of DBTDL to the mixture.
-
Continue stirring until the viscosity of the mixture increases significantly, indicating polymer formation.
-
-
Casting and Curing:
-
Pour the viscous polymer solution into a mold and cure in an oven at a specified temperature (e.g., 80-100°C) for several hours to complete the reaction.
-
-
Characterization:
-
Analyze the resulting polyurethane film for its chemical structure, thermal stability, and mechanical properties using the techniques outlined below.
-
Influence of BHEA Concentration on Polyurethane Properties
The concentration of BHEA as a chain extender has a profound impact on the final properties of the polyurethane. While specific data for BHEA is proprietary to individual research and development, the trends can be effectively illustrated by data from studies on similar diols, such as bis(2-hydroxyethyl) terephthalate (BHET).[2]
| BHEA Content (pphp*) | Glass Transition Temp. (Tg) (°C) | Tensile Strength | Elongation at Break | Tear Strength |
| 0 | -50.21 | Baseline | Baseline | Baseline |
| 1 | -49.29 | Increased | Increased | Increased |
| 2 | -49.06 | Further Increased | Further Increased | Further Increased |
| 3 | -47.93 | Peak Performance | Peak Performance | Peak Performance |
| 5 | -48.29 | Decreased from peak | Decreased from peak | Decreased from peak |
*pphp: parts per hundred parts of polyol. Data is illustrative and based on trends observed for BHET in flexible polyurethane foams.[2]
Causality behind the Trends:
-
Increased BHEA Content (up to an optimum): The incorporation of BHEA introduces more urethane linkages, which act as hard segments. This leads to better phase separation between the hard and soft segments, resulting in improved mechanical properties such as tensile strength and tear strength.[2]
-
Excessive BHEA Content: Beyond an optimal concentration, the increased rigidity from the higher hard segment content can lead to a more brittle material, causing a decrease in elongation at break and overall toughness.
Characterization of BHEA-Based Polyurethanes
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a powerful tool for confirming the successful synthesis of polyurethane by identifying the characteristic functional groups.
Caption: Expected FTIR spectral changes during polyurethane synthesis.
Protocol:
-
Acquire FTIR spectra of the individual reactants (polyol, diisocyanate, BHEA) and the final polyurethane product.
-
Analyze the spectra for the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane linkage peaks (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1730 cm⁻¹).
Thermogravimetric Analysis (TGA)
TGA provides information on the thermal stability of the polyurethane.
Protocol:
-
Heat a small sample of the polyurethane from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
The onset of decomposition and the temperature at maximum weight loss provide insights into the thermal stability of the polymer. The incorporation of BHEA can influence the degradation profile.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polyurethane, such as the glass transition temperature (Tg).[3]
Protocol:
-
Heat a small sample of the polyurethane to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Reheat the sample at a controlled rate (e.g., 10°C/min).
-
The change in the heat flow during the second heating scan indicates the glass transition temperature of the soft segments, which can be affected by the BHEA content.[2][3]
Safety and Handling
-
Bis(2-hydroxyethyl) adipate (BHEA): Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diisocyanates: Diisocyanates are sensitizers and can cause respiratory irritation. Work in a fume hood and use appropriate respiratory protection. Avoid skin contact.
-
Catalysts: Handle catalysts according to their specific safety data sheets (SDS). Many organometallic catalysts are toxic.
Conclusion
Bis(2-hydroxyethyl) adipate is a valuable chain extender in the synthesis of polyurethanes, offering a means to tailor the flexibility, mechanical strength, and thermal properties of the final material. By carefully controlling the stoichiometry and reaction conditions, researchers can leverage the unique properties of BHEA to develop novel polyurethanes for a wide range of applications. The protocols and guidelines presented in these application notes provide a solid foundation for the successful synthesis and characterization of BHEA-based polyurethanes.
References
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PubChem. Bis(2-hydroxyethyl) adipate. National Center for Biotechnology Information. [Link]
- El Hatka, A., et al. (2024). Investigation of effects of bis(2-hydroxyethyl) terephthalate derived from glycolysis of polyethylene terephthalate on the properties of flexible polyurethane foam. Polymers and Polymer Composites.
- Gao, L., et al. (2025). Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst.
- ECHA. Bis(2-hydroxyethyl)
-
MDPI. Tailored Dynamic Viscoelasticity of Polyurethanes Based on Different Diols. [Link]
-
ResearchGate. Thermal analysis of polyurethane elastomers matrix with different chain extender contents for thermal conductive application. [Link]
Sources
Application Notes and Protocols: Bis(2-hydroxyethyl) adipate as a Versatile Plasticizer
Introduction: A Modern Approach to Polymer Modification
In the realm of polymer science and formulation development, the pursuit of materials with tailored physical properties is perpetual. Plasticizers are a critical class of additives that impart flexibility, durability, and processability to otherwise rigid polymers. Among these, Bis(2-hydroxyethyl) adipate (CAS No. 1700-12-5) emerges as a noteworthy candidate, offering a unique balance of polarity, efficiency, and potential biocompatibility.[1] This technical guide provides an in-depth exploration of the application of Bis(2-hydroxyethyl) adipate as a plasticizer, complete with detailed protocols for its synthesis, incorporation into polymer matrices, and evaluation of its performance. We will delve into its mechanism of action and explore its utility in both industrial plastics and advanced pharmaceutical formulations, equipping researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile excipient.
Physicochemical Properties of Bis(2-hydroxyethyl) adipate
A thorough understanding of the physicochemical properties of Bis(2-hydroxyethyl) adipate is paramount for its effective application.
| Property | Value | Source |
| CAS Number | 1700-12-5 | |
| Molecular Formula | C10H18O6 | |
| Molecular Weight | 234.25 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 382.5°C at 760 mmHg | |
| Density | 1.197 g/cm³ |
Mechanism of Action: The Science of Flexibility
Plasticizers function by inserting themselves between polymer chains, thereby disrupting the intermolecular forces that hold the chains together in a rigid structure.[2] This process increases the free volume within the polymer matrix, allowing for greater chain mobility.[2] The result is a decrease in the material's glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1]
Bis(2-hydroxyethyl) adipate, with its linear aliphatic backbone and terminal hydroxyl groups, exhibits a plasticizing mechanism rooted in these fundamental principles. The ester linkages and the hydrocarbon chain contribute to its compatibility with a range of polymers, while the polar hydroxyl groups can engage in hydrogen bonding, further influencing its interaction with the polymer matrix.
Diagram: Mechanism of Plasticization
Caption: The plasticization process involves the intercalation of Bis(2-hydroxyethyl) adipate molecules between polymer chains, leading to enhanced flexibility.
Laboratory-Scale Synthesis of Bis(2-hydroxyethyl) adipate: A Protocol
The synthesis of Bis(2-hydroxyethyl) adipate is achieved through the esterification of adipic acid with ethylene glycol. This protocol is based on established methods for the synthesis of dialkyl adipates.[3][4]
Materials and Equipment:
-
Adipic acid
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, combine adipic acid and a molar excess of ethylene glycol (e.g., 1:4 molar ratio of acid to alcohol).
-
Catalyst and Solvent Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2% by weight of adipic acid) and toluene to the flask.
-
Esterification: Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the toluene and excess ethylene glycol under reduced pressure using a rotary evaporator to yield the crude Bis(2-hydroxyethyl) adipate.
-
For higher purity, vacuum distillation can be performed.
-
Application in Polymer Science: Enhancing Polyvinyl Chloride (PVC)
A primary application of adipate plasticizers is in the modification of polyvinyl chloride (PVC), a widely used but inherently rigid polymer.
Protocol for the Preparation of Plasticized PVC Films
This protocol details the preparation of flexible PVC films plasticized with Bis(2-hydroxyethyl) adipate.
Materials and Equipment:
-
PVC resin (suspension grade)
-
Bis(2-hydroxyethyl) adipate
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
High-speed mixer
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molding plates and shims
Procedure:
-
Dry Blending: In a high-speed mixer, combine the PVC resin, the desired amount of Bis(2-hydroxyethyl) adipate (e.g., 30-50 parts per hundred parts of resin, phr), and the thermal stabilizer. Mix until a free-flowing, homogeneous dry blend is obtained.[5] The temperature should be carefully controlled to prevent premature gelation.[5]
-
Melt Compounding: Transfer the dry blend to a two-roll mill preheated to a temperature suitable for PVC processing (typically 150-170°C). Mill the compound until a uniform, molten sheet is formed.
-
Film Pressing:
-
Cut the milled sheet into appropriate sizes and place it between two molding plates separated by shims of the desired film thickness.
-
Transfer the assembly to a hydraulic press preheated to the molding temperature (e.g., 170-180°C).
-
Apply pressure for a set time to ensure complete fusion.
-
Cool the mold under pressure to solidify the film.
-
-
Film Conditioning: Remove the film from the mold and condition it at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before characterization.
Diagram: Workflow for Preparation and Evaluation of Plasticized PVC
Caption: A systematic workflow for the preparation and comprehensive evaluation of plasticized PVC films.
Evaluation of Plasticizer Performance
The effectiveness of Bis(2-hydroxyethyl) adipate as a plasticizer can be quantified through a series of analytical techniques.
Expected Performance of Bis(2-hydroxyethyl) adipate in PVC (Illustrative)
| Parameter | Unplasticized PVC | PVC with 40 phr Bis(2-hydroxyethyl) adipate (Expected) |
| Glass Transition Temp. (Tg) | ~85°C | ~20-40°C |
| Tensile Strength | High | Moderate |
| Elongation at Break | Low | High |
| Hardness (Shore A) | >90 | ~70-80 |
Note: These are illustrative values, and actual results will depend on the specific grade of PVC, processing conditions, and other additives.
Protocol for Thermal Analysis
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Cut a small, uniform sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.
-
Analysis:
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, known weight of the plasticized PVC film (10-20 mg) in a TGA crucible.
-
Analysis:
-
Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere.
-
TGA measures the weight loss of the sample as a function of temperature, providing information on the thermal stability of the material.[7]
-
Protocol for Mechanical Testing
Tensile Testing:
-
Sample Preparation: Cut dumbbell-shaped specimens from the conditioned PVC film according to a standard method (e.g., ASTM D638).
-
Analysis:
-
Mount the specimen in a universal testing machine.
-
Apply a tensile load at a constant rate of extension until the specimen fails.
-
Record the stress-strain curve to determine the tensile strength, elongation at break, and Young's modulus.[8]
-
Protocol for Leaching Studies
Plasticizer leaching is a critical consideration, especially for applications in sensitive environments.[9][10]
-
Sample Preparation: Cut a known weight and surface area of the plasticized PVC film.
-
Extraction: Immerse the film in a suitable solvent (e.g., ethanol, hexane, or a food simulant) for a specified time and temperature.
-
Analysis:
-
Remove the film, dry it, and weigh it to determine the mass loss.
-
Analyze the solvent extract using a suitable analytical technique (e.g., GC-MS or HPLC) to quantify the amount of leached Bis(2-hydroxyethyl) adipate.
-
Application in Drug Development: A Tool for Amorphous Solid Dispersions
In the pharmaceutical industry, Bis(2-hydroxyethyl) adipate's hydrophilic nature makes it a promising plasticizer for amorphous solid dispersions (ASDs). ASDs are a key strategy for enhancing the solubility and bioavailability of poorly water-soluble drugs.[11] The inclusion of a plasticizer can aid in the processing of ASDs (e.g., via hot-melt extrusion) and can also influence drug release.[12][13]
Protocol for the Preparation of an Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Polymer carrier (e.g., copovidone, HPMC-AS)
-
Bis(2-hydroxyethyl) adipate
-
Hot-melt extruder
-
Pelletizer or film casting unit
Procedure:
-
Premixing: Physically mix the API, polymer carrier, and Bis(2-hydroxyethyl) adipate in the desired ratios.
-
Extrusion:
-
Feed the premixed powder into the hot-melt extruder.
-
The extruder's heated barrel and rotating screws will melt, mix, and disperse the API in the polymer matrix. The plasticizer will lower the processing temperature and viscosity.
-
-
Downstream Processing: The extrudate can be pelletized for subsequent tableting or cast into a film.
-
Characterization: The resulting ASD should be characterized for its amorphous nature (e.g., by PXRD and DSC) and for drug release performance through dissolution testing.
Conclusion: A Multifaceted Plasticizer for Modern Applications
Bis(2-hydroxyethyl) adipate presents itself as a highly effective and versatile plasticizer. Its ability to significantly modify the physical properties of polymers like PVC makes it a valuable tool in the plastics industry. Furthermore, its hydrophilic character opens up intriguing possibilities in the pharmaceutical sector, particularly in the formulation of amorphous solid dispersions for enhanced drug delivery. The protocols and data presented in this guide provide a robust framework for researchers and developers to explore and harness the full potential of Bis(2-hydroxyethyl) adipate in their specific applications. As with any material, a thorough evaluation of its performance, stability, and safety within the context of the final product is essential.
References
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- Carvalho, A. J. F., et al. (2017). Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. Journal of Applied Polymer Science, 134(44), 45449.
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- Google Patents. (n.d.). Method for preparing bis(2-ethylhexyl)adipate.
- Chrobok, A., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis.
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]
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-
ResearchGate. (n.d.). Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level. Retrieved from [Link]
-
MDPI. (2023). Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation process of PVC films. Retrieved from [Link]
-
Bausano. (n.d.). Role of different plasticizers in PVC products. Retrieved from [Link]
-
International Journal of Innovations in Engineering Research and Technology. (n.d.). USE OF PLASTICIZERS IN POLYMERS. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of effects of bis(2-hydroxyethyl) terephthalate derived from glycolysis of polyethylene terephthalate on the properties of flexible polyurethane foam. Retrieved from [Link]
-
ResearchGate. (n.d.). Release Enhancement by Plasticizer Inclusion for Amorphous Solid Dispersions Containing High Tg Drugs. Retrieved from [Link]
-
Middle East Technical University. (n.d.). ANALYSIS OF LEACHING ADDITIVES FROM PLASTICS AND INVESTIGATION OF CHANGE IN PLASTIC PROPERTIES DURING SLUDGE PRETREATMENT PRIOR. Retrieved from [Link]
-
Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]
-
MDPI. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Environmentally Friendly Plasticizers for PVC. Retrieved from [Link]
-
Kastrade. (n.d.). PVC Plastics Compounding and Extrusion Process. Retrieved from [Link]
-
ScienceDirect. (2023). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Retrieved from [Link]
-
MDPI. (2023). Enhanced Mechanical Properties of Polylactic Acid/Poly(Butylene Adipate-co-Terephthalate) Modified with Maleic Anhydride. Retrieved from [Link]
-
Nature. (2022). Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate. Retrieved from [Link]
-
MDPI. (2023). Plasticizer-Driven Modulation of Processability and Performance in HME-Based Filaments and FDM 3D-Printed Tablets. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
- Google Patents. (n.d.). A method for producing adipate ester.
-
ResearchGate. (n.d.). Pharmaceutical Applications of Plasticized Polymers. Retrieved from [Link]
-
National Institutes of Health. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Retrieved from [Link]
-
YouTube. (2018). Role of Excipients in Amorphous Solid Dispersions. Retrieved from [Link]
-
CORE. (2006). ANALYSIS OF ADIPATE ESTER CONTENTS IN POLY(VINYL CHLORIDE) PLASTICS BY MEANS OF FT-RAMAN SPECTROSCOPY. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Retrieved from [Link]
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Kanademy. (2022). Stages of Plasticizer Absorption in S-pvc During Mixing. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of bis(2-hydroxyethyl)terephthalate.
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Chemical Engineering Transactions. (2021). Polylactic Acid and Poly(Butylene Adipate-Co-Terephthalate) Blends Plasticised with Lactic Oligomers and Epoxy Reactive Plasticizers. Retrieved from [Link]
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PubMed. (2023). Release Enhancement by Plasticizer Inclusion for Amorphous Solid Dispersions Containing High Tg Drugs. Retrieved from [Link]
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YouTube. (2023). What Is Plasticizer Leaching And Why Is It A Problem?. Retrieved from [Link]
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National Institutes of Health. (2022). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Retrieved from [Link]
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National Institutes of Health. (2023). New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. Retrieved from [Link]
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National Institutes of Health. (2014). The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. Retrieved from [Link]
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AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. Retrieved from [Link]
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Semantic Scholar. (2013). Heat Treatment Effects on the Mechanical Properties and Morphologies of Poly (Lactic Acid)/Poly (Butylene Adipate-co-Terephthalate) Blends. Retrieved from [Link]
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MDPI. (2020). Plasticization Effect of Poly(Lactic Acid) in the Poly(Butylene Adipate–co–Terephthalate) Blown Film for Tear Resistance Improvement. Retrieved from [Link]
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Application Notes & Protocols: Leveraging Bis(2-hydroxyethyl) adipate for the Synthesis of Advanced Biodegradable Polymers
Abstract
The imperative for sustainable and biocompatible materials has driven significant research into biodegradable polymers. Among the promising monomers for synthesizing these polymers is Bis(2-hydroxyethyl) adipate (BHEA), an aliphatic diol ester. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of BHEA in the synthesis of biodegradable polyesters. We will explore the fundamental principles, detailed experimental protocols, and characterization techniques, underpinned by a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Scientific Merit of Bis(2-hydroxyethyl) adipate in Biodegradable Polymer Chemistry
Bis(2-hydroxyethyl) adipate (BHEA) is a key building block in the creation of biodegradable aliphatic polyesters. Its structure, featuring two primary hydroxyl groups and a flexible six-carbon aliphatic chain derived from adipic acid, imparts desirable properties to the resulting polymers. The ester linkages within the BHEA molecule and those formed during polymerization are susceptible to hydrolysis and enzymatic degradation, rendering the polymers biodegradable.[1][2][3]
The versatility of BHEA allows for its copolymerization with various dicarboxylic acids, enabling the fine-tuning of the polymer's physical and chemical properties.[4][5] This adaptability is crucial for tailoring materials for specific applications, ranging from sustainable packaging to advanced drug delivery systems.[4][5][6][7] The biocompatibility of adipate-based polyesters further enhances their suitability for biomedical applications, where minimizing adverse biological responses is paramount.[8][9]
Physicochemical Properties of Bis(2-hydroxyethyl) adipate
A thorough understanding of the monomer's properties is fundamental to designing successful polymerization reactions.
| Property | Value | Source |
| IUPAC Name | bis(2-hydroxyethyl) hexanedioate | [10] |
| CAS Number | 1700-12-5 | [10] |
| Molecular Formula | C10H18O6 | [10] |
| Molecular Weight | 234.25 g/mol | [10] |
| Boiling Point | 382.5±22.0 °C (Predicted) | [11] |
| Density | 1.1 g/cm³ (Predicted) | [11] |
| Appearance | Colorless liquid | [12] |
Synthesis of Biodegradable Polyesters via Polycondensation
The most common method for synthesizing polyesters from BHEA is melt polycondensation. This technique involves the reaction of the diol (BHEA) with a dicarboxylic acid at elevated temperatures, typically under a vacuum to facilitate the removal of the condensation byproduct, water.[13]
The Chemistry of Polycondensation
The polycondensation reaction proceeds through the esterification of the hydroxyl groups of BHEA with the carboxyl groups of a dicarboxylic acid. The choice of the dicarboxylic acid comonomer is a critical determinant of the final polymer's properties. For instance, copolymerization with aromatic dicarboxylic acids like terephthalic acid can enhance the mechanical strength and thermal stability of the resulting polymer.[4][5] Conversely, using other aliphatic dicarboxylic acids can modulate the degradation rate and flexibility.
Visualizing the Polymerization Process
Caption: Polycondensation of BHEA with a dicarboxylic acid to form a biodegradable polyester.
Experimental Protocols
Protocol 1: Synthesis of Poly(ethylene adipate-co-terephthalate) (PEAT)
This protocol details the synthesis of a biodegradable copolyester with enhanced thermal and mechanical properties.
Materials:
-
Bis(2-hydroxyethyl) adipate (BHEA)
-
Terephthalic acid (TPA)
-
Antimony(III) oxide (catalyst)
-
Nitrogen gas (high purity)
-
Methanol
-
Chloroform
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Distillation condenser
-
Vacuum pump
-
Schlenk line
Procedure:
-
Reactant Charging: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add equimolar amounts of Bis(2-hydroxyethyl) adipate and terephthalic acid.
-
Catalyst Addition: Add the antimony(III) oxide catalyst (approximately 0.05 mol% relative to the dicarboxylic acid). The catalyst accelerates the esterification and polycondensation reactions.
-
Esterification Stage:
-
Heat the reaction mixture to 180-220 °C under a slow stream of nitrogen. The nitrogen purge is crucial to create an inert atmosphere, preventing oxidative side reactions that can lead to discoloration and degradation of the polymer.
-
Maintain this temperature for 2-4 hours with continuous stirring. During this stage, the initial esterification reaction occurs, forming oligomers and releasing water, which is removed through the distillation condenser.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 240-260 °C.
-
Simultaneously, apply a vacuum (0.1-1.0 mmHg) to the system. The high temperature and vacuum are essential to drive the equilibrium towards the formation of high molecular weight polymer by efficiently removing the water byproduct.[13]
-
Continue the reaction for another 3-5 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer. The increase in viscosity can be visually monitored by the reduction in the stirring speed at a constant motor power.
-
-
Polymer Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent, like methanol. This step is critical for removing unreacted monomers and low molecular weight oligomers.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Protocol 2: Fabrication of Biodegradable Nanoparticles for Drug Delivery
This protocol outlines the preparation of BHEA-based nanoparticles using the solvent evaporation method, a common technique for encapsulating therapeutic agents.[6]
Materials:
-
Synthesized BHEA-based polymer (e.g., PEAT from Protocol 1)
-
Model drug (e.g., curcumin, a hydrophobic drug)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the BHEA-based polymer and the model drug in dichloromethane. The concentration of the polymer will influence the size and drug loading of the nanoparticles.
-
Aqueous Phase Preparation: Prepare an aqueous solution of poly(vinyl alcohol). PVA acts as a surfactant, stabilizing the emulsion and preventing nanoparticle aggregation.
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication. This high-energy process breaks down the organic phase into nano-sized droplets, forming an oil-in-water (O/W) emulsion.
-
The duration and intensity of homogenization/sonication are critical parameters that control the final nanoparticle size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir it at room temperature for several hours to allow the dichloromethane to evaporate. A rotary evaporator can be used to expedite this process under reduced pressure. The evaporation of the organic solvent causes the polymer to precipitate, entrapping the drug within the nanoparticle matrix.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Wash the nanoparticles several times with deionized water to remove any residual PVA and unencapsulated drug. Washing is crucial for ensuring the purity and biocompatibility of the final formulation.
-
Lyophilize (freeze-dry) the purified nanoparticles to obtain a dry powder for long-term storage and characterization.
-
Characterization of BHEA-Based Polymers and Nanoparticles
A comprehensive characterization is essential to validate the successful synthesis and to understand the properties of the materials.
| Characterization Technique | Purpose | Expected Outcome/Insight |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical structure and functional groups of the synthesized polymer. | Presence of characteristic ester carbonyl peaks (~1720 cm⁻¹) and disappearance of hydroxyl peaks from the monomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure and composition of the polymer. | Provides information on the monomeric units and their connectivity, confirming the polymer structure. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. | High molecular weight is indicative of a successful polymerization. A narrow molecular weight distribution is often desirable. |
| Differential Scanning Calorimetry (DSC) | To determine the thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm). | These properties are crucial for understanding the polymer's physical state and processing conditions. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Determines the decomposition temperature, which is important for processing and application. |
| Dynamic Light Scattering (DLS) | To measure the size and size distribution of the nanoparticles. | Provides the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles. | Confirms the spherical shape and size of the nanoparticles. |
| In Vitro Degradation Study | To assess the biodegradability of the polymer. | The polymer is incubated in a relevant medium (e.g., phosphate-buffered saline with lipase) and the mass loss and changes in molecular weight are monitored over time.[1][14] |
Workflow for Developing BHEA-Based Biodegradable Polymers
Caption: A logical workflow for the development of BHEA-based biodegradable polymers.
Conclusion and Future Perspectives
Bis(2-hydroxyethyl) adipate is a valuable and versatile monomer for the synthesis of a wide range of biodegradable polymers. The ability to tailor the properties of these polymers through copolymerization opens up numerous possibilities for their application in fields such as sustainable materials, tissue engineering, and controlled drug delivery.[7][8] Future research will likely focus on the development of novel BHEA-based copolymers with advanced functionalities, such as stimuli-responsive behavior and targeted drug delivery capabilities. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of BHEA in creating the next generation of biodegradable materials.
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- Process Simulation of Bis (2- hydroxyethyl)
- Biocompatible and degradable poly(2-hydroxyethyl methacrylate)
- Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340. PubChem - NIH.
- Biodegradable Aromatic-Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications. KAIST (Korea Advanced Institute of Science and Technology). (2022-08-12).
- bis(2-hydroxyethyl)
- Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI. (2022-04-30).
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- Modification of Poly(Glycerol Adipate) with Tocopherol and Cholesterol Modulating Nanoparticle Self-Assemblies and Cellular Responses of Triple-Negative Breast Cancer Cells to SN-38 Delivery. PMC - NIH. (2023-08-08).
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Comprehensive Guide to the Analysis of Bis(2-hydroxyethyl) adipate using High-Performance Liquid Chromatography (HPLC)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the quantitative analysis of Bis(2-hydroxyethyl) adipate, a common plasticizer and polymer component, using High-Performance Liquid Chromatography (HPLC).[1] We delve into the foundational principles of chromatographic separation, offer two robust protocols employing UV and Charged Aerosol Detection (CAD), and provide in-depth rationale for methodological choices. The protocols are designed to be self-validating, covering sample preparation, method parameters, and data analysis to ensure accuracy and reproducibility for applications ranging from quality control to migration studies in food contact materials.
Introduction: The Analytical Imperative for Bis(2-hydroxyethyl) adipate
Bis(2-hydroxyethyl) adipate is a diester of adipic acid and ethylene glycol, primarily used as a plasticizer to enhance the flexibility and durability of polymers.[1] Its presence is common in plastics, coatings, and adhesives.[1] The analytical quantification of this compound is critical for several reasons:
-
Quality Control: Ensuring the correct concentration in raw materials and final polymer formulations.
-
Stability Studies: Assessing the degradation of the compound over time under various conditions.
-
Migration Analysis: Monitoring its potential leach from food contact materials (FCMs) into food and beverages, a key safety concern. The migration of similar plasticizers like phthalates and bisphenol A is a well-studied area, highlighting the need for robust methods for all potential migrants.[2][3][4]
High-Performance Liquid Chromatography (HPLC) is an ideal technique for this analysis due to its high resolution, sensitivity, and adaptability to various sample matrices.
The Chromatographic Principle: A Reverse-Phase Approach
The separation of Bis(2-hydroxyethyl) adipate is most effectively achieved using Reverse-Phase HPLC (RP-HPLC). This technique is predicated on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Causality Behind the Choice:
-
Analyte Polarity: Bis(2-hydroxyethyl) adipate is a moderately polar molecule. An RP system, typically with a C18 (octadecylsilane) stationary phase, provides sufficient hydrophobic interaction to retain the analyte, allowing for its separation from more polar or less polar impurities.
-
Mobile Phase: A mobile phase consisting of a mixture of water and a less polar organic solvent, such as acetonitrile (MeCN) or methanol, is used.[5] By modulating the ratio of the organic solvent to water (either isocratically or through a gradient), we can precisely control the elution of the analyte from the column. Increasing the organic solvent concentration weakens the analyte's interaction with the stationary phase, thus decreasing its retention time.
-
Acidification: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase can improve peak shape by ensuring consistent ionization of any residual silanol groups on the stationary phase. For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are mandatory to ensure compatibility with the MS interface.[5]
Method Development and Detector Selection
A successful HPLC method hinges on the careful selection of the column, mobile phase, and detector.
Column Selection
A robust C18 column is the workhorse for this application. Key considerations include:
-
Particle Size: Smaller particles (e.g., <3 µm) offer higher efficiency and faster analysis times, suitable for Ultra-High-Performance Liquid Chromatography (UPLC) systems.[5] Standard 3.5 µm or 5 µm particles are suitable for conventional HPLC.
-
Column Dimensions: A standard 4.6 mm x 150 mm column provides a good balance of resolution and analysis time.
Detector Rationale: Overcoming the Chromophore Challenge
Bis(2-hydroxyethyl) adipate lacks a strong chromophore, making detection a critical consideration.
-
UV Detector: While not ideal, a UV detector can be used at low wavelengths (e.g., 205-215 nm) where the ester functional group exhibits some absorbance. This approach is common for esters but may suffer from lower sensitivity and interference from other compounds that absorb in this region.[6][7] It is a cost-effective and widely available option.
-
Charged Aerosol Detector (CAD): This is a superior choice for non-volatile analytes with poor or no UV absorbance. The CAD nebulizes the column eluent, charges the resulting aerosol particles, and measures the electrical charge, which is proportional to the mass of the analyte.[8] This provides near-universal response for any non-volatile analyte and often delivers more consistent response factors than UV detection.[8]
-
Mass Spectrometry (MS): For the highest sensitivity and selectivity, especially in complex matrices, coupling HPLC with an MS detector is the gold standard. It provides mass information that confirms the identity of the analyte, crucial for regulatory and research applications.
Sample Preparation: The Key to Robust Analysis
Proper sample preparation is essential to protect the analytical column, reduce matrix interference, and ensure accurate quantification.[9]
Caption: General workflow for sample preparation prior to HPLC analysis.
Protocol: Solid-Phase Extraction (SPE) for Complex Matrices
This protocol is designed to isolate Bis(2-hydroxyethyl) adipate from aqueous samples (e.g., food simulants) or solvent extracts of solid materials.
-
Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18 or a polymeric equivalent).
-
Conditioning: Wash the cartridge with one column volume of methanol, followed by one column volume of deionized water. This activates the stationary phase.
-
Loading: Slowly pass the sample through the cartridge. The analyte will be retained on the stationary phase while highly polar impurities pass through.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove any remaining polar interferences.
-
Elution: Elute the Bis(2-hydroxyethyl) adipate with a small volume of a strong solvent like methanol or acetonitrile. This concentrated, clean extract is now ready for analysis.[10]
Rationale: SPE provides a multi-fold benefit: it concentrates the analyte, increasing sensitivity, and removes matrix components that could interfere with the chromatographic peak or damage the HPLC column.[10][11]
Caption: The four-step process of Solid-Phase Extraction (SPE).
Detailed Analytical Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Bis(2-hydroxyethyl) adipate reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.[9]
-
Working Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase starting condition (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the Working Stock Solution with the mobile phase.
Protocol 1: HPLC with UV Detection
This method is suitable for routine quality control where high sensitivity is not the primary requirement.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Deionized Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 95% B in 10 min; Hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Wavelength | 210 nm |
| Expected RT | ~6-8 minutes |
Protocol 2: HPLC with Charged Aerosol Detection (CAD)
This method is recommended for accurate quantification in complex matrices or when higher sensitivity is needed for trace-level analysis.
| Parameter | Condition |
| HPLC System | Thermo Scientific Vanquish or equivalent |
| Column | Acclaim C18, 3.0 x 100 mm, 2.2 µm |
| Mobile Phase A | Deionized Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 90% B in 8 min; Hold at 90% B for 2 min |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| Detector | Charged Aerosol Detector (CAD) |
| Nebulizer Temp. | 35 °C |
| Evaporation Gas | Nitrogen |
| Expected RT | ~5-7 minutes |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared calibration standards in ascending order of concentration. Plot the peak area response versus the concentration for each standard.
-
Linearity: Perform a linear regression on the calibration curve. A coefficient of determination (R²) of ≥0.995 is typically considered acceptable.
-
Quantification: Inject the prepared samples. Determine the concentration of Bis(2-hydroxyethyl) adipate in the samples by interpolating their peak area response against the calibration curve. Apply the appropriate dilution factors from the sample preparation stage to calculate the final concentration in the original sample.
Method Trustworthiness: Validation and Troubleshooting
To ensure the reliability of the results, the method should be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[6]
| Common Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Column overload; secondary interactions with silanols. | Dilute the sample; ensure mobile phase is properly acidified.[9] |
| Broad Peaks | High dead volume; column degradation. | Check fittings for leaks; replace the column. |
| Retention Time Shift | Change in mobile phase composition; column temperature fluctuation. | Prepare fresh mobile phase; ensure stable column thermostatting. |
| Ghost Peaks | Contamination in the mobile phase or injector. | Purge the system with a strong solvent; clean the injector.[9] |
Conclusion
The HPLC methods detailed in this guide provide robust and reliable protocols for the analysis of Bis(2-hydroxyethyl) adipate. The choice between UV and CAD detection depends on the specific application requirements for sensitivity and selectivity. By combining a sound understanding of chromatographic principles with meticulous sample preparation and method execution, researchers can achieve accurate and reproducible quantification of this important industrial compound.
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Separation of Bis(2-hydroxyethyl) adipate on Newcrom R1 HPLC column . SIELC. Available at: [Link]
-
HPLC analysis was used to quantify unreacted BHET and its hydrolysis... . ResearchGate. Available at: [Link]
-
Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H 2 O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples . MDPI. Available at: [Link]
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Sample Preparation – HPLC . Polymer Chemistry Characterization Lab, Virginia Tech. Available at: [Link]
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Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages . MDPI. Available at: [Link]
-
Development of Poly(sorbitol adipate)-g-poly(ethylene glycol) Mono Methyl Ether-Based Hydrogel Matrices for Model Drug Release . MDPI. Available at: [Link]
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Process Simulation of Bis (2- hydroxyethyl) terephthalate and Its Recovery Using Two–stage Evaporation Systems . AIDIC. Available at: [Link]
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Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340 . PubChem - NIH. Available at: [Link]
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A high performance liquid chromatography method to determine monomer reactivity ratios in copolycondensation of bis(4-hydroxybutyl) terephthalate and bis(2-hydroxyethyl) terephthalate . ResearchGate. Available at: [Link]
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Migration of plasticizersphthalates, bisphenol A and alkylphenols from plastic containers and evaluation of risk . SciSpace. Available at: [Link]
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Investigation of potential migratables from paper and board food contact materials . Frontiers. Available at: [Link]
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(PDF) Migration of plasticizers phthalates, bisphenol A and alkylphenols from plastic containers and evaluation of risk . ResearchGate. Available at: [Link]
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Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive . MDPI. Available at: [Link]
-
Migration of Phthalates and Bisphenol A from Polyethylene Terephthalate Bottles into Beer During Storage at Controlled Temperatures . MDPI. Available at: [Link]
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- 11. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples [mdpi.com]
The Versatility of Bis(2-hydroxyethyl) Adipate in Polymer Networks: A Guide for Researchers
For researchers, scientists, and drug development professionals exploring novel polymer architectures, the choice of a crosslinking agent is a critical determinant of the final material's properties and performance. Among the diverse array of available crosslinkers, bis(2-hydroxyethyl) adipate stands out as a versatile and effective molecule for creating tailored polymer networks. Its linear, aliphatic structure and terminal hydroxyl groups offer a unique combination of flexibility, biodegradability, and reactivity, making it an invaluable tool in the synthesis of a wide range of polymers, from biodegradable polyesters to polyurethane elastomers and hydrogels for biomedical applications.
This technical guide provides an in-depth exploration of bis(2-hydroxyethyl) adipate as a crosslinking agent. We will delve into its mechanism of action, provide detailed application notes for its use in various polymer systems, and present step-by-step protocols for synthesis and characterization, empowering researchers to leverage the full potential of this remarkable molecule.
Understanding the Role of Bis(2-hydroxyethyl) Adipate as a Crosslinking Agent
Bis(2-hydroxyethyl) adipate, with the chemical formula C10H18O6, is a diol ester of adipic acid and ethylene glycol.[1] Its fundamental role as a crosslinking agent stems from the presence of two primary hydroxyl (-OH) groups at its termini. These hydroxyl groups can readily react with various functional groups on other monomers or polymer chains, such as carboxylic acids, isocyanates, and acrylates, to form stable covalent bonds. This process transforms linear or branched polymer chains into a three-dimensional network, profoundly altering the material's physical and chemical properties.
The adipate backbone of the molecule imparts flexibility to the resulting polymer network, a desirable characteristic for applications requiring materials that can withstand deformation without fracturing. Furthermore, the ester linkages within the bis(2-hydroxyethyl) adipate molecule and those formed during polymerization are susceptible to hydrolysis, rendering the resulting polymers potentially biodegradable. This feature is of particular interest in the development of sustainable materials and biomedical devices designed for transient applications within the body.
Key Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | bis(2-hydroxyethyl) hexanedioate | [1] |
| CAS Number | 1700-12-5 | [1] |
| Molecular Formula | C10H18O6 | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
Application Notes: Harnessing Bis(2-hydroxyethyl) Adipate in Polymer Synthesis
The unique properties of bis(2-hydroxyethyl) adipate make it a valuable component in a variety of polymer systems, particularly in the fields of biomaterials and drug delivery.
Biodegradable Polyesters for Sustainable Packaging and Biomedical Implants
Bis(2-hydroxyethyl) adipate can be employed as a diol monomer in polycondensation reactions with dicarboxylic acids to synthesize biodegradable aliphatic or aromatic-aliphatic copolyesters.[2][3] These materials are attractive alternatives to conventional non-degradable plastics for applications such as sustainable packaging.[2][3] In the biomedical field, these polyesters can be engineered to degrade at a controlled rate, making them suitable for temporary implants, sutures, and scaffolds for tissue engineering. The flexibility imparted by the adipate chain can be particularly advantageous in applications requiring conformal contact with tissues.
Polyurethane Elastomers with Tailored Mechanical Properties
In the synthesis of polyurethanes, bis(2-hydroxyethyl) adipate can function as a chain extender.[4] During polymerization, it reacts with diisocyanates to form the hard segment of the polyurethane, influencing the material's mechanical properties. By varying the concentration of bis(2-hydroxyethyl) adipate, researchers can tune the elasticity, tensile strength, and hardness of the resulting elastomer.[5] This tunability is crucial for applications ranging from medical tubing to coatings and adhesives.
Hydrogels for Controlled Drug Delivery
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water.[6] Bis(2-hydroxyethyl) adipate can be incorporated into hydrogel formulations as a crosslinking agent to control the network's mesh size and swelling behavior.[7][8] This, in turn, governs the release kinetics of encapsulated drugs. For instance, in a hydrogel matrix, a higher crosslinking density achieved by using a greater concentration of bis(2-hydroxyethyl) adipate will result in a smaller mesh size, leading to a slower and more sustained release of the therapeutic agent.[9] The biocompatibility of adipic acid and ethylene glycol, the hydrolysis products of bis(2-hydroxyethyl) adipate, is an additional advantage for in vivo drug delivery applications.[10]
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of polymers using bis(2-hydroxyethyl) adipate as a crosslinking agent. These are intended as starting points and may require optimization based on the specific polymer system and desired material properties.
Protocol 1: Synthesis of a Biodegradable Polyester via Melt Polycondensation
This protocol describes the synthesis of a random copolyester using bis(2-hydroxyethyl) adipate and an aliphatic dicarboxylic acid, such as sebacic acid, via a two-step melt polycondensation reaction.[2][3]
Materials:
-
Bis(2-hydroxyethyl) adipate
-
Sebacic acid
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen gas supply
-
High-vacuum line
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
Esterification:
-
Charge the reaction vessel with equimolar amounts of bis(2-hydroxyethyl) adipate and sebacic acid.
-
Add the catalyst, titanium(IV) isopropoxide, at a concentration of approximately 0.05 mol% relative to the dicarboxylic acid.
-
Heat the mixture to 180-200°C under a gentle stream of nitrogen gas while stirring.
-
Maintain these conditions for 2-4 hours to facilitate the esterification reaction, during which water will be evolved and removed through the condenser.
-
-
Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a high vacuum (e.g., <1 Torr) to the system to remove the ethylene glycol byproduct and drive the polymerization reaction forward.
-
Continue the reaction for 4-6 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor to room temperature under nitrogen and collect the resulting polyester.
-
Causality Behind Experimental Choices: The two-step process is crucial for achieving high molecular weight polyesters. The initial esterification step at a lower temperature and atmospheric pressure allows for the efficient formation of oligomers. The subsequent polycondensation step at a higher temperature and under high vacuum is necessary to remove the volatile byproducts, shifting the equilibrium towards the formation of long polymer chains. The use of a catalyst like titanium(IV) isopropoxide is essential to accelerate the reaction rates to a practical level.[11]
Caption: Workflow for polyurethane elastomer synthesis.
Characterization of Crosslinked Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.
1. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the chemical structure of the polymer and verify the completion of the polymerization reaction.
-
Procedure: Obtain the FTIR spectrum of the starting materials and the final polymer.
-
Expected Results:
-
For polyesters, the appearance of a strong ester carbonyl peak (C=O) around 1730 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) peak from the diol and the carboxylic acid.
-
For polyurethanes, the formation of the urethane linkage can be confirmed by the appearance of peaks corresponding to N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1700 cm⁻¹), and the disappearance of the isocyanate (-NCO) peak around 2270 cm⁻¹. [5] 2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
-
Purpose: To provide detailed information about the polymer's microstructure, including the monomer composition and the degree of crosslinking.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The chemical shifts and integration of the peaks can be used to confirm the incorporation of bis(2-hydroxyethyl) adipate into the polymer backbone and to quantify the molar ratios of the different monomer units. [12] 3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure: Heat a small sample of the polymer in a DSC instrument at a controlled rate.
-
Expected Results: The Tg and Tm values provide insights into the polymer's amorphous and crystalline nature, which are influenced by the crosslinking density. An increase in crosslinking density generally leads to a higher Tg.
4. Mechanical Testing:
-
Purpose: To evaluate the mechanical properties of the polymer, such as tensile strength, elongation at break, and Young's modulus.
-
Procedure: Prepare standardized samples of the polymer and test them using a universal testing machine.
-
Expected Results: The mechanical properties are highly dependent on the degree of crosslinking. Generally, a higher crosslinking density results in a higher tensile strength and modulus, but a lower elongation at break. [2][3]
Conclusion
Bis(2-hydroxyethyl) adipate is a highly adaptable and valuable crosslinking agent for the development of a wide range of polymers with tunable properties. Its ability to impart flexibility, biodegradability, and controlled crosslinking density makes it particularly well-suited for applications in the biomedical and pharmaceutical fields. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of bis(2-hydroxyethyl) adipate in their own polymer systems. By understanding the fundamental principles of its reactivity and the causal relationships between synthesis parameters and material properties, scientists can unlock new possibilities in the design of innovative and functional polymeric materials.
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KAIST. (2022). Biodegradable Aromatic-Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications. Retrieved from [Link]
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ChemRxiv. (2023). Improving the sustainability of enzymatic synthesis of poly(butylene adipate)-based copolyesters. Polycondensation reaction in. Retrieved from [Link]
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PubChem. (n.d.). Bis(2-hydroxyethyl) adipate. Retrieved January 27, 2026, from [Link]
- Zatorska, P., et al. (2024). Enzymatic Synthesis of Functional PEGylated Adipate Copolymers. ChemistryPlusChem, e202400668.
- US20030212244A1 - Polymers made from bis(2-hydroxyethyl)isosorbide and enduses thereof - Google Patents. (n.d.).
- WO2009015281A2 - Epoxy and hydroxy-functional acrylic resins for use in coating applications - Google Patents. (n.d.).
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Star Protocols. (2024). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. Retrieved from [Link]
- Manghnani, P. N., et al. (2024). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. RSC Pharmaceutics, 2(1), 94-105.
- Koyama, Y., et al. (2008). Extremely Rapid Synthesis of Aliphatic Polyesters by Direct Polycondensation of 1:1 Mixtures of Dicarboxylic Acids and Diols Using Microwaves. Macromolecular Chemistry and Physics, 209(14), 1461-1468.
- US6608167B1 - Bis(2-hydroxyethyl isosorbide); preparation, polymers derived therefrom, and enduses thereby - Google Patents. (n.d.).
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ResearchGate. (n.d.). Biodegradable Aromatic–Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications | Request PDF. Retrieved from [Link]
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PubMed. (n.d.). Enzymatic Synthesis of Functional PEGylated Adipate Copolymers. Retrieved from [Link]
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European Coatings. (2025). New strategy for crosslinking acrylic polymers without conventional crosslinkers. Retrieved from [Link]
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MDPI. (2024). Selection of Crosslinking Agents for Acrylic Resin Used in External Coatings for Aluminum Packaging in the Beverage Industry. Retrieved from [Link]
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RSC Publishing. (n.d.). Tuning chain extender structure to prepare high-performance thermoplastic polyurethane elastomers. Retrieved from [Link]
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Frontiers. (2024). Commercial hydrogel product for drug delivery based on route of administration. Retrieved from [Link]
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ScienceDirect. (n.d.). Characterisation of crosslinked polyethylene materials by luminescence techniques. Retrieved from [Link]
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PubMed. (2018). Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Polyurethane Elastomers. Retrieved from [Link]
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MDPI. (n.d.). Cross-Linking and Evaluation of the Thermo-Mechanical Behavior of Epoxy Based Poly(ionic Liquid) Thermosets. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Retrieved from [Link]
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MDPI. (2022). Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Composition of Alkyl-Substituted (ε-DL) and Non-Substituted (ε-CL, EB, L-LA) Monomers. Retrieved from [Link]
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American Chemical Society. (2025). Bis (2-hydroxyethyl) terephthalate as a comonomer to enable polyurethane depolymerization. Retrieved from [Link]
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RSC Publishing. (2024). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. Retrieved from [Link]
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Introduction: The Strategic Importance of Aromatic–Aliphatic Copolyesters
An Application Guide to Melt Polycondensation Protocols for Aromatic–Aliphatic Copolyesters
Aromatic–aliphatic copolyesters represent a versatile class of polymers, ingeniously combining the high thermal stability and mechanical strength of aromatic units with the flexibility and biodegradability conferred by aliphatic segments. This unique combination makes them highly valuable in diverse fields, from biomedical applications like drug delivery systems and tissue engineering scaffolds to environmentally benign packaging materials. Melt polycondensation is the dominant industrial method for synthesizing these polymers, as it avoids the use of solvents, thereby reducing environmental impact and manufacturing costs.
This guide provides a detailed exploration of melt polycondensation for synthesizing aromatic-aliphatic copolyesters. It is designed for researchers and scientists, offering not just a protocol but also the underlying principles and rationale for experimental choices, ensuring a robust and reproducible methodology.
Part 1: The Chemistry of Melt Polycondensation
Melt polycondensation is typically a two-stage process performed at high temperatures and under vacuum. The goal is to drive the equilibrium reaction towards the formation of high molecular weight polymer chains by continuously removing the small molecule byproducts, such as water or ethylene glycol.
Stage 1: Esterification or Transesterification
The initial stage involves the reaction of diacid and diol monomers (esterification) or diester and diol monomers (transesterification) to form low molecular weight oligomers. This step is conducted at moderate temperatures (150–220°C) and atmospheric pressure.
-
Esterification: Aromatic diacid (e.g., terephthalic acid) and aliphatic diol (e.g., 1,4-butanediol) react to form an ester linkage and water. The removal of water is crucial to drive the reaction forward.
-
Transesterification: An aromatic diester (e.g., dimethyl terephthalate) reacts with an aliphatic diol. This process is often preferred as the starting materials are more easily purified, and the removal of the methanol byproduct is more efficient than removing water.
Stage 2: Polycondensation
In the second stage, the temperature is increased (220–280°C) and a high vacuum is applied (<1 Torr). This facilitates the removal of the condensation byproduct (e.g., water or diol), which significantly increases the polymer's molecular weight. The viscosity of the reaction mixture rises substantially during this phase, and the reaction is often monitored by measuring the torque required to stir the melt. The reaction is terminated when the desired melt viscosity or stirrer torque is achieved.
Diagram of the Two-Stage Reaction Pathway
Caption: Two-stage melt polycondensation process.
Part 2: Materials, Equipment, and Key Parameters
Monomers and Catalysts
The choice of monomers dictates the final properties of the copolyester.
-
Aromatic Monomers:
-
Terephthalic Acid (TPA): Provides rigidity and high thermal stability.
-
Dimethyl Terephthalate (DMT): Often preferred for its lower melting point and easier purification.
-
-
Aliphatic Monomers:
-
1,4-Butanediol (BDO): A common diol that imparts flexibility.
-
Adipic Acid: Increases biodegradability.
-
-
Catalysts: Catalysts are essential for achieving practical reaction rates.
-
Antimony Trioxide (Sb₂O₃): A widely used, effective catalyst, though it raises environmental concerns.
-
Titanium-based catalysts (e.g., Titanium(IV) isopropoxide): Highly active but can cause side reactions and yellowing of the polymer.
-
Tin-based catalysts (e.g., Dibutyltin dilaurate): Effective but can also lead to thermal degradation.
-
Equipment
A typical lab-scale melt polycondensation setup includes:
-
A high-temperature glass reactor or a stainless-steel reactor.
-
A mechanical stirrer capable of handling high-viscosity melts.
-
A heating mantle or oil bath with precise temperature control.
-
A nitrogen inlet for inerting the system.
-
A distillation column and condenser to remove byproducts.
-
A vacuum pump capable of reaching pressures below 1 Torr.
Critical Reaction Parameters
The precise control of reaction parameters is paramount for synthesizing copolyesters with desired properties.
| Parameter | Stage 1 (Esterification) | Stage 2 (Polycondensation) | Rationale & Impact on Final Polymer |
| Temperature | 150 – 220 °C | 220 – 280 °C | Controls reaction rate. Too high can cause thermal degradation and yellowing; too low results in slow kinetics. |
| Pressure | Atmospheric (N₂ blanket) | High Vacuum (< 1 Torr) | High vacuum in Stage 2 is critical for removing byproducts, driving the equilibrium to form high molecular weight polymer. |
| Time | 2 – 4 hours | 3 – 6 hours | Determines the extent of reaction and final molecular weight. Monitored via melt viscosity/stirrer torque. |
| Stirring Speed | 100 – 200 RPM | 20 – 100 RPM | Ensures homogeneity and facilitates byproduct removal. Speed is reduced as viscosity increases to prevent motor overload. |
| Catalyst Conc. | 100 – 500 ppm | 100 – 500 ppm | Affects reaction rate. Higher concentrations can accelerate degradation. |
Part 3: Detailed Experimental Protocol
This protocol describes the synthesis of poly(butylene adipate-co-terephthalate) (PBAT), a widely studied biodegradable copolyester.
Materials:
-
Dimethyl Terephthalate (DMT)
-
Adipic Acid (AA)
-
1,4-Butanediol (BDO) - A molar excess (e.g., 1.5-2.2 times the total diacid/diester moles) is used to compensate for losses during vacuum stages.
-
Catalyst: Titanium(IV) isopropoxide (TIPT)
-
Antioxidant: Irganox 1010 (optional, but recommended)
Procedure:
Stage 1: Transesterification & Esterification
-
Reactor Setup: Assemble the reactor system, ensuring all glassware is dry. Equip the reactor with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a collection flask.
-
Charging Monomers: Charge the reactor with the desired molar ratios of DMT, AA, and BDO. For example, a 50:50 co-monomer composition would involve a 0.5:0.5:1.5 molar ratio of DMT:AA:BDO.
-
Inerting: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause oxidative degradation at high temperatures. Maintain a gentle nitrogen flow throughout this stage.
-
Heating & Catalyst Addition: Begin heating the mixture under a slow nitrogen stream with moderate stirring (e.g., 150 RPM). Once the reactants melt and form a clear solution (around 150-160°C), add the catalyst (e.g., 200 ppm TIPT) and antioxidant.
-
Reaction: Gradually increase the temperature to 180-220°C. Methanol (from DMT transesterification) and water (from AA esterification) will begin to distill off.
-
Monitoring: Continue this stage until approximately 90% of the theoretical amount of byproduct has been collected. This typically takes 2-4 hours.
Stage 2: Polycondensation
-
Applying Vacuum: Gradually reduce the pressure in the reactor over 30-60 minutes to less than 1 Torr. This slow reduction prevents excessive foaming as residual BDO begins to distill.
-
Increasing Temperature: Concurrently, increase the reaction temperature to 240-260°C.
-
Melt Viscosity Increase: As the reaction proceeds, excess BDO and other condensation byproducts are removed, leading to a significant increase in the molecular weight and, consequently, the melt viscosity. The stirring speed may need to be reduced to 30-50 RPM.
-
Monitoring & Termination: Monitor the reaction by observing the stirrer motor's torque or the appearance of the polymer melt (e.g., formation of a "Weissenberg effect" where the polymer climbs the stirrer shaft). The reaction is typically continued for 3-5 hours or until the desired viscosity is reached.
-
Product Recovery: Release the vacuum by introducing nitrogen into the reactor. Extrude the hot polymer melt from the reactor into a water bath to quench and solidify it.
-
Post-Processing: Pelletize the resulting polymer strands for subsequent analysis and characterization.
Experimental Workflow Diagram
Caption: Overall workflow for melt polycondensation.
Part 4: Characterization of Copolyesters
After synthesis, a thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the copolyester.
-
Nuclear Magnetic Resonance (¹H NMR): Used to confirm the chemical structure and determine the actual comonomer composition in the polymer backbone.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): Provides information on thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and degradation profile of the polymer.
References
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Filipe, S., et al. (2021). Poly(butylene succinate) (PBS) and Copolymers: From Chemical Synthesis to Medical Applications. Polymers. Available at: [Link]
-
Pilati, F., & Papavasiliou, G. (2018). Melt Polycondensation. Encyclopedia of Polymer Science and Technology. Available at: [Link]
-
Al-Itry, R., Lamnawar, K., & Maazouz, A. (2012). Improvement of thermal and mechanical properties of poly(lactic acid) with different biomass fillers. Composites Science and Technology. Available at: [Link]
Application Notes and Protocols: Bis(2-hydroxyethyl) adipate in Biomedical Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for utilizing bis(2-hydroxyethyl) adipate (BHEA) in the formulation of biomedical hydrogels. This document offers in-depth scientific insights, detailed experimental protocols, and characterization methodologies to empower researchers in drug delivery and tissue engineering.
Introduction: The Emerging Role of Bis(2-hydroxyethyl) adipate in Advanced Hydrogels
Hydrogels are crucial biomaterials in the biomedical field due to their high water content, biocompatibility, and tunable properties that mimic the native extracellular matrix (ECM).[1] Aliphatic polyesters, a class of biodegradable polymers, have garnered significant attention for creating these scaffolds due to their susceptibility to hydrolysis and enzymatic degradation, leading to non-toxic byproducts.[2][3] Bis(2-hydroxyethyl) adipate (BHEA), a diol ester derived from adipic acid and ethylene glycol, presents itself as a promising, yet underexplored, building block for polyester-based hydrogels. Its inherent biodegradability, stemming from the hydrolytically labile ester bonds, makes it an attractive candidate for creating transient scaffolds for tissue regeneration and controlled drug release systems.[2] The presence of terminal hydroxyl groups in BHEA allows for versatile chemical modifications and polymerization, offering a platform for designing hydrogels with tailored properties.
This guide will elucidate the synthesis and purification of BHEA, detail its incorporation into hydrogel networks, and provide robust protocols for the comprehensive characterization of the resulting biomaterials.
Section 1: Synthesis, Purification, and Characterization of Bis(2-hydroxyethyl) adipate (BHEA)
The quality of the monomer is paramount to the performance and biocompatibility of the final hydrogel. This section details the synthesis of BHEA via Fischer esterification, followed by purification and characterization steps to ensure its suitability for biomedical applications.
Synthesis of Bis(2-hydroxyethyl) adipate via Fischer Esterification
The Fischer-Speier esterification is a classic and effective method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[4]
Reaction Scheme:
Figure 1: Synthesis of BHEA via Fischer Esterification.
Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine adipic acid (1 molar equivalent) and a molar excess of ethylene glycol (e.g., 5 molar equivalents). The excess ethylene glycol serves to drive the reaction towards the product side.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.01 molar equivalents relative to adipic acid).
-
Reaction: Heat the mixture to a temperature of approximately 120-150°C with continuous stirring.[5] The reaction progress can be monitored by measuring the amount of water collected in a Dean-Stark trap or by techniques like thin-layer chromatography (TLC).
-
Reaction Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the acid catalyst with a base, such as sodium bicarbonate solution.
-
Purification: The crude product will contain BHEA, unreacted ethylene glycol, and salt byproducts.
-
Solvent Extraction: Use a suitable organic solvent (e.g., ethyl acetate) to extract the BHEA from the aqueous mixture.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Further Purification (Optional): For high-purity BHEA required for biomedical applications, column chromatography or recrystallization may be necessary.
-
Characterization of BHEA
Confirming the identity and purity of the synthesized BHEA is a critical step.
| Characterization Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural verification | Peaks corresponding to the protons and carbons of the adipate and hydroxyethyl groups. |
| FTIR Spectroscopy | Functional group analysis | Presence of a strong ester carbonyl peak (~1730 cm⁻¹) and a broad hydroxyl peak (~3400 cm⁻¹). |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the molecular weight of BHEA (234.25 g/mol ).[6] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
Section 2: Formulation of BHEA-Based Biomedical Hydrogels
BHEA can be incorporated into hydrogel networks as a diol monomer to form biodegradable polyesters. This section outlines two potential strategies for hydrogel synthesis: polycondensation to form a prepolymer followed by crosslinking, and direct photocrosslinking of functionalized BHEA.
Strategy 1: Two-Step Polycondensation and Crosslinking
This approach involves the synthesis of a linear, hydroxyl-terminated polyester prepolymer from BHEA and a dicarboxylic acid, which is then crosslinked in a subsequent step.
Workflow Diagram:
Figure 2: Two-step synthesis of BHEA-based hydrogels.
Protocol for Prepolymer Synthesis:
-
Reactant Charging: In a reaction vessel equipped for polycondensation (with a mechanical stirrer, nitrogen inlet, and a distillation outlet), add BHEA, a suitable dicarboxylic acid (e.g., adipic acid for a copolyester), and a catalyst (e.g., tin(II) 2-ethylhexanoate).[7]
-
Esterification: Heat the mixture under a nitrogen atmosphere to 170-200°C to initiate the esterification reaction, during which water is removed.[7]
-
Polycondensation: Gradually reduce the pressure to a high vacuum while increasing the temperature (e.g., to 210-240°C) to facilitate the removal of ethylene glycol and drive the polymerization to a higher molecular weight.[7]
-
Characterization: The resulting prepolymer should be characterized for its molecular weight (Gel Permeation Chromatography - GPC), chemical structure (NMR, FTIR), and thermal properties (Differential Scanning Calorimetry - DSC).
Protocol for Hydrogel Formation (Crosslinking):
-
Prepolymer Dissolution: Dissolve the synthesized prepolymer in a suitable biocompatible solvent (e.g., dimethyl sulfoxide - DMSO).
-
Crosslinker Addition: Add a crosslinking agent that reacts with the terminal hydroxyl groups of the prepolymer. Examples include diisocyanates (forming urethane linkages) or diacyl chlorides (forming ester linkages). The molar ratio of prepolymer to crosslinker will determine the crosslinking density and, consequently, the hydrogel's properties.
-
Casting and Curing: Cast the mixture into a mold of the desired shape and allow it to cure at an appropriate temperature until a stable hydrogel is formed.
-
Solvent Exchange: Immerse the hydrogel in a series of ethanol/water solutions of decreasing ethanol concentration to remove the organic solvent and finally equilibrate it in phosphate-buffered saline (PBS).
Strategy 2: Photocrosslinking of Functionalized BHEA
For applications requiring in-situ gelation, BHEA can be functionalized with photoreactive groups, such as methacrylate, to enable rapid crosslinking upon exposure to UV light.[8]
Workflow Diagram:
Figure 3: Photocrosslinking of functionalized BHEA.
Protocol for BHEA Functionalization (Methacrylation):
-
Reactant Dissolution: Dissolve BHEA in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under a nitrogen atmosphere.
-
Base Addition: Add a base, such as triethylamine, to act as an acid scavenger.
-
Methacrylation: Cool the solution in an ice bath and slowly add methacryloyl chloride or methacrylic anhydride (in a slight molar excess relative to the hydroxyl groups of BHEA).
-
Reaction: Allow the reaction to proceed overnight at room temperature.
-
Purification: Wash the reaction mixture with aqueous solutions of HCl, sodium bicarbonate, and brine. Dry the organic phase and remove the solvent. The product, bis(2-methacryloyloxyethyl) adipate (BHEA-MA), can be further purified by column chromatography.
Protocol for Hydrogel Formation (Photocrosslinking):
-
Precursor Solution Preparation: Dissolve the BHEA-MA monomer and a photoinitiator (e.g., Irgacure 2959 for biomedical applications) in a suitable solvent, which can be an organic solvent or directly in an aqueous solution if BHEA-MA has sufficient water solubility.
-
Casting: Cast the precursor solution into a mold.
-
UV Curing: Expose the solution to UV light (e.g., 365 nm) for a specific duration to initiate polymerization and crosslinking.[8] The exposure time will influence the degree of crosslinking.
-
Washing: Wash the resulting hydrogel extensively with PBS to remove any unreacted monomer and photoinitiator.
Section 3: Characterization of BHEA-Based Hydrogels
A thorough characterization of the hydrogel's physical, chemical, and biological properties is essential to determine its suitability for a specific biomedical application.
Physicochemical Characterization
| Property | Technique(s) | Purpose |
| Swelling Behavior | Gravimetric Analysis | To determine the water uptake capacity, which influences nutrient transport and drug diffusion. |
| Mechanical Properties | Compression or Tensile Testing, Rheometry | To evaluate the stiffness (Young's modulus), strength, and viscoelasticity of the hydrogel, ensuring it matches the target tissue.[9][10] |
| Morphology | Scanning Electron Microscopy (SEM) | To visualize the porous structure of the hydrogel, which is crucial for cell infiltration and nutrient exchange. |
| Degradation Profile | In vitro degradation in PBS (hydrolytic) or enzyme solutions (e.g., esterase) | To assess the rate of degradation, which should ideally match the rate of tissue regeneration or the desired drug release profile.[11] |
Protocol for Swelling Kinetics Assay:
-
Prepare disc-shaped hydrogel samples of known initial dry weight (Wd).
-
Immerse the samples in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio (SR) as: SR = (Ws - Wd) / Wd.
-
Plot the swelling ratio against time to determine the swelling kinetics and equilibrium swelling ratio.[12]
Protocol for In Vitro Degradation Study:
-
Prepare pre-weighed hydrogel samples (Wi).
-
Immerse the samples in PBS (for hydrolytic degradation) or PBS containing a relevant enzyme like lipase or esterase (for enzymatic degradation) at 37°C.[11]
-
At specific time points, remove the samples, rinse with deionized water, and dry them to a constant weight (Wt).
-
Calculate the weight loss percentage as: Weight Loss (%) = [(Wi - Wt) / Wi] x 100.
-
The degradation products in the buffer can also be analyzed using techniques like HPLC or mass spectrometry.
Biological Characterization
| Property | Technique(s) | Purpose |
| Biocompatibility | In vitro cytotoxicity assays (e.g., MTT, Live/Dead staining) with relevant cell lines | To ensure the hydrogel and its degradation products are not toxic to cells.[13] |
| Cell Adhesion and Proliferation | Cell seeding on hydrogels followed by microscopy and proliferation assays (e.g., AlamarBlue) | To evaluate the ability of the hydrogel to support cell attachment and growth, which is crucial for tissue engineering applications. |
Application-Specific Characterization: Drug Delivery
For drug delivery applications, the loading and release kinetics of a model drug from the BHEA-based hydrogel must be evaluated.
Protocol for In Vitro Drug Release Assay:
-
Drug Loading: Load a model drug into the hydrogel, either by incorporating it into the precursor solution before crosslinking or by soaking the pre-formed hydrogel in a drug solution.
-
Release Study: Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.
-
Sampling: At regular intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[14]
-
Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative drug release as a function of time to determine the release profile.[15]
Section 4: Conclusion and Future Perspectives
Bis(2-hydroxyethyl) adipate holds significant potential as a versatile building block for creating biodegradable and biocompatible hydrogels for a range of biomedical applications. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore the utility of BHEA in their specific areas of interest, from developing novel drug delivery systems to engineering functional tissues. Future research could focus on creating BHEA-based copolymers with other biodegradable monomers to fine-tune the mechanical properties and degradation rates of the resulting hydrogels, as well as exploring the in vivo performance of these promising biomaterials.
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PubChem. (n.d.). Bis(2-hydroxyethyl) adipate. Retrieved from [Link]
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Definitive Analysis of Adipate Esters: Advanced Gas Chromatography Protocols and Methodologies
An Application Note for Researchers and Scientists
Abstract
Adipate esters are widely used as plasticizers to impart flexibility to polymers, notably polyvinyl chloride (PVC), and see use in food packaging, medical devices, and consumer goods. Their potential to migrate into consumables and the environment necessitates robust and reliable analytical methods for their detection and quantification. This application note provides a comprehensive technical guide to the analysis of adipate esters using gas chromatography (GC). We delve into the core principles of method development, from strategic column and detector selection to meticulous sample preparation for various matrices. Detailed, validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) are presented, designed to serve as a self-validating framework for researchers, quality control analysts, and drug development professionals.
Introduction: The Analytical Imperative for Adipate Esters
Adipic acid esters, such as bis(2-ethylhexyl) adipate (DEHA), are diesters of adipic acid that are critical components in the manufacturing of flexible plastics. Unlike phthalate esters, some of which have faced regulatory scrutiny due to toxicological concerns, adipates are often considered safer alternatives.[1] However, their physical, non-covalent integration into the polymer matrix allows them to leach out over time, leading to potential human exposure through ingestion, inhalation, and dermal contact.[1][2] Consequently, regulatory bodies and quality assurance programs mandate precise monitoring of these compounds in diverse materials.
Gas chromatography is the premier analytical technique for this purpose, offering the high resolution and sensitivity required to separate and quantify these semi-volatile compounds.[3] A successful analysis, however, is not merely a matter of instrumentation; it is the product of a holistically designed method, where each parameter is chosen for a specific, causal reason. This guide explains the causality behind these experimental choices to build a robust analytical framework.
Foundational Principles: Instrument Configuration
The success of any GC analysis hinges on the correct selection of its core components: the capillary column, which performs the separation, and the detector, which measures the eluted analytes. The choice is dictated by the analytical objective—be it routine quantification or unambiguous identification.
The Heart of Separation: Capillary Column Selection
Choosing a stationary phase is the most critical step in column selection.[4] The separation mechanism relies on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. For adipate esters, which are of intermediate polarity, the principle of "like dissolves like" is a useful, though simplified, guide.
-
Expertise in Action: A low-to-mid-polarity column is the logical starting point. A (5%-phenyl)-methylpolysiloxane phase is an excellent choice for general-purpose screening of plasticizers, including adipates and phthalates. This phase provides separation primarily based on boiling points, while the phenyl content adds a degree of polarizability interaction, which can aid in separating structurally similar isomers. For more complex separations or to confirm peak identity, a secondary column with a different polarity, such as a mid-polarity phenyl cyanopropyl phase, can be invaluable.[5]
Detection Strategy: Choosing the Right Sensor
The detector is selected based on the required sensitivity, selectivity, and the need for structural confirmation.
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for hydrocarbons. Its response is directly proportional to the number of carbon atoms entering the flame, making it an excellent tool for quantification without needing specific response factors for every single adipate ester.[3] It is ideal for routine quality control where analyte identities are already established.
-
Mass Spectrometry (MS): The MS detector is the gold standard for identification. It fragments analyte molecules into predictable patterns (mass spectra) that serve as a chemical fingerprint, allowing for unambiguous confirmation.[6][7] Operating in Selected Ion Monitoring (SIM) mode, where only characteristic fragment ions are monitored, provides a significant boost in sensitivity and selectivity, making it ideal for trace analysis in complex matrices.[7]
-
Photoionization Detector (PID): As outlined in EPA Method 506, the PID is another option for analyzing adipate esters, particularly in drinking water samples.[8][9] It is a sensitive and non-destructive detector that is selective for aromatic compounds and other molecules with double bonds or heteroatoms that can be ionized by UV light.
Logical Framework for Method Selection
The following diagram illustrates the decision-making process for selecting the appropriate analytical tools based on the research objective.
Caption: High-level workflow for adipate ester analysis.
Detailed Application Protocols
The following protocols are presented as robust starting points. Analysts must perform their own validation to ensure the method is suitable for their specific instrumentation and sample types. [10]
Protocol 1: GC-MS Analysis of DEHA in a Polymer Matrix
This protocol is designed for the unambiguous identification and quantification of bis(2-ethylhexyl) adipate (DEHA) that has migrated from a polymer into a food simulant or has been extracted directly from the polymer.
A. Sample Preparation (Solvent Extraction)
-
Accurately weigh approximately 1 gram of the polymer sample, cut into small pieces, into a glass vial.
-
Add 10 mL of hexane. For migration studies, immerse the polymer in the chosen food simulant (e.g., 95% ethanol) for a specified time and temperature, then take an aliquot of the simulant.
-
Add an internal standard (e.g., deuterated DEHA-d8) to all samples, standards, and blanks to a final concentration of 100 ng/mL. [7]4. Agitate the vial for 24 hours at room temperature to facilitate extraction.
-
Carefully transfer the hexane extract into a clean vial for analysis. If necessary, concentrate the sample under a gentle stream of nitrogen.
B. Instrumental Analysis (GC-MS) The following table outlines a validated set of GC-MS parameters. A non-polar DB-5MS column is used for this analysis. [7]
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control for retention time stability. |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Low-bleed, inert phase ideal for MS and general-purpose analysis of semi-volatiles. [7] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas compatible with MS detection. |
| Inlet | Splitless, 280°C | Ensures complete vaporization of analytes and efficient transfer to the column. [7] |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | 150°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Temperature program designed to separate adipates from other plasticizers. [7] |
| MS System | Agilent 5977 or equivalent | High-sensitivity mass selective detector. |
| Mode | Electron Ionization (EI), SIM | EI provides reproducible fragmentation; SIM mode enhances sensitivity. |
| Source Temp. | 230°C | Standard temperature for EI source. |
| Quad Temp. | 150°C | Standard temperature for quadrupole mass filter. |
| SIM Ions (DEHA) | m/z 129, 112, 167 | Characteristic fragment ions for DEHA (m/z 129 is often the quantitation ion). [7]|
C. Method Validation A self-validating system requires proof of performance. [2][11]* Linearity: Prepare a calibration curve from 5 to 1000 ng/mL. The correlation coefficient (r²) should be >0.995. [11]* Precision & Accuracy: Analyze spiked samples at low, medium, and high concentrations (n=5). The intraday and interday recovery should be within 85-115% with a relative standard deviation (RSD) of <15%. [2][11]* Limit of Detection (LOD): Determine the LOD based on a signal-to-noise ratio of 3:1. For DEHA, this can be in the low ng/mL range. [7]
Protocol 2: GC-FID Analysis of Adipate Esters in Drinking Water
This protocol is a cost-effective method for the routine quantification of multiple adipate esters in water samples, leveraging the robust and linear response of an FID.
A. Sample Preparation (Liquid-Liquid Extraction)
-
Measure 500 mL of the water sample into a 1 L glass separatory funnel.
-
Add an internal standard (e.g., 4,4'-Dichlorobiphenyl) to a known concentration.
-
Add 30 mL of methylene chloride to the funnel. Stopper and shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and drain the bottom organic layer into a flask.
-
Repeat the extraction two more times with fresh 30 mL portions of methylene chloride, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
B. Instrumental Analysis (GC-FID) The following parameters are suitable for separating a range of adipate esters.
| Parameter | Setting | Rationale |
| GC System | Shimadzu Nexis 2030 or equivalent | Modern GC with excellent performance for routine analysis. |
| Column | ZB-WAXplus (30 m x 0.25 mm, 0.25 µm) | A polar PEG column provides an alternative selectivity for esters. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas suitable for FID. |
| Inlet | Split (30:1), 250°C | Split injection is used for cleaner samples to prevent column overload. [12] |
| Injection Vol. | 1 µL | Standard volume. |
| Oven Program | 70°C (hold 2 min), ramp 8°C/min to 240°C (hold 10 min) | A tailored program to resolve common adipate and phthalate esters. |
| Detector | FID, 280°C | High temperature prevents condensation of analytes. [12] |
| Makeup Gas | Nitrogen, 25 mL/min | Ensures optimal detector performance. |
| H₂ Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 300 mL/min | Oxidant for the FID flame. |
C. Quantification Quantification is performed using the internal standard method. [3]The response factor (RF) for each analyte relative to the internal standard is calculated from the calibration standards. The concentration in the sample is then determined using this RF and the peak area responses in the sample chromatogram.
Conclusion
The successful analysis of adipate esters by gas chromatography is an exercise in meticulous planning and execution. By understanding the causal relationships between column choice, detector technology, and sample preparation, researchers can develop robust, reliable, and self-validating methods. The protocols detailed herein provide a strong foundation for the quantification and identification of adipate esters in a variety of matrices. Adherence to best practices for avoiding contamination is paramount and is the ultimate key to achieving trustworthy and accurate results in the parts-per-billion range.
References
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Available at: [Link]
-
Tchougang, H. K., et al. (2018). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. American Journal of Food and Nutrition. Available at: [Link]
-
Kondoh, Y., et al. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Journal of AOAC International. Available at: [Link]
-
Xia, Z., et al. (2012). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Journal of the Science of Food and Agriculture. Available at: [Link]
-
Fierens, T., et al. (2015). Extraction and GC-MS Analysis of Phthlate Esters in Food Matrices: a Review. RSC Advances. Available at: [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID. Available at: [Link]
-
Xia, Z., et al. (2012). GC/MS Method for the Determination of Adipate Plasticizers in Ham Sausage and Its Application to Kinetic and Penetration Studies. ResearchGate. Available at: [Link]
-
Li, Z., et al. (2015). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Vrije Universiteit Amsterdam. (2024). Quantitation of polystyrene by pyrolysis-GC-MS. Available at: [Link]
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Li, Z., et al. (2015). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. ResearchGate. Available at: [Link]
-
Agilent Technologies. (2008). Agilent J&W GC Column Selection Guide. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Application News: Analysis of Volatile Organic Compounds in Polystyrene (PS) Polymer. Available at: [Link]
-
Agilent Technologies. (n.d.). Polystyrene Standards. Available at: [Link]
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Tchougang, H. K., et al. (2018). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. ResearchGate. Available at: [Link]
-
JCANO INGENIERIA. (n.d.). GC Column Selection Guide. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude Bis(2-hydroxyethyl) adipate
Welcome to the technical support center for the purification of crude Bis(2-hydroxyethyl) adipate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during the purification of this compound. The information is presented in a question-and-answer format to directly address specific experimental issues.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities in your crude product. Bis(2-hydroxyethyl) adipate is typically synthesized via the Fischer esterification of adipic acid and ethylene glycol, often with an acid or metal-based catalyst.
dot
Caption: Synthesis of Bis(2-hydroxyethyl) adipate and common impurities.
Q1: What are the most common impurities I should expect in my crude Bis(2-hydroxyethyl) adipate?
The impurity profile of your crude product is directly linked to the synthesis reaction. The esterification of adipic acid with ethylene glycol is a reversible equilibrium reaction.[1] Consequently, the primary impurities include:
-
Unreacted Starting Materials: Residual adipic acid and excess ethylene glycol are almost always present. Ethylene glycol is often used in excess to drive the reaction towards the product side.
-
Monoester: Mono(2-hydroxyethyl) adipate, the product of incomplete esterification where only one of the carboxylic acid groups has reacted.
-
Oligomers: Small polyester chains can form if the product reacts further.
-
Catalyst Residues: Depending on the catalyst used (e.g., sulfuric acid, p-toluenesulfonic acid, or metal-based catalysts like tetrabutyl titanate), residual catalyst or its byproducts will be present.[2]
-
Water: As a byproduct of the esterification reaction, water will be present in the crude mixture.
Section 2: Purification Strategies and Protocols
There are three primary methods for purifying crude Bis(2-hydroxyethyl) adipate: washing/neutralization, recrystallization, and vacuum distillation. The choice of method depends on the scale of your experiment and the nature of the primary impurities.
Q2: How can I remove acidic or basic impurities, like the catalyst, before further purification?
A simple liquid-liquid extraction or washing step is highly effective for removing ionic impurities, especially acid catalysts.
Rationale: This procedure neutralizes the acidic catalyst (e.g., H₂SO₄) and washes away water-soluble impurities like excess ethylene glycol. The organic layer, containing your desired ester, can then be isolated.
Experimental Protocol: Neutralization and Washing
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any residual acid catalyst (you will observe CO₂ evolution). Wash until the effervescence ceases.
-
Water Wash: Perform a subsequent wash with deionized water to remove any remaining bicarbonate and other water-soluble impurities. A final wash with brine (saturated NaCl solution) can help to break any emulsions and further dry the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, neutralized product.
Q3: Is recrystallization a viable method for purifying Bis(2-hydroxyethyl) adipate? What solvent should I use?
Recrystallization is a powerful technique for purifying solid compounds. While Bis(2-hydroxyethyl) adipate is often described as a liquid, it may exist as a low-melting solid, making recrystallization a potential purification method, especially for removing less polar or more polar impurities.[3][4]
Rationale: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Finding a Suitable Solvent System: Since specific solubility data for Bis(2-hydroxyethyl) adipate is not readily available, an empirical approach is necessary. A good starting point for esters is a mixed solvent system, often combining a solvent in which the compound is soluble with one in which it is less soluble.[5]
Recommended Solvent Systems to Test:
| Solvent System (v/v) | Rationale |
| Ethyl Acetate / Hexanes | A common choice for moderately polar compounds like esters. |
| Ethanol / Water | The hydroxyl groups on the compound suggest some polarity, making this a viable option. |
| Acetone / Water | Another good option for polar compounds. |
| Toluene | Can be effective for compounds that may "oil out" in other systems. |
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair). Heat the solution to the solvent's boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the more soluble solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Afterward, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Q4: My compound is an oil at room temperature. How can I purify it?
For liquid compounds with high boiling points, vacuum distillation is the preferred method of purification. Bis(2-hydroxyethyl) adipate has a predicted atmospheric boiling point of 382.5 °C, at which temperature it would likely decompose.[6] Therefore, distillation must be performed under reduced pressure.[7]
Rationale: Vacuum distillation lowers the boiling point of a liquid, allowing it to vaporize at a temperature below its decomposition point. This technique is effective for separating compounds with different volatilities.
dot
Caption: A simplified workflow for vacuum distillation.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus as shown in the diagram above. Ensure all glassware joints are properly greased and sealed to maintain a high vacuum.
-
Charge the Flask: Add the crude Bis(2-hydroxyethyl) adipate to the distilling flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.
-
Heating: Once the desired vacuum is achieved, begin heating the distilling flask.
-
Fraction Collection: Collect the different fractions that distill over at specific temperature ranges. Unreacted ethylene glycol will distill first, followed by the monoester, and finally the desired Bis(2-hydroxyethyl) adipate. Collect the fraction corresponding to the boiling point of your target compound at the applied pressure.
-
Shutdown: After collecting the desired product, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Predicted Boiling Points at Reduced Pressure (Estimated):
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~217-220 |
| 1 | ~170-175 |
Note: These are estimates based on similar compounds and should be confirmed experimentally.
Section 3: Purity Assessment and Troubleshooting
Q5: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your Bis(2-hydroxyethyl) adipate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of signals corresponding to impurities like adipic acid or ethylene glycol can be easily identified.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector can separate the desired product from its impurities. A single, sharp peak is indicative of high purity.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the mass of the desired product.[9][10]
Q6: I tried recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.
Troubleshooting Steps:
-
Add More Solvent: Reheat the mixture to dissolve the oil, and add more of the "good" (more soluble) solvent to decrease the saturation level. Then, allow it to cool more slowly.
-
Change Solvent System: The chosen solvent system may be inappropriate. Try a different pair of solvents.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[11]
Q7: My distillation is not working well; I'm getting poor separation. What could be the issue?
Poor separation during distillation can be due to several factors.
Troubleshooting Steps:
-
Check Vacuum Integrity: Ensure all joints are well-sealed and that your vacuum pump is pulling a sufficient and stable vacuum. Fluctuations in pressure will cause inconsistent boiling points.
-
Improve Fractionation: For better separation of components with close boiling points, use a fractionating column (e.g., a Vigreux column) between the distilling flask and the still head.
-
Control Heating: Heat the distilling flask slowly and evenly to avoid bumping and to maintain a steady distillation rate. A heating mantle with a stirrer is ideal.
-
Ensure Proper Condensation: Check that the cooling water in the condenser is flowing correctly and is cold enough to condense the vapor efficiently.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74340, Bis(2-hydroxyethyl) adipate. Retrieved from [Link]
-
Tullo, A. H. (2015). Catalysts for Polyester Resin Manufacturing. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Supramolecular purification of aromatic polyester monomers from chemical depolymerization. RSC Publishing. Retrieved from [Link]
-
Zhang, L., et al. (2015). Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. ResearchGate. Retrieved from [Link]
- Kennard, K. C. (1943). Distillation of high boiling esters. U.S. Patent No. 2,324,088. Washington, DC: U.S. Patent and Trademark Office.
-
Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Pyrolysis-GC/MS differentiates polyesters and detects additives for improved monitoring of textile labeling accuracy and plastic pollution. PubMed Central. Retrieved from [Link]
- Google Patents. (2019). Preparation method of bis(2-hydroxyethyl)terephthalate.
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Columbia University. (n.d.). Crystallization Solvents. Retrieved from [Link]
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Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
- Google Patents. (2011). Method for analyzing polyester-based resin.
-
Gao, F., et al. (2021). Efficient Purification of the Glycolysis Monomer of Polyester Enabled by Its Unique Phase Transition Property. Acta Polymerica Sinica. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl adipate. Retrieved from [Link]
- Google Patents. (2005). Polyester synthesis with enhanced titanium catalyst composition.
-
Taylor & Francis Online. (2021). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Catalysis Reviews. Retrieved from [Link]
- Google Patents. (2009). A method for producing adipate ester.
-
Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chemistry For Everyone. (2024, November 1). What Is The Best Way To Remove Polymerization Catalysts? [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Molecules. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Poly(oxyethylene-co-adipate)-diol from Adipic Acid and Polyethylene Glycols: Effect of Catalyst Concentration. Retrieved from [Link]
-
ACS Publications. (2015). Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
Shandong Qibo New Energy Co., Ltd. (2024). How Does Adipic Acid React with Ethylene Glycol? Retrieved from [Link]
-
ResearchGate. (2015). Catalysts for Polyester Resin Manufacturing an. Retrieved from [Link]
-
Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]
-
Patsnap. (n.d.). Method for esterification of a diol using a reactive distillation. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BIS (2-ETHYLHEXYL) ADIPATE HAZARD SUMMARY. Retrieved from [Link]
-
ResearchGate. (2022). Diester and diol transesterification polymerisations. Retrieved from [Link]
-
Springboard Biodiesel. (n.d.). Acid-Catalyzed Esterification. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl Adipate: Comprehensive Overview and Applications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(2-ethylhexyl) adipate. Retrieved from [Link]
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Technical Support Center: Optimizing Yield in Bis(2-hydroxyethyl) adipate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of Bis(2-hydroxyethyl) adipate. As a critical monomer in the production of various polymers, optimizing its synthesis is paramount for achieving desired material properties and process efficiency. This guide is curated by senior application scientists to provide both foundational knowledge and advanced problem-solving strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis of Bis(2-hydroxyethyl) adipate, offering explanations and actionable solutions to enhance reaction outcomes.
Problem: Low Yield and Incomplete Reaction
A common issue encountered is a lower than expected yield of the final product, often due to an incomplete esterification reaction.
Root Cause Analysis and Corrective Actions:
-
Equilibrium Limitations: Esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thereby limiting the yield.[1][2]
-
Solution: Employ Le Chatelier's principle to drive the reaction forward. This can be achieved by continuously removing water as it forms, often through azeotropic distillation using a Dean-Stark apparatus.[1][3] Alternatively, using a large excess of one reactant, typically the less expensive ethylene glycol, can also shift the equilibrium towards the product side.[1][2]
-
-
Insufficient Catalyst Activity: The catalyst plays a crucial role in accelerating the reaction rate. An inadequate amount or a deactivated catalyst will result in a slow and incomplete reaction.
-
Solution: Ensure the catalyst is active and used in an appropriate concentration. For instance, p-toluenesulfonic acid is a common and effective catalyst for this reaction.[4] The catalyst concentration may need to be optimized for the specific reaction scale and conditions. For some applications, organometallic catalysts like tetrabutyl titanate can offer high efficiency.[5][6]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause side reactions or degradation. A typical temperature range is 120-140°C.[4] The reaction should be monitored until completion, which can be determined by tracking the amount of water collected or by measuring the acid number of the reaction mixture.
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing and resolving low yield issues.
Problem: Product Discoloration and Impurity Formation
The final product may exhibit an undesirable color or contain impurities, which can affect its performance in subsequent polymerization steps.
Root Cause Analysis and Corrective Actions:
-
Side Reactions: At elevated temperatures, side reactions such as the formation of ethers from ethylene glycol can occur, leading to colored byproducts and oligomers.
-
Solution: Maintain strict control over the reaction temperature. Running the reaction under an inert atmosphere (e.g., nitrogen) can also help to minimize oxidative side reactions that can cause discoloration.
-
-
Catalyst-Related Issues: Certain catalysts, especially strong mineral acids, can promote side reactions if not used judiciously.[7]
-
Solution: Optimize the catalyst concentration. In some cases, switching to a more selective catalyst, such as certain Lewis acids, may be beneficial.[7]
-
-
Inefficient Purification: Residual starting materials, catalyst, or byproducts can compromise the purity of the final product.
Primary and Potential Side Reaction Pathways
Caption: Overview of the main synthesis and potential side reactions.
Frequently Asked Questions (FAQs)
1. What is the ideal molar ratio of ethylene glycol to adipic acid?
To favor the formation of the diester and drive the reaction to completion, a molar excess of ethylene glycol is recommended. A common starting point is a molar ratio in the range of 2.5:1 to 3.5:1 of ethylene glycol to adipic acid.[11]
2. What are the most common catalysts for this synthesis?
A variety of catalysts can be used, each with its own advantages and disadvantages.
| Catalyst Type | Examples | Pros | Cons |
| Brønsted Acids | p-Toluenesulfonic acid, Sulfuric acid | Effective, low cost. | Can be corrosive and may promote side reactions.[7] |
| Lewis Acids | Tin(II) chloride, Tetrabutyl titanate | High activity and selectivity. | Can be more expensive and may require removal from the final product.[5][7] |
| Heterogeneous | Solid acid resins | Easily removed from the reaction mixture. | May have lower activity compared to homogeneous catalysts. |
3. How can the progress of the reaction be effectively monitored?
The most common method is to measure the acid number (or acid value) of the reaction mixture. As the adipic acid is consumed, the acid number will decrease. The reaction is generally considered complete when the acid number reaches a low and constant value. Another method is to measure the amount of water evolved during the reaction.
4. What are the recommended purification techniques for Bis(2-hydroxyethyl) adipate?
Purification is crucial for obtaining a high-quality product. A typical purification sequence includes:
-
Neutralization: If an acidic catalyst is used, it should be neutralized with a suitable base.
-
Washing: The crude product should be washed with water to remove excess ethylene glycol, the neutralized catalyst, and other water-soluble impurities.
-
Crystallization: Crystallization from a suitable solvent, such as water or an alcohol-water mixture, is an effective method for purification.[10]
-
Filtration: The purified solid product is then isolated by filtration.[9]
Experimental Protocol: A General Procedure for Bis(2-hydroxyethyl) adipate Synthesis
-
Setup: Assemble a reaction flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus with a condenser.
-
Charging Reactants: Charge the reactor with adipic acid and ethylene glycol in the desired molar ratio (e.g., 1:3).
-
Catalyst Addition: Add the chosen catalyst (e.g., p-toluenesulfonic acid at 0.5-1.0 wt% of the total reactants).
-
Inert Atmosphere: Purge the system with nitrogen and maintain a gentle nitrogen flow throughout the reaction.
-
Reaction: Heat the mixture to the target temperature (e.g., 130°C) with continuous stirring. Monitor the collection of water in the Dean-Stark trap.
-
Monitoring and Completion: Periodically take samples to measure the acid number. The reaction is complete when the theoretical amount of water has been collected and the acid number is low and stable.
-
Cooling and Purification: Once the reaction is complete, cool the mixture. Proceed with the appropriate purification steps as outlined in the FAQ section.
References
-
MDPI. (2023, March 7). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Retrieved from [Link]
-
AIDIC. Process Simulation of Bis (2- hydroxyethyl) terephthalate and Its Recovery Using Two–stage Evaporation Systems. Retrieved from [Link]
- Google Patents. CN102249909A - Method for preparing bis(2-ethylhexyl)adipate.
-
National Center for Biotechnology Information. Bis(2-hydroxyethyl) adipate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2021, April 15). Improving the Efficiency for the Production of Bis-(2-Hydroxyethyl) Terephtalate (BHET) from the Glycolysis Reaction of Poly(Ethylene Terephtalate) (PET) in a Pressure Reactor. Retrieved from [Link]
-
Save My Exams. (2026, January 3). Formation of Polyesters. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. Retrieved from [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 20). What Are The Main Chemical Reactions In Polyester Synthesis? Retrieved from [Link]
-
Semantic Scholar. Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polyesters. Retrieved from [Link]
-
Taylor & Francis Online. (2025, January 28). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Retrieved from [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
- Google Patents. US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate.
- Google Patents. CN101885711A - Preparation method of easy-to-degrade adipic acid polyethylene glycol polyester.
-
ResearchGate. Simplified scheme of the molecules and reactions of polyester resins. Retrieved from [Link]
-
JoVE. (2020, March 26). Esterification - Prep. Retrieved from [Link]
-
CORE. (2016, March 11). Synthesis and characterisation of bio-based polyester materials from vegetable oil and short to long chain dicarboxylic acids. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Poly(oxyethylene-co-adipate)-diol from Adipic Acid and Polyethylene Glycols: Effect of Catalyst Concentration. Retrieved from [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]
- Google Patents. CN110590555A - Preparation method of bis(2-hydroxyethyl)terephthalate.
-
ResearchGate. (2025, August 7). (PDF) Time, Temperature and Amount of Distilled Water Effects on the Purity and Yield of Bis(2-hydroxyethyl) Terephthalate Purification System. Retrieved from [Link]
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Navigating the Complexities of Adipic Acid Esterification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Adipic Acid Esterification. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural outlines. Instead, this resource provides in-depth, field-proven insights into the common challenges encountered during the esterification of adipic acid. Here, we will explore the causality behind experimental choices and equip you with the knowledge to troubleshoot and optimize your reactions effectively. Our focus is on ensuring the scientific integrity of your work through a deep understanding of reaction mechanisms and the implementation of self-validating protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
The esterification of adipic acid, a seemingly straightforward reaction, can be prone to the formation of various side products that can complicate purification and reduce yields. This section addresses the most common issues encountered in the laboratory, providing explanations for their occurrence and actionable strategies for their mitigation.
Incomplete Conversion: Why is my reaction stalling, leaving monoester and unreacted adipic acid?
The Fischer esterification is a reversible reaction, meaning it can reach a state of equilibrium where the forward reaction (esterification) and the reverse reaction (hydrolysis) occur at the same rate.[1][2] This equilibrium can limit the complete conversion of the dicarboxylic acid to the desired diester.
Causality: The presence of water, a product of the esterification, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol.
Troubleshooting Protocol:
-
Excess Alcohol: Employing a large excess of the alcohol can shift the equilibrium towards the product side, favoring the formation of the ester.[1] In many lab-scale preparations, the alcohol can even be used as the solvent.
-
Water Removal: Actively removing water as it is formed is a highly effective strategy. This can be achieved through:
Experimental Workflow for Driving Equilibrium:
Caption: Strategies to overcome equilibrium limitations in adipic acid esterification.
Formation of Cyclic Byproducts: I'm observing unexpected peaks in my analysis, possibly from cyclization. What's happening and how can I prevent it?
At elevated temperatures, adipic acid and its derivatives can undergo intramolecular reactions to form cyclic compounds. These are primarily:
-
Oxepane: A seven-membered cyclic ether that can form, particularly at high temperatures (180-220°C).[4]
-
Cyclic Oligomers: Intramolecular esterification can lead to the formation of cyclic esters, especially when using diols.
-
Adipic Anhydride and Cyclopentanone: Thermal decomposition of adipic acid can lead to the formation of adipic anhydride, which can further decarboxylate to cyclopentanone.[5]
Causality: High reaction temperatures provide the activation energy for these intramolecular cyclization and decomposition reactions to compete with the desired intermolecular esterification.
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature. For many standard esterifications, temperatures between 80-140°C are sufficient, depending on the alcohol and catalyst used.[3] Avoid unnecessarily high temperatures.
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. While strong mineral acids like sulfuric acid are effective, they can also promote side reactions at higher temperatures.[3] Heterogeneous acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15), can offer good activity at moderate temperatures and are easily removed from the reaction mixture.[3][6]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side product formation. Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction once the desired conversion is achieved.
Reaction Pathways Leading to Cyclic Byproducts:
Caption: High temperatures can lead to the formation of various cyclic side products from adipic acid.
Ether Formation: My alcohol seems to be reacting with itself to form an ether. How can I suppress this?
Acid-catalyzed dehydration of alcohols to form ethers is a common side reaction, especially with primary alcohols at elevated temperatures.[5]
Causality: The acidic catalyst protonates the hydroxyl group of the alcohol, forming a good leaving group (water). A second molecule of the alcohol can then act as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form a symmetrical ether.
Troubleshooting Protocol:
-
Optimal Temperature: Maintain the lowest effective temperature that allows for a reasonable esterification rate. Ether formation is generally favored at higher temperatures than esterification.
-
Catalyst Choice: While strong Brønsted acids are necessary for esterification, their concentration and type can be optimized. Using a milder or solid acid catalyst might reduce the rate of alcohol dehydration.
-
Stoichiometry: While an excess of alcohol is used to drive the esterification equilibrium, an extremely large excess at high temperatures can increase the probability of alcohol-alcohol coupling.
Oligomerization/Polymerization: When using a diol, I'm getting a viscous mixture of oligomers instead of the desired diester. How do I control this?
When both the acid and the alcohol are difunctional (like adipic acid and a diol), polyesterification can occur, leading to the formation of linear and cyclic oligomers and polymers.[7]
Causality: The reaction can proceed at both ends of the adipic acid and the diol, leading to chain growth rather than the simple formation of a monomeric diester.
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully controlling the molar ratio of the diacid to the diol is crucial for managing the molecular weight of the resulting polyester.[7] To favor the formation of the monomeric diester, a significant excess of the diol can be used.
-
Reaction Conditions: The extent of polymerization can be controlled by adjusting the reaction time and temperature. Shorter reaction times and lower temperatures will generally result in lower molecular weight products.
-
Catalyst: The choice of catalyst can also influence the rate of polymerization.
Controlling Polyesterification:
| Parameter | To Favor Monomeric Diester | To Favor Higher Molecular Weight Polyester |
| Diol:Adipic Acid Ratio | High (e.g., >2:1) | Near Stoichiometric (e.g., 1:1) |
| Reaction Time | Shorter | Longer |
| Temperature | Lower | Higher (with vacuum) |
| Water Removal | Essential | Essential for high conversion |
Analytical Characterization and Purification
Identifying and Quantifying Side Products
A robust analytical method is essential for troubleshooting and optimizing your esterification reaction.
Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating, identifying, and quantifying the components of your reaction mixture.
Step-by-Step GC-MS Sample Preparation and Analysis Protocol:
-
Sample Preparation:
-
Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.
-
Dilute the aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration appropriate for your instrument (typically in the low mg/mL range).
-
If the sample contains solid particles (e.g., catalyst), filter it through a syringe filter (0.45 µm) before injection.
-
-
GC-MS Parameters (Illustrative):
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is generally suitable.
-
Injection: Split or splitless injection can be used depending on the concentration of the analytes.
-
Oven Program: A temperature ramp is necessary to separate components with different boiling points. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detection: Operate in full scan mode to identify unknown peaks by comparing their mass spectra to a library (e.g., NIST). For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and selectivity.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, the desired diester, the monoester, and potential side products by comparing their retention times and mass spectra with those of authentic standards or library data.
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Purification of Adipate Esters
Once the reaction is complete, the desired adipate ester must be purified from unreacted starting materials, the catalyst, and any side products.
General Purification Workflow:
-
Catalyst Removal:
-
Homogeneous Catalysts (e.g., H₂SO₄): Neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.
-
Heterogeneous Catalysts (e.g., Amberlyst): Simply filter off the solid catalyst.
-
-
Aqueous Work-up:
-
Wash the organic layer with water to remove any remaining acid or base, and water-soluble byproducts.
-
Wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator.
-
-
Final Purification: Vacuum Distillation
-
For volatile adipate esters, fractional distillation under reduced pressure is a highly effective method for separating the desired product from less volatile impurities like oligomers and more volatile impurities.[8][9][10]
-
The reduced pressure lowers the boiling points of the compounds, preventing thermal degradation.[10]
-
Illustrative Vacuum Distillation Setup:
Caption: A typical setup for the purification of adipate esters by vacuum distillation.
By understanding the underlying chemistry of side product formation and implementing these targeted troubleshooting and purification strategies, you can significantly improve the outcome of your adipic acid esterification reactions, leading to higher yields and purities of your desired products.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 8. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. longhope-evaporator.com [longhope-evaporator.com]
Technical Support Center: Purification of Synthesized Bis(2-hydroxyethyl) adipate
Welcome to the technical support center for the purification of Bis(2-hydroxyethyl) adipate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you achieve the highest purity for your synthesized product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Bis(2-hydroxyethyl) adipate.
Question: My final product has a yellow or brownish tint. What is the cause and how can I remove the color?
Answer:
Discoloration in the synthesis of Bis(2-hydroxyethyl) adipate is a common issue that can often be attributed to side reactions or the presence of impurities that degrade at elevated temperatures. The esterification reaction, if carried out at excessively high temperatures or for prolonged periods, can lead to the formation of colored byproducts. Additionally, residual catalyst or acidic impurities can promote degradation and color formation.
To address this, a multi-step approach is recommended. First, ensure that the initial purification steps have effectively removed the bulk of unreacted starting materials and catalyst. A thorough aqueous wash can help remove water-soluble impurities. If discoloration persists, treatment with activated carbon can be highly effective.
Experimental Protocol: Decolorization with Activated Carbon
Materials:
-
Crude Bis(2-hydroxyethyl) adipate
-
Activated carbon (powdered)
-
Suitable solvent (e.g., ethyl acetate, acetone)
-
Filter paper and funnel or a filter funnel with a fritted disc
-
Heating mantle and magnetic stirrer
-
Round-bottom flask
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolve the crude Bis(2-hydroxyethyl) adipate in a minimal amount of a suitable hot solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add a small amount of powdered activated carbon to the solution (typically 1-5% by weight of the crude product).
-
Gently heat the mixture with stirring for 15-30 minutes. Avoid boiling, as this can lead to bumping.
-
While the solution is still hot, filter it through a fluted filter paper or a pre-heated filter funnel to remove the activated carbon. This step should be performed quickly to prevent premature crystallization of the product on the filter.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Proceed with further purification steps like recrystallization or distillation.
Question: I am having difficulty removing the unreacted adipic acid from my product. What is the best approach?
Answer:
Residual adipic acid is a common impurity due to the equilibrium nature of the Fischer esterification reaction.[1][2] Since adipic acid has a significantly different polarity compared to the desired diester, a combination of washing and chromatography can be very effective for its removal.
A basic aqueous wash is the first line of defense. By washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, the acidic adipic acid will be converted to its water-soluble carboxylate salt, which can then be easily separated in the aqueous phase.
For very high purity requirements, column chromatography is an excellent subsequent step. Since Bis(2-hydroxyethyl) adipate is a polar molecule, normal-phase chromatography on silica gel can be employed. The less polar impurities will elute first, followed by the desired product, while the highly polar adipic acid will be strongly retained on the silica gel.[3][4]
Experimental Protocol: Basic Aqueous Wash
Materials:
-
Crude Bis(2-hydroxyethyl) adipate
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Organic solvent in which the product is soluble (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Procedure:
-
Dissolve the crude product in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution and shake the funnel gently, venting frequently to release any evolved carbon dioxide.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the bicarbonate solution, followed by a wash with brine (saturated sodium chloride solution) to aid in the removal of dissolved water from the organic layer.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase to yield the product.
Question: My yield is low after recrystallization. How can I improve it?
Answer:
Low yield after recrystallization is often a result of using an inappropriate solvent or an excessive amount of solvent.[5] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Troubleshooting Steps:
-
Solvent Selection: If the yield is low, the product may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system might be necessary. To find a suitable solvent system, you can perform small-scale solubility tests.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.[6]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can cause the product to precipitate out as smaller, less pure crystals, and may also trap impurities.[5][6]
-
Mother Liquor Concentration: After filtering the crystals, you can try to recover more product by concentrating the mother liquor and allowing it to cool again for a second crop of crystals. However, be aware that this second crop may be less pure.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of crude Bis(2-hydroxyethyl) adipate after synthesis?
The purity of the crude product can vary significantly depending on the reaction conditions, such as the molar ratio of reactants, catalyst concentration, reaction temperature, and time. Typically, the crude product will contain unreacted starting materials (adipic acid and ethylene glycol), the monoester intermediate, and potentially some oligomers.[7] A purity of 70-85% for the diester in the crude mixture is a reasonable expectation before purification.
Q2: What are the most effective purification techniques for Bis(2-hydroxyethyl) adipate?
A combination of techniques is usually the most effective approach. The choice of methods depends on the scale of the synthesis and the desired final purity. A typical purification workflow would be:
-
Aqueous Wash: To remove water-soluble impurities like ethylene glycol and any acidic or basic catalysts.
-
Recrystallization: An excellent method for removing most impurities, especially if the product is a solid at room temperature.
-
Vacuum Distillation: Ideal for removing volatile impurities and for purifying larger quantities of the product, which is a high-boiling liquid.[8]
-
Column Chromatography: For achieving very high purity, particularly in a research or small-scale setting.[4][9]
Q3: Can I use distillation to purify Bis(2-hydroxyethyl) adipate?
Yes, vacuum distillation is a suitable method for purifying Bis(2-hydroxyethyl) adipate, especially for removing less volatile impurities.[10][11] Given its relatively high boiling point, distillation should be performed under reduced pressure to prevent thermal decomposition.[8][12]
Experimental Protocol: Vacuum Distillation
Materials:
-
Crude Bis(2-hydroxyethyl) adipate
-
Distillation flask
-
Claisen adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Heating mantle
-
Stir bar
Step-by-Step Procedure:
-
Ensure all glassware is dry and free of cracks.
-
Place the crude product and a stir bar into the distillation flask.
-
Assemble the distillation apparatus, making sure to grease all ground-glass joints to ensure a good seal.[13]
-
Connect the apparatus to a vacuum trap and the vacuum source.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable, low pressure is achieved, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for Bis(2-hydroxyethyl) adipate under the recorded pressure.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Q4: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of Bis(2-hydroxyethyl) adipate:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture. A reverse-phase HPLC method can be developed to separate the desired product from its impurities.[14][15]
-
Gas Chromatography (GC): Suitable for analyzing the purity of volatile compounds. The sample may need to be derivatized to increase its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[16]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ester functional group and the absence of carboxylic acid (unreacted starting material).[16]
Purity Assessment Data Summary
| Analytical Technique | Information Provided | Typical Purity Target for High-Purity Grade |
| HPLC | Quantitative purity, presence of impurities | > 99.0% |
| GC-MS | Identification and quantification of volatile impurities | < 0.5% total volatile impurities |
| NMR (¹H and ¹³C) | Structural confirmation and detection of residual starting materials | No detectable signals from starting materials |
| Karl Fischer Titration | Water content | < 0.1% |
Purification Workflow Diagram
The following diagram illustrates a typical decision-making process for purifying Bis(2-hydroxyethyl) adipate.
Caption: Decision tree for the purification of Bis(2-hydroxyethyl) adipate.
References
-
Process Simulation of Bis (2- hydroxyethyl) terephthalate and Its Recovery Using Two–stage Evaporation Systems. Aidic. Available at: [Link]
-
How to purify esterefication product? ResearchGate. Available at: [Link]
-
What are the modifications to improve the purity of ester? Quora. Available at: [Link]
- Distillation of high boiling esters. Google Patents.
-
Column chromatography. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Column chromatography. Columbia University. Available at: [Link]
-
Separation of Bis(2-hydroxyethyl) adipate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
- Processes for the purification of bis(2-hydroxyethyl)terephthalate. Google Patents.
-
Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. AUS-e-TUTE. Available at: [Link]
-
Distilling esters with very high boiling points? ScienceMadness Discussion Board. Available at: [Link]
-
Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]
- Processes for the purification of bis(2-hydroxyethyl)terephthalate. Google Patents.
-
Recrystallization, filtration and melting point. Available at: [Link]
-
Dynamic Vacuum Distillation. The Schlenk Line Survival Guide. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Lab 12: Synthesis of an Ester. California State University, Bakersfield. Available at: [Link]
-
CHEM 2212L Experiment 7 - Fischer Esterification. YouTube. Available at: [Link]
-
High Vacuum Distillation: A Comprehensive Guide. T.J.is. Available at: [Link]
-
Process Simulation of Bis (2- hydroxyethyl) terephthalate and Its Recovery Using Two-stage Evaporation Systems. ResearchGate. Available at: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Protein purification troubleshooting guide. Cytiva. Available at: [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]
-
Live qualification/validation of purity methods for protein products. Purdue University. Available at: [Link]
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Gemini Technical Support Center: Adipate Ester Polymer Systems
This technical support guide is designed for researchers, scientists, and drug development professionals working with polymers containing adipate esters. Our goal is to provide in-depth, field-proven insights into common challenges related to polymer degradation. By understanding the underlying causality of these issues, you can effectively troubleshoot your experiments and ensure the stability and performance of your materials.
Troubleshooting Guide: Common Degradation Issues with Adipate-Containing Polymers
This section addresses specific problems you might encounter during your research, presented in a question-and-answer format. Each answer delves into the scientific rationale behind the issue and provides a structured workflow for diagnosis and resolution.
Question 1: My adipate-based polymer formulation is degrading much faster than anticipated in my aqueous drug delivery system. What are the likely causes, and how can I systematically investigate this?
Answer:
Accelerated degradation of adipate-containing polyesters in aqueous environments is a frequent challenge, primarily driven by the hydrolysis of ester linkages. The inclusion of adipate moieties, which are more hydrophilic than common co-monomers like caprolactone or lactide, can increase the rate of water uptake, leading to faster bulk erosion of the polymer matrix.
Underlying Causality (The "Why"):
-
Hydrolytic Cleavage: The core mechanism is the scission of ester bonds by water molecules. This process can be autocatalytic; the carboxylic acid end-groups formed during hydrolysis can lower the local pH within the polymer matrix, which in turn accelerates further hydrolysis.[1][2]
-
Influence of pH: The rate of hydrolysis is highly sensitive to pH. Both acidic and basic conditions can catalyze the degradation of polyesters.[3] If your encapsulated drug is acidic or basic, it can significantly alter the microenvironment pH and expedite degradation.
-
Polymer Morphology: The physical structure of your polymer plays a critical role. Amorphous (non-crystalline) regions are more permeable to water and thus more susceptible to hydrolysis compared to crystalline regions.[4] Adipate units can disrupt the packing of polymer chains, leading to lower crystallinity and faster degradation.
Systematic Troubleshooting Workflow:
To diagnose the root cause, a multi-step investigation is recommended. This workflow helps to isolate variables and identify the primary driver of the accelerated degradation.
Caption: A systematic workflow for troubleshooting accelerated hydrolysis.
Key Experimental Protocols:
-
Protocol 1: Gel Permeation/Size-Exclusion Chromatography (GPC/SEC) for Molecular Weight Analysis
-
Prepare samples by dissolving a precise mass of the polymer (e.g., 2-4 mg/mL) in a suitable solvent such as Tetrahydrofuran (THF).
-
Filter the solutions through a 0.22 µm syringe filter to remove any particulates.
-
Equilibrate the GPC/SEC system, which should be equipped with a suitable column set (e.g., polystyrene-divinylbenzene) and a refractive index (RI) detector.
-
Use an appropriate mobile phase (e.g., THF) at a constant flow rate (e.g., 1 mL/min).
-
Calibrate the system using narrow-polydispersity polystyrene standards to generate a calibration curve.
-
Inject the prepared samples and monitor the elution profile. A significant decrease in the number-average molecular weight (Mn) over time is a clear indicator of degradation.[5][6]
-
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Property Analysis
-
Accurately weigh 5-10 mg of the polymer sample into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Execute a heat-cool-heat cycle. For example: heat from 25°C to 120°C at 10°C/min, cool to -20°C at 10°C/min, and then reheat to 120°C at 10°C/min.
-
Analyze the second heating scan to determine the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity. Changes in these parameters, such as a decrease in Tm or crystallinity, can provide insights into the degradation process.[4]
-
Question 2: I am observing significant yellowing and embrittlement of my adipate-based polymer film after sterilization with gamma irradiation. What is happening, and how can I prevent this?
Answer:
The yellowing and embrittlement you are observing are classic signs of oxidative degradation. This is a common consequence of sterilization using high-energy methods like gamma irradiation, which can induce profound changes in the polymer's chemical structure and physical properties.
Underlying Causality (The "Why"):
-
Generation of Free Radicals: Gamma radiation possesses enough energy to cause chain scission in the polymer backbone, leading to the formation of highly reactive free radicals.
-
Oxidative Cascade: In the presence of oxygen, these primary radicals react to form peroxyl radicals. This initiates a chain reaction that produces unstable hydroperoxides. The subsequent decomposition of these hydroperoxides creates byproducts such as aldehydes and ketones, which contain chromophores that absorb visible light and cause the yellow discoloration.[7]
-
Chain Scission and Embrittlement: The same process that creates color bodies also leads to a reduction in molecular weight through chain scission. This reduction in polymer chain length weakens the material, causing it to become brittle.[6][8]
Troubleshooting and Mitigation Strategies:
The following table outlines strategies to mitigate the effects of gamma irradiation.
| Strategy | Mechanism of Action | Implementation Steps |
| Incorporate Antioxidants | Scavenges free radicals, effectively terminating the oxidative chain reaction before significant damage occurs.[7] | Blend the polymer with a biocompatible antioxidant like Vitamin E (α-tocopherol) or a hindered phenol (e.g., Irganox®) at a low concentration (typically 0.1-1.0% w/w) prior to processing and sterilization. |
| Irradiate at Cryogenic Temperatures | Reduces polymer chain mobility and the diffusion of oxygen, which limits the propagation of radical reactions. | Perform the gamma irradiation process at low temperatures (e.g., -78°C using dry ice) to quench the radical cascade. |
| Use an Alternative Sterilization Method | Avoids the use of high-energy radiation altogether, thus preventing the initial formation of free radicals. | If compatible with your material and application, consider using ethylene oxide (EtO) sterilization or, for solutions, sterile filtration through a 0.22 µm filter. |
Frequently Asked Questions (FAQs)
Q1: My adipate polyester appears to be degrading when exposed to cell culture media containing serum. Is this an expected phenomenon?
A1: Yes, this is an expected and well-documented behavior. Aliphatic polyesters, including those containing adipate, are known to be susceptible to enzymatic degradation.[9][10] Enzymes such as lipases and esterases, which are abundant in serum and other biological fluids, can catalyze the hydrolysis of the ester bonds in your polymer.[11][12][13][14] This is a primary mechanism for the biodegradation of these materials in vivo. If this is interfering with your in vitro experiment, you could consider using a serum-free medium or, if feasible, incorporating a broad-spectrum enzyme inhibitor, though this could have off-target effects on your cells.
Q2: How does increasing the adipate content in a copolymer, for example, a poly(lactic-co-adipic acid), affect its degradation rate?
A2: Generally, increasing the molar ratio of adipic acid in a copolymer will increase its degradation rate. Adipic acid is more hydrophilic than monomers like lactic acid or caprolactone. This increased overall hydrophilicity of the copolymer facilitates greater water penetration into the polymer matrix, which in turn accelerates the rate of hydrolytic degradation.[11]
Caption: The causal relationship between adipate content and degradation rate.
Q3: Can I use common plasticizers with my adipate polyester to modify its mechanical properties for a drug delivery application?
A3: Yes, plasticizers are frequently used to increase the flexibility and processability of polymers by reducing their glass transition temperature.[15][16] Adipate esters themselves are sometimes used as plasticizers.[15][17][18] However, for drug delivery applications, it is crucial to select a plasticizer that is biocompatible and has a low leaching profile to avoid toxicity. Furthermore, the addition of a plasticizer can increase polymer chain mobility and free volume, which may, in turn, accelerate the degradation rate by facilitating water ingress. This effect should be carefully evaluated during formulation development.
References
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Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. (1968). DTIC. [Link]
-
Kenny, S. T., Runic, J. N., & Dunne, N. (2024). Polyester biodegradability: importance and potential for optimisation. RSC Sustainability. [Link]
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Gamerith, C., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1751. [Link]
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Stops, F., et al. (2019). Exploring the enzymatic degradation of poly(glycerol adipate). European Journal of Pharmaceutics and Biopharmaceutics, 142, 223-231. [Link]
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Li, Y., et al. (2024). Screening, Identification, and Degradation Mechanism of Polyester Fiber-Degrading Bacteria. Polymers, 16(3), 398. [Link]
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Wei, R., et al. (2020). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Progress in Biophysics and Molecular Biology, 156, 12-23. [Link]
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Vasile, C., et al. (2020). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. Materials, 13(18), 3947. [Link]
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Pocurull, E., et al. (2000). The effect of gamma-irradiation on thermoplastic copolyesters. Journal of Materials Science, 35(21), 5341-5347. [Link]
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Khamitova, A. S., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Polymers, 13(16), 2707. [Link]
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mechanism of ester hydrolysis. (2019). Khan Academy. [Link]
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Stops, F., et al. (2019). Exploring the enzymatic degradation of poly(glycerol adipate). UCL Discovery. [Link]
-
Vasile, C., et al. (2020). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. ResearchGate. [Link]
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Anselme, K., et al. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters, 7(8), 976-982. [Link]
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Gamerith, C., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. ResearchGate. [Link]
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Bobadilla-Sánchez, E. A., et al. (2014). Effects of polyester fibers and gamma irradiation on mechanical properties of polymer concrete containing CaCO3 and silica sand. Periodica Polytechnica Chemical Engineering, 58(2), 123-131. [Link]
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Khamitova, A. S., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. MDPI. [Link]
-
Xu, Y., et al. (2017). Polymer degradation and drug delivery in PLGA-based drug–polymer applications: A review of experiments and theories. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 105(7), 1692-1716. [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
Wang, Y., et al. (2023). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. Polymers, 15(23), 4554. [Link]
-
Motaleb, K. Z. M. A., et al. (2019). Effect of Gamma Radiation on the Mechanical Properties of Natural Fabric Reinforced Polyester Composites. Fibres & Textiles in Eastern Europe, 27(4), 50-55. [Link]
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Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and Itaconic Acid. (2022). Semantic Scholar. [Link]
- A method for producing adipate ester. (2009).
-
Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. (2022). Biomacromolecules. [Link]
-
EFFECTS OF GAMMA IRRADIATION ON OPTICAL PROPERTIES OF POLYCARBONATE: DIFFERENT FORMULATIONS WITH COMMERCIAL STABILIZERS. (n.d.). INIS-IAEA. [Link]
-
INTRODUCTION TO POLYMER ADDITIVES AND STABILIZATION. (n.d.). Jordi Labs. [Link]
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Mechanism of the hydrolysis reaction of ester bonds catalyzed by lipases. (2021). ResearchGate. [Link]
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Evaluating Degradation of Drug Delivery Polymers Using Advanced Polymer Chromatography (APC) with Light Scattering and Viscometry. (n.d.). Waters Corporation. [Link]
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Effect of Gamma and X-ray Irradiation on Polymers Commonly Used in Healthcare Products. (2021). BioProcess International. [Link]
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- 11. mdpi.com [mdpi.com]
- 12. Exploring the enzymatic degradation of poly(glycerol adipate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. specialchem.com [specialchem.com]
- 16. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 17. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scaling Up Bis(2-hydroxyethyl) Adipate Production
Welcome to the technical support center for the synthesis and scale-up of Bis(2-hydroxyethyl) adipate. This guide is designed for researchers, chemists, and process engineers encountering challenges during the esterification of adipic acid with ethylene glycol. Drawing from established chemical principles and process optimization data, this document provides in-depth, field-tested insights in a direct question-and-answer format to address common issues and ensure the integrity of your experimental outcomes.
Section 1: Reaction Kinetics & Catalyst Performance
This section addresses the core of the synthesis process, focusing on the chemical reaction itself. Common hurdles include achieving complete conversion, managing catalyst activity, and understanding the reaction equilibrium.
Question 1: My esterification reaction has stalled. The acid value is no longer decreasing, and the conversion is incomplete. What are the likely causes and how can I resolve this?
Answer: A stalled esterification reaction is a frequent challenge, typically pointing to an equilibrium limitation or issues with process conditions. The direct esterification of adipic acid and ethylene glycol is a reversible condensation reaction.
-
Causality: The reaction produces one mole of water for every mole of ester formed. As the concentration of water in the reaction medium increases, the rate of the reverse reaction (hydrolysis) increases until it equals the rate of the forward reaction (esterification), establishing a chemical equilibrium. To achieve high conversion, this equilibrium must be continuously shifted towards the products, in accordance with Le Châtelier's principle.
-
Troubleshooting Protocol:
-
Verify Water Removal: The most critical factor is the efficient and continuous removal of water.
-
At Lab Scale: Ensure your Dean-Stark trap or equivalent apparatus is functioning correctly. The azeotropic solvent (if used, e.g., toluene or xylene) should be refluxing at the appropriate rate to carry water vapor out of the reaction flask.
-
At Pilot/Plant Scale: Check the vacuum system for leaks. Ensure the vacuum level is sufficient to lower the boiling point of water below the reaction temperature, allowing for its distillation. A common industrial practice is to operate at elevated temperatures (120-140°C) under vacuum.[1] An inert gas sparge (e.g., nitrogen) can also be used to help strip water from the viscous reaction mixture.
-
-
Assess Catalyst Activity: Catalysts like p-toluenesulfonic acid (p-TSA) or organometallics such as tetrabutyl titanate are essential for achieving a reasonable reaction rate at moderate temperatures.[2][3][4]
-
Deactivation: Acidic catalysts can be neutralized by basic impurities in the reactants. Ensure high-purity adipic acid and ethylene glycol are used. Titanate catalysts are sensitive to water; while water is the byproduct, an excessive initial amount can hinder catalytic activity.
-
Insufficient Loading: Verify that the catalyst concentration is optimal. Typically, p-TSA is used in catalytic amounts. For titanate catalysts, the concentration also influences the reaction rate.[4]
-
-
Check Reactant Stoichiometry: An excess of ethylene glycol is often used to shift the equilibrium towards the product and ensure the dicarboxylic acid is fully converted.[5] A molar ratio of glycol to acid of 5:1 or even 9:1 can significantly increase the yield of the desired ester.[5] Re-evaluate your initial molar ratios.
-
Question 2: How do I select the appropriate catalyst for my scale, and what are the pros and cons of common choices?
Answer: Catalyst selection depends on the desired reaction rate, temperature, product purity requirements, and the ease of removal from the final product.
| Catalyst Type | Advantages | Disadvantages | Recommended Scale |
| Brønsted Acids (e.g., p-TSA, H₂SO₄) | Inexpensive, highly active, effective at moderate temperatures (120-160°C).[3] | Corrosive, can cause side reactions (e.g., etherification of glycol), difficult to remove (requires neutralization and washing), can lead to product discoloration. | Lab and Bench Scale |
| Organometallics (e.g., Tetrabutyl Titanate) | High efficiency, low corrosivity, fewer side reactions at optimal temperatures.[2][4] | More expensive, sensitive to moisture, can be difficult to remove completely, potential for metal contamination in the final product. | Pilot and Industrial Scale |
| Solid Acid Resins (e.g., Amberlyst 15) | Easily removed by filtration (simplifies purification), can be regenerated and reused, minimizes product contamination. | Lower thermal stability, potentially lower activity requiring higher temperatures or longer reaction times, mass transfer limitations can be an issue at scale. | Lab and Continuous Processes |
-
Expert Insight: For large-scale production where product color and purity are critical, titanate catalysts are often preferred.[2] While p-TSA is excellent for initial lab-scale trials due to its low cost and high activity, the downstream purification challenges (neutralization, salt removal) make it less desirable for scaling up.[3]
Section 2: Product Purity & Side-Product Formation
Achieving high purity is paramount, especially when the product is intended for polymerization or other sensitive applications. This section tackles issues of discoloration, oligomerization, and other common impurities.
Question 3: My final Bis(2-hydroxyethyl) adipate product has a yellow or brown tint. What causes this discoloration and how can it be prevented?
Answer: Product discoloration is a common issue in polyester synthesis and is typically caused by thermal degradation and oxidative side reactions at elevated temperatures.
-
Causality:
-
Oxidation: The presence of oxygen in the reactor headspace at high temperatures can lead to the oxidation of reactants or products, forming colored impurities.[6]
-
Catalyst-Induced Side Reactions: Strong acid catalysts like sulfuric acid can promote dehydration and charring, especially at temperatures exceeding 160°C.[3]
-
Thermal Stress: Prolonged reaction times at high temperatures can cause the decomposition of the ester product itself.
-
-
Prevention & Mitigation Protocol:
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere, such as nitrogen or argon. This is the most effective way to prevent oxidation. A gentle nitrogen sparge through the reaction mixture can also aid in water removal.[6]
-
Temperature Control: Maintain the lowest effective reaction temperature. For titanate-catalyzed reactions, this is typically in the range of 130-160°C.[1][2] Avoid localized overheating by ensuring efficient and uniform mixing.
-
Catalyst Choice: If discoloration is persistent, switch from strong mineral acids to organometallic catalysts or solid acid resins, which are generally less prone to causing color-forming side reactions.
-
Post-Reaction Treatment: If a colored product is obtained, it may be purified. Common methods include treatment with activated carbon to adsorb colored impurities or vacuum distillation, although the latter can be challenging due to the product's high boiling point.[7][8] A refining agent can also be added post-esterification to yield a lighter-colored product without high-vacuum distillation.[7]
-
Question 4: I'm observing the formation of oligomers and diethylene glycol (DEG) in my product. Why is this happening and how can I minimize it?
Answer: The formation of oligomers and diethylene glycol (DEG) are significant side reactions that impact product purity and performance.
-
Causality:
-
Oligomer Formation: This occurs when the hydroxyl end of one Bis(2-hydroxyethyl) adipate molecule reacts with the acid end of an adipic acid molecule (if unreacted) or transesterifies with another ester molecule. This is essentially the beginning of polymerization and is favored by high temperatures and long reaction times, especially after most of the adipic acid has been consumed.
-
Diethylene Glycol (DEG) Formation: At temperatures above 150-160°C, ethylene glycol can undergo self-condensation (etherification) to form DEG and water.[9] This reaction is often acid-catalyzed. The DEG can then react with adipic acid to form undesired ester byproducts.[9]
-
-
Minimization Strategy:
-
Strict Temperature Control: Do not exceed the recommended temperature range for the reaction. Higher temperatures significantly accelerate the rate of DEG formation.[9]
-
Optimize Reaction Time: Monitor the reaction progress (e.g., by measuring the acid value). Once the target conversion is reached, cool the reaction to quench it and prevent further oligomerization.
-
Molar Ratio: Using a larger excess of ethylene glycol can help suppress the etherification side reaction by ensuring a higher probability of reaction with the intended adipic acid.[5]
-
Purification: If formed, these impurities must be removed. Vacuum distillation can be effective as both ethylene glycol and DEG are more volatile than the desired product.[8][9] Crystallization is another powerful purification technique to separate the desired monomer from oligomers and other impurities.[10][11]
-
Section 3: Process Scaling & Purification
Transitioning from a lab-scale setup to a larger pilot or production scale introduces new challenges related to mass transfer, heat management, and purification efficiency.
Question 5: What are the primary challenges I should anticipate when scaling up the reaction from a 1L flask to a 100L reactor?
Answer: Scaling up an esterification reaction introduces significant challenges related to physical processes rather than just chemistry.
-
Key Challenges & Solutions:
-
Heat Transfer:
-
Problem: The surface-area-to-volume ratio decreases dramatically upon scale-up. This makes it much harder to both heat the reactor contents uniformly and remove heat if the reaction becomes exothermic.
-
Solution: Use a jacketed reactor with a high-performance heat transfer fluid. Ensure the reactor's heating/cooling system is properly sized for the batch volume. Good agitation is critical to move material from the bulk to the reactor walls to ensure uniform temperature.
-
-
Mass Transfer (Mixing & Water Removal):
-
Problem: As viscosity increases, achieving good mixing becomes difficult. Poor mixing leads to non-uniform temperature, localized overheating, and inefficient contact between reactants and catalyst. It also severely hampers the removal of water, as bubbles of water vapor struggle to escape the viscous liquid.
-
Solution: The reactor must be equipped with an appropriately designed agitator (e.g., an anchor or helical ribbon for high viscosity) capable of providing top-to-bottom turnover of the reactor contents. For water removal, a robust vacuum system combined with a nitrogen sparge is highly effective at scale.[1]
-
-
Purification:
-
Problem: Lab-scale purification methods like simple distillation or washing in a separatory funnel do not scale directly. Handling large volumes of viscous product and waste streams becomes a major operational concern.
-
Solution: Plan for industrial-scale purification. This may involve multi-stage evaporation processes, crystallization followed by filtration, or wiped-film evaporation for heat-sensitive, viscous materials.[9][10] A filter press is a common method for solid-liquid separation after crystallization at a larger scale.[10]
-
-
Visualizing the Process and Troubleshooting
To better assist in navigating the production workflow and potential issues, the following diagrams illustrate the key processes.
General Synthesis & Purification Workflow
This diagram outlines the typical end-to-end process for producing and purifying Bis(2-hydroxyethyl) adipate.
Caption: High-level workflow for BHEA synthesis and purification.
Troubleshooting Guide for Low Product Yield
This decision tree provides a logical path for diagnosing the root cause of lower-than-expected yields.
Caption: Decision tree for troubleshooting low yield in BHEA synthesis.
Simplified Esterification Reaction Mechanism
This diagram illustrates the acid-catalyzed esterification mechanism, a fundamental concept for understanding the reaction.
Caption: Mechanism of acid-catalyzed esterification.
References
- CN102249909A - Method for preparing bis(2-ethylhexyl)adipate.
- Process Simulation of Bis (2- hydroxyethyl) terephthalate and Its Recovery Using Two–stage Evaporation Systems. (2018). Chemical Engineering Transactions, 63, 655-660. Aidic.
- Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. (2021).
- Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. (2023). MDPI.
- CN110590551A - Method for producing bis(2-hydroxyethyl) terephthalate and method for producing polyethylene terephthalate.
- Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. (2025).
- Glycol esters: optimization and evaluation of emulsifying properties. (1988). Delta J. Sci., 12(3).
- Preparation method of easy-to-degrade adipic acid polyethylene glycol polyester.
- Preparation and characterization of polyesters with controlled molecular weight method. (2012).
- Process Simulation of Two-stage Evaporation and Crystallization Systems for Bis(2-hydroxyethyl)
- Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate c
- US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate.
- Time, Temperature and Amount of Distilled Water Effects on the Purity and Yield of Bis(2-hydroxyethyl) Terephthalate Purification System. (2025).
Sources
- 1. CN106349467A - Preparation method of easy-to-degrade adipic acid polyethylene glycol polyester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. iscientific.org [iscientific.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 6. CN110590551A - Method for producing bis(2-hydroxyethyl) terephthalate and method for producing polyethylene terephthalate - Google Patents [patents.google.com]
- 7. CN102249909A - Method for preparing bis(2-ethylhexyl)adipate - Google Patents [patents.google.com]
- 8. scialert.net [scialert.net]
- 9. aidic.it [aidic.it]
- 10. US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Bis(2-hydroxyethyl) Terephthalate (BHET)
Welcome to the technical support center for the synthesis of bis(2-hydroxyethyl) terephthalate (BHET). This resource is designed for researchers, scientists, and professionals in drug development and polymer chemistry. Here, you will find comprehensive guidance to navigate the challenges of BHET synthesis, with a specific focus on preventing the undesirable by-production of oligomers. This guide is structured to provide both quick answers through FAQs and in-depth solutions via troubleshooting guides, ensuring the integrity and success of your experimental outcomes.
I. Understanding the Challenge: Oligomer Formation in BHET Synthesis
The synthesis of BHET, primarily through the glycolysis of polyethylene terephthalate (PET), is a cornerstone of chemical recycling and polymer production.[1][2][3] The process involves the depolymerization of PET using ethylene glycol (EG), which breaks the ester bonds of the polymer chain and replaces them with hydroxyl groups.[3] This reaction ideally yields the BHET monomer. However, the process is often complicated by the formation of dimers and other low molecular weight oligomers.[4][5]
The presence of these oligomers is detrimental to the purity and subsequent application of BHET, particularly in polymerization reactions where precise stoichiometry is critical. The formation of these by-products is influenced by a number of reaction parameters including temperature, pressure, reaction time, the molar ratio of EG to PET, and the choice of catalyst.[3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during BHET synthesis.
Q1: What are the primary causes of oligomer formation?
A1: Oligomer formation is primarily a result of incomplete depolymerization of PET or side reactions. The key factors that contribute to this are:
-
Insufficient Ethylene Glycol (EG): A low molar ratio of EG to PET can lead to incomplete glycolysis, leaving longer chain oligomers.[6]
-
Inappropriate Reaction Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures can promote side reactions and the formation of unwanted by-products.[7][8] Conversely, temperatures that are too low may result in incomplete depolymerization.[7]
-
Suboptimal Reaction Time: Shorter reaction times may not allow for complete conversion of PET to BHET.[4] However, excessively long reaction times can lead to the formation of dimers and other oligomers due to reversible reactions.[4]
-
Catalyst Choice and Concentration: The type and amount of catalyst significantly impact the reaction. Some catalysts may favor the formation of oligomers over the BHET monomer.[9]
Q2: How can I quickly assess if my product contains a high concentration of oligomers?
A2: A simple preliminary check is to observe the product's appearance and solubility. Pure BHET is a white crystalline solid. The presence of a significant amount of oligomers can result in a more amorphous, waxy, or syrupy product. Additionally, oligomers are generally less soluble in water than BHET. A more definitive but still rapid assessment can be made using Thin Layer Chromatography (TLC) if you have a pure BHET standard for comparison. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.[3][5][10][11]
Q3: What is the ideal molar ratio of Ethylene Glycol (EG) to PET?
A3: The optimal EG to PET molar ratio is a critical parameter. While an excess of EG can shift the reaction equilibrium towards BHET formation, an extremely high ratio can complicate purification and may not significantly improve the yield.[12] A commonly effective starting point is a weight ratio of EG to PET of around 3:1 to 5:1.[13][14] However, the optimal ratio can vary depending on the other reaction conditions, such as the catalyst and temperature.
Q4: Can I use the BHET product if it contains some oligomers?
A4: The suitability of BHET containing oligomers depends on the intended downstream application. For applications requiring high-purity monomer, such as the synthesis of high-molecular-weight PET, the presence of oligomers is highly undesirable as it can affect the polymerization kinetics and the final properties of the polymer.[6][13] However, for some applications, such as the production of polyurethanes or unsaturated polyester resins, a mixture of BHET and oligomers can sometimes be used directly.[13]
III. Troubleshooting Guide: Minimizing Oligomer By-production
This guide provides a structured approach to identifying and resolving issues leading to oligomer formation.
Problem 1: Low BHET Yield and High Oligomer Content
Symptoms:
-
The final product is a viscous liquid or a sticky solid instead of a crystalline powder.
-
HPLC or GPC analysis confirms a high percentage of dimers and higher oligomers.
-
The yield of purified BHET is significantly lower than expected.
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Inadequate Reaction Time | The depolymerization process may not have proceeded to completion, leaving partially degraded PET chains (oligomers). | Increase the reaction time in increments of 30 minutes and monitor the product composition by HPLC at each interval. Be aware that excessively long reaction times can also be detrimental.[4] |
| Suboptimal Temperature | If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion.[7] If it is too high, side reactions that produce oligomers may be favored. | Optimize the reaction temperature. A typical range for glycolysis is 180-220°C.[4] Conduct a small-scale experiment with a temperature gradient to identify the optimal point for your specific setup. |
| Insufficient EG to PET Ratio | A stoichiometric deficit of ethylene glycol will inherently lead to the formation of oligomers as there isn't enough reagent to fully depolymerize the PET chains. | Increase the EG to PET weight ratio. A good starting point for optimization is a ratio of 4:1.[13] |
| Ineffective Catalyst | The chosen catalyst may have low activity or may promote the formation of oligomers. Zinc acetate is a commonly used and effective catalyst for BHET synthesis.[3] | If using a different catalyst, consider switching to zinc acetate. Optimize the catalyst concentration; typically, 0.2-0.5 wt% with respect to PET is effective.[13] |
Problem 2: Product Purity Decreases After Initial Success
Symptoms:
-
Early experiments produced high-purity BHET, but subsequent runs show increasing levels of oligomers.
-
Inconsistent results between batches.
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Deactivation or Inconsistency | If using a reusable catalyst, it may be losing activity. If using a fresh catalyst for each batch, there may be inconsistencies in its quality or measurement. | For reusable catalysts, perform characterization to check for deactivation. For fresh catalysts, ensure accurate weighing and consistent sourcing. |
| Variability in PET Source | The source of waste PET may have changed, introducing different additives or contaminants that can interfere with the reaction. | If possible, characterize the incoming PET for any changes in composition. Pre-washing the PET flakes can help remove surface contaminants. |
| Water Contamination | The presence of water in the ethylene glycol or PET can lead to side reactions and affect the efficiency of glycolysis.[13] | Ensure that the ethylene glycol is anhydrous and that the PET flakes are thoroughly dried before use. |
IV. Experimental Protocols
Benchmark Protocol for High-Purity BHET Synthesis
This protocol provides a starting point for achieving a high yield of BHET with minimal oligomer formation.
Materials:
-
Post-consumer PET flakes (clear, washed, and dried)
-
Ethylene glycol (anhydrous)
-
Zinc acetate dihydrate
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Heating mantle with temperature controller
-
Nitrogen inlet
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the flask with PET flakes and ethylene glycol in a 1:4 weight ratio.
-
Add zinc acetate (0.5 wt% relative to PET).
-
Begin stirring and purge the system with nitrogen for 15 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 190-200°C and maintain this temperature for 2-3 hours.
-
After the reaction is complete, cool the mixture to approximately 80°C.
-
Pour the hot mixture into a beaker of cold deionized water (approximately 4 times the volume of the reaction mixture) while stirring vigorously. A white precipitate of BHET should form.[10]
-
Cool the suspension in an ice bath for at least one hour to maximize precipitation.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with cold deionized water to remove excess ethylene glycol and the catalyst.
-
Dry the purified BHET in a vacuum oven at 50-60°C until a constant weight is achieved.
Analytical Protocol: Quantification of BHET and Oligomers by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of methanol and water is typically used. A starting condition of 30% methanol in water, ramping to 100% methanol over 15-20 minutes is a good starting point.
Sample Preparation:
-
Accurately weigh a small amount of the dried product (e.g., 10 mg).
-
Dissolve the sample in a known volume of methanol (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a wavelength of 254 nm.
-
BHET will have a characteristic retention time. Dimers and other oligomers will typically elute later.
-
Quantify the components by creating a calibration curve with a pure BHET standard.
V. Visualizing the Process
BHET Synthesis and Oligomer Formation Pathway
The following diagram illustrates the chemical pathway from PET to BHET and the competing formation of oligomers.
Caption: Reaction pathway of PET glycolysis to BHET, highlighting oligomer formation.
Troubleshooting Logic Flow
This diagram provides a decision-making framework for addressing high oligomer content in your BHET synthesis.
Sources
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- 2. PET bottle recycling - Wikipedia [en.wikipedia.org]
- 3. Improving the Sustainability of Catalytic Glycolysis of Complex PET Waste through Bio-Solvolysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.rsc.org [pubs.rsc.org]
- 8. PET Glycolysis to BHET Efficiently Catalyzed by Stable and Recyclable Pd-Cu/γ-Al2O3 [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Controlled Glycolysis of Poly(ethylene terephthalate) to Oligomers under Microwave Irradiation Using Antimony(III) Oxide - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Optimizing PET Glycolysis Reactions: A Technical Support Guide for Researchers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chemical recycling of polyethylene terephthalate (PET) via glycolysis. It is designed to offer practical, field-proven insights into optimizing reaction temperatures to maximize the yield and purity of the primary product, bis(2-hydroxyethyl) terephthalate (BHET). This document moves beyond simple procedural lists to explain the underlying scientific principles, enabling users to troubleshoot effectively and validate their experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during PET glycolysis experiments, with a focus on temperature-related causes and solutions.
1.1 Issue: Low BHET Yield with High Oligomer Content
Symptoms:
-
The final product mixture contains a significant amount of solid or highly viscous material that is not soluble in water.
-
Analysis of the product mixture by techniques such as HPLC or GPC reveals a high proportion of dimers, trimers, and other short-chain oligomers.[1][2]
Root Cause Analysis:
A high concentration of oligomers indicates incomplete depolymerization of the PET chains. This is often a direct consequence of suboptimal reaction temperature or insufficient reaction time.
-
Insufficient Temperature: The glycolysis reaction is endothermic, meaning it requires an input of energy to proceed efficiently.[3] If the reaction temperature is too low, the rate of depolymerization will be slow, leading to the accumulation of intermediate oligomeric species.[1]
-
Inadequate Reaction Time: Even at an appropriate temperature, a reaction time that is too short will not allow for the complete breakdown of the PET polymer into the BHET monomer.
Troubleshooting Workflow:
Troubleshooting Low BHET Yield
Detailed Solutions:
-
Verify and Adjust Temperature: Consult the literature for the recommended temperature range for your specific catalyst. A general range for many common catalysts is 180-240°C.[4] If your reaction temperature is below this range, incrementally increase it.
-
Extend Reaction Time: If the temperature is within the optimal range, consider extending the reaction time. Monitor the reaction progress by taking aliquots at regular intervals and analyzing the composition.
-
Catalyst Evaluation: If optimizing temperature and time does not resolve the issue, re-evaluate the activity and concentration of your catalyst. Catalyst deactivation can occur at excessively high temperatures.
1.2 Issue: Discoloration of the Reaction Mixture (Yellowing)
Symptoms:
-
The reaction mixture or the final BHET product has a noticeable yellow or brownish tint.[5]
Root Cause Analysis:
Color formation in PET glycolysis is primarily due to thermal degradation of the polymer, the BHET monomer, or impurities present in the PET waste.[6]
-
Excessive Temperature: High temperatures can lead to side reactions and the formation of chromophores (color-causing compounds).[6]
-
Prolonged Reaction Time: Even at optimal temperatures, extended reaction times can contribute to thermal degradation.
-
Impurities in PET: The presence of contaminants such as other polymers (e.g., PVC), adhesives, and residual food or drink can lead to colored byproducts upon heating.[6]
Preventative and Corrective Actions:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range for your catalyst to minimize thermal stress on the reactants and products.
-
Optimize Reaction Time: Determine the minimum reaction time required for complete depolymerization to avoid unnecessary heating.
-
Pre-treatment of PET: Thoroughly clean and sort the PET waste to remove as many impurities as possible before the glycolysis reaction.[6]
-
Purification of BHET: If discoloration occurs, the crude BHET can be purified. Recrystallization from a suitable solvent, such as water or ethanol, is a common method.[7] Activated carbon treatment can also be effective in removing colored impurities.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for PET glycolysis?
The optimal temperature for PET glycolysis is highly dependent on the catalyst being used. However, a general effective range is between 180°C and 240°C.[4] Below 180°C, the reaction rate is often too slow for practical applications. Above 240°C, the risk of thermal degradation and side reactions increases significantly.[4]
Q2: How does temperature affect the selectivity of the PET glycolysis reaction?
Temperature has a significant impact on the selectivity towards BHET. While higher temperatures generally increase the rate of PET conversion, they can also promote side reactions, which reduces the selectivity for BHET. For example, one study found that increasing the temperature from 100°C to 180°C increased the PET glycolysis rate and BHET yield, but decreased the selectivity for BHET.[1]
Q3: What are the common side reactions in PET glycolysis, and how are they influenced by temperature?
The most common side reaction is the formation of oligomers due to incomplete depolymerization.[1] Another significant side reaction is the formation of diethylene glycol (DEG). DEG is formed from the reaction of two ethylene glycol molecules or from the reaction of an ethylene glycol molecule with a hydroxyethyl end group of a PET chain. This reaction is favored at higher temperatures.[8] The thermal degradation of BHET itself can also occur at elevated temperatures, leading to the formation of various byproducts.[9]
Q4: Can PET glycolysis be performed at lower temperatures?
Yes, recent research has focused on developing catalytic systems that are effective at lower temperatures. For instance, the use of co-solvents like anisole has been shown to facilitate PET glycolysis at temperatures as low as 153°C.[10] Organocatalysts have also demonstrated high efficiency at lower temperatures, with some systems achieving high BHET yields at 100°C.[6]
Section 3: Experimental Protocols and Data
3.1 Standard Laboratory-Scale PET Glycolysis Protocol
This protocol provides a general procedure for a lab-scale PET glycolysis experiment. It should be adapted based on the specific catalyst and equipment used.
Materials and Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar or mechanical overhead stirrer
-
Heating mantle or oil bath
-
PET flakes (pre-washed and dried)
-
Ethylene glycol (EG)
-
Catalyst (e.g., zinc acetate)
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Add the desired amounts of PET flakes, ethylene glycol, and catalyst to the three-neck flask. A common starting ratio is a 1:4 molar ratio of PET repeating units to ethylene glycol.[1]
-
Assemble the reflux condenser and thermometer.
-
Begin stirring and heating the mixture to the target reaction temperature (e.g., 190°C).[1]
-
Maintain the reaction at the set temperature for the desired duration (e.g., 2-4 hours), monitoring for the disappearance of solid PET flakes.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 90°C.[11]
-
Pour the hot mixture into a beaker of distilled water to precipitate the crude BHET.
-
Filter the precipitate and wash with additional water to remove excess ethylene glycol and the catalyst.
-
Dry the crude BHET in a vacuum oven.
3.2 Catalyst Performance at Different Temperatures
The following table summarizes the performance of various catalysts at their reported optimal temperatures.
| Catalyst | Optimal Temperature (°C) | Reaction Time | BHET Yield (%) | Reference |
| Zinc Acetate | 190 | 8 hours | >90 | [1] |
| Oyster Shell-Derived | 195 | 45 min | ~65 | [12] |
| Pd-Cu/γ-Al2O3 | 160 | 80 min | 86 | [13] |
| CAAC-Cu Complex | 160 | 90 min | 86.5 | [14] |
| Sodium Methoxide | 190 | 2.11 hours | 79 | [3] |
Section 4: Visualizing the PET Glycolysis Workflow
The following diagram illustrates the key stages of a typical PET glycolysis process, from raw material preparation to the final purified product.
PET Glycolysis Process Workflow
References
-
Polyethylene Terephthalate (PET) Recycled by Catalytic Glycolysis: A Bridge toward Circular Economy Principles. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
PET glycolysis reaction and product purification process. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
PET bottle recycling. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Viability of Glycolysis for the Chemical Recycling of Highly Coloured and Multi-Layered Actual PET Wastes. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Chemical Recycling of Used PET by Glycolysis Using Niobia-Based Catalysts. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Boosting the kinetics of PET glycolysis. (2024, September 5). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Modeling of Poly(Ethylene Terephthalate) Homogeneous Glycolysis Kinetics. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Optimizing PET Glycolysis with an Oyster Shell-Derived Catalyst Using Response Surface Methodology. (2022, February 9). PubMed Central. Retrieved January 27, 2026, from [Link]
-
PET glycolysis reaction and products purification before characterization. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Efficient Glycolysis of Polyethylene Terephthalate (PET) Catalyzed by Cyclic(alkyl)(amino)carbene Copper Complexes. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Thermal Degradation of BHET in Evolved Gas Analysis. (2018, July 26). AZoM.com. Retrieved January 27, 2026, from [Link]
-
Kinetics of poly(ethylene terephthalate) glycolysis by diethylene glycol. I. Evolution of liquid and solid phases. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- Process for purifying bis(2-hydroxyethyl)terephthalate. (n.d.). Google Patents.
-
Effect of the reaction time on the PET glycolysis. Reaction conditions:.... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Improving the Efficiency for the Production of Bis-(2-Hydroxyethyl) Terephtalate (BHET) from the Glycolysis Reaction of Poly(Ethylene Terephtalate) (PET) in a Pressure Reactor. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Optimization and Kinetic Evaluation for Glycolytic Depolymerization of Post-Consumer PET Waste with Sodium Methoxide. (2023, January 29). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
PET Glycolysis to BHET Efficiently Catalyzed by Stable and Recyclable Pd-Cu/γ-Al2O3. (2024, September 9). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Crystallization of Bis(2-hydroxyethylene) Terephthalate as a Part of a Bottle-to-Bottle Recycling Concept for Poly(ethylene terephthalate). (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Biodegradation of bis(2-hydroxyethyl) terephthalate by a newly isolated Enterobacter sp. HY1 and characterization of its esterase properties. (2020, June 8). PubMed. Retrieved January 27, 2026, from [Link]
-
Optimisation of PET glycolysis by applying recyclable heterogeneous organocatalysts. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. (1970, March 1). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
Biodegradation of Synthetic Polyethylene Terephthalate (PET) into Bis-(2-Hydroxyethyl) Terephthalate (BHET). (2025, December 18). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Low-Temperature Glycolysis of Polyethylene Terephthalate. (2022, November 23). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Kinetics of poly(ethylene terephthalate) glycolysis by diethylene glycol. Part II: Effect of temperature, catalyst and polymer morphology. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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- 3. Controlled Glycolysis of Poly(ethylene terephthalate) to Oligomers under Microwave Irradiation Using Antimony(III) Oxide - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Effective Catalysts for Adipate Ester Synthesis
Welcome to the Technical Support Center for Adipate Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of adipate esters. Our goal is to equip you with the knowledge to optimize your reactions, overcome common challenges, and ensure the integrity of your results.
Introduction to Adipate Ester Synthesis
Adipate esters are a versatile class of compounds with wide-ranging applications, from plasticizers and lubricants to key intermediates in pharmaceutical synthesis.[1] The synthesis of these esters, typically through the esterification of adipic acid with an alcohol, is a cornerstone reaction in organic chemistry. However, achieving high yields and purity can be challenging due to the reversible nature of the reaction and potential side reactions.[1] This guide will delve into the selection of effective catalysts and provide practical solutions to common experimental hurdles.
Catalyst Selection: A Critical Experimental Choice
The choice of catalyst is paramount in adipate ester synthesis, influencing reaction kinetics, yield, and overall process efficiency. Catalysts can be broadly categorized into homogeneous, heterogeneous, and biological (enzymatic) types.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acids | Sulfuric Acid, p-Toluenesulfonic Acid | High catalytic activity | Corrosive, difficult to separate from product, potential for side reactions |
| Heterogeneous Solid Acids | Amberlyst-15, Zeolites, Fly Ash | Easily separable, reusable, less corrosive | Lower activity than homogeneous acids, potential for pore diffusion limitations |
| Organometallic Catalysts | Titanium Adipate | High catalytic efficiency, recyclable | Potential for metal leaching into the product, sensitivity to water |
| Biocatalysts (Lipases) | Candida antarctica lipase B (Novozym 435), Rhizomucor miehei lipase | High selectivity, mild reaction conditions, environmentally friendly | Higher cost, potential for denaturation, inhibition by certain substrates |
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that may arise during your adipate ester synthesis experiments, providing explanations and actionable solutions.
Issue 1: Low Conversion or Yield
Q: My adipate ester synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low conversion is a common challenge in esterification, primarily due to the reversible nature of the reaction. Several factors can contribute to this issue:
-
Equilibrium Limitation: The esterification reaction produces water as a byproduct. As water accumulates, the reverse reaction (hydrolysis) becomes more favorable, limiting the final yield.
-
Solution: To shift the equilibrium towards the product side, you can:
-
-
Catalyst Deactivation: The catalyst's activity can diminish over time due to several factors:
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.
-
Thermal Degradation: High reaction temperatures can cause structural changes in the catalyst, leading to a loss of activity. This is particularly relevant for enzymes, which can denature.[4]
-
Fouling: In heterogeneous catalysis, the catalyst pores can become blocked by reactants, products, or byproducts.
-
Solution:
-
Ensure the purity of your reactants and solvents.
-
Operate within the recommended temperature range for your chosen catalyst. For instance, lipases typically function best at milder temperatures (e.g., 60°C).[1]
-
For solid catalysts like Amberlyst-15, regeneration by washing with a suitable solvent can restore activity.[5]
-
-
-
Insufficient Catalyst Loading: An inadequate amount of catalyst will result in a slow reaction rate and incomplete conversion within a reasonable timeframe.
-
Solution: Optimize the catalyst loading. For example, in the synthesis of diisooctyl adipate using a titanium adipate catalyst, a catalyst dosage of around 2.39% was found to be optimal.[6]
-
-
Mass Transfer Limitations (Heterogeneous Catalysts): In reactions with solid catalysts, the diffusion of reactants to the active sites and the diffusion of products away can be the rate-limiting step.
-
Solution: Ensure adequate stirring to minimize external mass transfer resistance. The particle size of the catalyst can also be optimized to reduce internal diffusion limitations.
-
Issue 2: Undesirable Side Reactions and Impurities
Q: I am observing the formation of colored byproducts and other impurities in my final product. What are these and how can I prevent them?
A: The formation of byproducts can complicate purification and reduce the overall yield of the desired adipate ester.
-
Formation of Colored Byproducts: High reaction temperatures can lead to the degradation of reactants or products, resulting in colored impurities.[7]
-
Solution:
-
Conduct the reaction at the lowest effective temperature.
-
Consider using a milder catalyst, such as a lipase, which operates under less harsh conditions.
-
The addition of a small amount of hypophosphorus acid can inhibit color formation.[8]
-
-
-
Formation of Di-ester vs. Mono-ester: When synthesizing a mono-ester of adipic acid, the formation of the di-ester is a common side reaction.
-
Solution: A method to reduce the formation of the di-ester involves first converting adipic acid to adipic anhydride, which is then subjected to alcoholysis to yield the mono-ester with high purity.[9]
-
-
Alcohol Dehydration: At high temperatures and in the presence of strong acid catalysts, alcohols can undergo dehydration to form ethers or alkenes.
-
Solution: Optimize the reaction temperature and consider using a less acidic catalyst if this side reaction is significant.
-
Issue 3: Catalyst-Specific Problems
Q: I am using a specific type of catalyst and encountering issues. What troubleshooting steps are specific to my catalyst?
A: Different catalysts present unique challenges:
-
Lipases (e.g., Novozym 435):
-
Denaturation: High temperatures, extreme pH, or certain organic solvents can cause the enzyme to lose its three-dimensional structure and catalytic activity.[4]
-
Solution: Operate within the optimal temperature and pH range for the specific lipase. Choose a solvent that is compatible with the enzyme; hydrophobic solvents are generally preferred as they minimize the stripping of essential water from the enzyme's surface.[2]
-
-
Inhibition: High concentrations of the alcohol substrate can inhibit lipase activity.[10]
-
Solution: Optimize the substrate molar ratio. A stepwise addition of the alcohol can also mitigate inhibition.
-
-
-
Amberlyst-15 (Solid Acid Resin):
-
Fouling/Deactivation: The resin pores can become blocked, or the sulfonic acid groups can be neutralized.
-
Solution: The resin can often be regenerated by washing with an appropriate solvent to remove adsorbed species. In some cases, an acid wash may be necessary to restore the sulfonic acid sites.[11]
-
-
-
Titanium Catalysts:
-
Leaching: The titanium catalyst may leach into the reaction mixture, contaminating the final product.
-
Solution: Proper work-up procedures, including filtration and washing, are crucial. The use of chelated titanium catalysts can improve stability and reduce leaching.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my adipate esterification reaction?
A1: Several analytical techniques can be employed:
-
Titration: The simplest method is to titrate the remaining carboxylic acid in an aliquot of the reaction mixture with a standardized base. This allows for the calculation of the acid number and the extent of conversion.[13][14]
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying the reactants and products, providing a more detailed picture of the reaction progress.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the relative amounts of the starting materials and the ester product in the reaction mixture.[14][15]
Q2: What are the best practices for purifying the final adipate ester product?
A2: Purification strategies depend on the catalyst and the nature of any impurities:
-
Homogeneous Catalysts: The acidic catalyst must be neutralized, typically by washing with a basic solution (e.g., sodium bicarbonate). This is followed by washing with water to remove any remaining salts and unreacted alcohol.
-
Heterogeneous Catalysts: The catalyst is simply removed by filtration.
-
General Purification: After catalyst removal, unreacted alcohol and any volatile impurities can be removed by distillation, often under reduced pressure.[14] Further purification can be achieved by techniques such as column chromatography if necessary.
Q3: What safety precautions should I take when performing adipate ester synthesis?
A3: Standard laboratory safety practices should always be followed:
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[16]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile alcohols or solvents.
-
Handling of Acids: Strong acid catalysts are corrosive and should be handled with care.[16]
-
Heating: Use appropriate heating mantles and temperature controllers to avoid overheating and potential side reactions.
Experimental Protocols
Protocol 1: Synthesis of Dibutyl Adipate using Amberlyst-15
This protocol provides a general procedure for the esterification of adipic acid with n-butanol using a solid acid catalyst.
-
Reactant and Catalyst Preparation:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adipic acid and n-butanol. A typical molar ratio of butanol to adipic acid is 2.5:1.
-
Add Amberlyst-15 resin (typically 5-10% by weight of adipic acid).
-
-
Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 90-120°C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by titration or GC.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent and dried for reuse.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acidic species, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).
-
Remove the excess n-butanol and any solvent by rotary evaporation.
-
Further purify the dibutyl adipate by vacuum distillation.
-
Protocol 2: Enzymatic Synthesis of Adipate Ester using Novozym 435
This protocol outlines the synthesis using an immobilized lipase in a solvent-free system.
-
Reactant and Enzyme Preparation:
-
In a temperature-controlled reaction vessel, combine adipic acid and the desired alcohol. An excess of the alcohol is often used.
-
Add Novozym 435 (immobilized Candida antarctica lipase B), typically 2-5% by weight of the total reactants.
-
-
Reaction:
-
Maintain the reaction at a mild temperature (e.g., 60°C) with constant agitation.
-
Monitor the reaction progress over time using appropriate analytical methods.
-
-
Work-up and Purification:
-
After the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
The product mixture can be purified by removing the excess alcohol under reduced pressure.
-
Visualizing the Process
Acid-Catalyzed Esterification Workflow
Caption: A simplified workflow for acid-catalyzed adipate ester synthesis.
Troubleshooting Logic for Low Yield
Sources
- 1. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Facile Synthesis of Di-Mannitol Adipate Ester-Based Zinc Metal Alkoxide as a Bi-Functional Additive for Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3071604A - Preparation of light colored fatty acid esters - Google Patents [patents.google.com]
- 9. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 10. Effect of Alcohol Structure on the Optimum Condition for Novozym 435-Catalyzed Synthesis of Adipate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4007130A - Catalyst regeneration method - Google Patents [patents.google.com]
- 12. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Titration of an Esterification Reaction to Determine Equilibrium Constant | Chemical Education Xchange [chemedx.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. smartlabs.co.za [smartlabs.co.za]
Validation & Comparative
Comparative Guide: Bis(2-hydroxyethyl) Adipate (BHEA) vs. Conventional Diol Monomers
Executive Summary
Bis(2-hydroxyethyl) adipate (BHEA) (CAS: 1700-12-5) represents a distinct class of "pre-functionalized" diol monomers. Unlike simple alkane diols (e.g., 1,4-Butanediol) which act solely as spacers, BHEA introduces a pre-formed ester motif into the polymer backbone immediately upon reaction.
This guide analyzes BHEA’s utility in synthesizing biodegradable polyurethanes (PUs) and polyesters for biomedical applications. By comparing it against industry standards like 1,4-Butanediol (BDO) and Ethylene Glycol (EG) , we demonstrate BHEA's superior capacity for tuning hydrolytic degradation rates and enhancing soft-segment flexibility without sacrificing reactive fidelity.
Part 1: Chemical Architecture & Comparative Properties
BHEA is structurally equivalent to one unit of adipic acid esterified with two units of ethylene glycol. This "monomeric oligomer" architecture dictates its unique performance profile.
Table 1: Technical Comparison of Diol Monomers
| Feature | Bis(2-hydroxyethyl) Adipate (BHEA) | 1,4-Butanediol (BDO) | Ethylene Glycol (EG) |
| Molecular Weight | 234.25 g/mol | 90.12 g/mol | 62.07 g/mol |
| Structure Type | Diester-Diol (Telechelic) | Alkane Diol | Alkane Diol |
| Reactive Groups | 1° Hydroxyls (High Reactivity) | 1° Hydroxyls | 1° Hydroxyls |
| Backbone Character | Flexible, Hydrolysable Ester | Rigid, Hydrolytically Stable | Rigid, Hydrophilic |
| Melting Point | ~38–40°C | 20°C | -13°C |
| Primary Utility | Biodegradability enhancer, Soft segment precursor | Hard segment chain extender | Polyester backbone unit |
| Degradation Product | Adipic Acid + Ethylene Glycol | 1,4-Butanediol | Ethylene Glycol |
Mechanistic Insight: The "Pre-Formed Ester" Advantage
In standard polycondensation (e.g., Adipic Acid + EG), the formation of ester bonds is a statistical process governed by kinetics. By using BHEA as a starting monomer, you guarantee a perfect alternating sequence of ester linkages.
-
vs. BDO: BDO creates purely hydrocarbon spacers. BHEA introduces oxygen-rich ester zones that attract water, catalyzing bulk hydrolysis—a critical feature for biodegradable drug delivery systems.
-
vs. EG: BHEA effectively skips the first stage of step-growth polymerization, reducing reaction time and thermal stress on sensitive APIs (Active Pharmaceutical Ingredients) if used in situ.
Part 2: Performance Analysis & Critical Causality
Reactivity & Polymerization Kinetics
BHEA possesses primary hydroxyl groups extended away from the steric bulk of the ester core.
-
Observation: In polyurethane synthesis, BHEA reacts with diisocyanates (e.g., HDI, IPDI) at rates comparable to BDO but yields a lower exotherm density due to its higher molecular weight (lower concentration of -OH per gram).
-
Impact: This allows for better thermal control during bulk polymerization, reducing the risk of thermal degradation or runaway reactions.
Tuning Mechanical Properties (The "Soft" Extender)
While BDO is a classic "hard segment" extender that promotes crystallinity and high tensile strength, BHEA acts as a "soft" extender .
-
Causality: The internal ester bonds in BHEA have rotational freedom (low barrier to rotation around C-O bonds).
-
Result: Polymers extended with BHEA exhibit lower Glass Transition Temperatures (Tg) and higher elongation at break compared to BDO analogues. This makes BHEA ideal for soft-tissue engineering scaffolds where compliance is required.
Biodegradability & Hydrolysis
-
Mechanism: The ester linkages within BHEA are susceptible to both chemical hydrolysis and enzymatic cleavage (e.g., by esterases or lipases).
-
Data Trend: Polyurethanes synthesized with BHEA degrade 3-5x faster in phosphate-buffered saline (PBS) than those made with BDO, which rely solely on the urethane bond for cleavage (which is much more stable).
Part 3: Visualizing the Chemistry
Diagram 1: Synthesis & Degradation Logic
This diagram illustrates how BHEA acts as a bridge between simple monomers and degradable polymers.
Caption: BHEA acts as a pre-assembled "degradable unit," ensuring uniform distribution of hydrolysable sites within the polymer backbone.
Part 4: Experimental Validation Protocols
Protocol A: Synthesis of Biodegradable Polyurethane (BHEA-PU)
Objective: Synthesize a medical-grade elastomer using BHEA as the chain extender to demonstrate enhanced flexibility and degradation.
Materials:
-
Polycaprolactone diol (PCL, Mn=2000) - Soft Segment
-
Hexamethylene Diisocyanate (HDI) - Hard Segment Isocyanate
-
Bis(2-hydroxyethyl) adipate (BHEA) - Chain Extender
-
Stannous Octoate (Catalyst)
-
DMF (Solvent, anhydrous)
Workflow:
-
Pre-Polymerization (Formation of NCO-terminated Prepolymer):
-
Dry PCL diol in a vacuum oven at 80°C for 4 hours to remove trace water (Critical: Water creates urea defects).
-
In a 3-neck flask under nitrogen flow, dissolve PCL in DMF.
-
Add HDI (Molar ratio HDI:PCL = 2:1).
-
Add catalyst (0.1 wt%). React at 80°C for 3 hours.
-
Validation: Titrate free NCO groups (ASTM D2572) to confirm theoretical conversion (~3-4% NCO).
-
-
Chain Extension (The BHEA Step):
-
Dissolve BHEA in minimal DMF.
-
Add BHEA solution dropwise to the prepolymer (Molar ratio BHEA:Prepolymer = 1:1).
-
Note: Unlike BDO, which can be added rapidly, BHEA is more viscous; ensure vigorous stirring to prevent local gelation.
-
React at 80°C for 4-6 hours until the NCO peak (2270 cm⁻¹) disappears in FTIR.
-
-
Isolation:
-
Precipitate polymer into cold methanol.
-
Dry under vacuum at 40°C for 48 hours.
-
Protocol B: Hydrolytic Degradation Assay
Objective: Quantify the degradation advantage of BHEA-PU vs. BDO-PU.
-
Sample Prep: Cast films (100 µm thickness) of BHEA-PU and a control BDO-PU.
-
Incubation: Place 10x10mm squares in PBS (pH 7.4) with Lipase (Pseudomonas cepacia) at 37°C.
-
Measurement:
-
Remove samples weekly (Weeks 1-8).
-
Wash with distilled water, dry in vacuum.
-
Measure Weight Loss (%) .
-
-
Expected Result: BHEA-PU should show 20-40% mass loss by Week 4 due to ester cleavage, whereas BDO-PU will show <5% mass loss (limited to PCL soft segment degradation).
Part 5: Application in Drug Delivery
For drug development professionals, BHEA offers a specific advantage in Pro-drug Conjugation and Microspheres .
-
Microsphere Erosion: PLGA (Poly(lactic-co-glycolic acid)) is the gold standard but produces acidic byproducts that can denature protein drugs. Incorporating BHEA into the backbone buffers this effect. The degradation of BHEA yields Adipic Acid (pKa ~4.4), which is less acidic than Lactic Acid (pKa ~3.8), potentially preserving the stability of encapsulated peptides.
-
Self-Validating Safety: The metabolites of BHEA (Adipic acid and EG) are well-characterized with established toxicity profiles (Adipic acid is GRAS for food additives).
Diagram 2: Polymer Backbone Flexibility Comparison
Caption: BHEA introduces 10 atoms + 2 ester groups between urethanes, vs. 4 carbon atoms for BDO, significantly lowering modulus.
References
-
PubChem. (2025).[1] Bis(2-hydroxyethyl) adipate Compound Summary. National Library of Medicine. [Link]
-
MDPI. (2023). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate. (Contextual reference for bis(2-hydroxyethyl) cation chemistry). [Link]
-
ResearchGate. (2022). Biodegradable Aromatic–Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate. (Comparative chemistry for BHET vs BHEA analogues). [Link]
-
OECD SIDS. (1996). Dibutyl Adipate and Adipate Esters Assessment. UNEP Publications. (Toxicology data grounding for adipate metabolites). [Link]
Sources
A Comparative Guide to Polyurethanes Synthesized with Bis(2-hydroxyethyl) Adipate
For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is a critical decision that profoundly impacts the performance and efficacy of the final product. Polyurethanes (PUs), a versatile class of polymers, offer a wide spectrum of tunable properties, making them suitable for a myriad of applications, from controlled-release drug delivery systems to biocompatible coatings for medical devices. The choice of the constituent monomers, particularly the polyol, is a key determinant of the final properties of the polyurethane.
This guide provides an in-depth characterization of polyurethanes synthesized using bis(2-hydroxyethyl) adipate, a polyester diol. We will objectively compare its performance characteristics against polyurethanes formulated with other commonly used diols, namely a short-chain aliphatic diol, 1,4-butanediol (BDO), and a polyether diol, poly(tetramethylene ether) glycol (PTMEG). This comparison is supported by experimental data and detailed methodologies to provide a comprehensive resource for material selection and development.
The Role of Bis(2-hydroxyethyl) Adipate in Polyurethane Synthesis
Bis(2-hydroxyethyl) adipate is an aliphatic polyester diol synthesized from the esterification of adipic acid and ethylene glycol. When used as the soft segment in polyurethane synthesis, its chemical structure imparts a unique combination of flexibility and polarity. The ester linkages in the backbone contribute to good adhesive properties and potential biodegradability, a desirable feature in many biomedical applications. The reaction with a diisocyanate, such as 4,4'-methylene diphenyl diisocyanate (MDI), results in the formation of the characteristic urethane linkages that define the polyurethane polymer.
Caption: Chemical structure of a polyurethane synthesized from bis(2-hydroxyethyl) adipate and MDI.
Comparative Performance Analysis
The selection of a diol in polyurethane formulation is a critical decision that dictates the material's performance. Here, we compare the properties of polyurethanes synthesized with bis(2-hydroxyethyl) adipate against those made with 1,4-butanediol and PTMEG.
Thermal Properties
The thermal behavior of a polymer is crucial for determining its processing window and its stability at various temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to elucidate these properties.
| Property | PU from Bis(2-hydroxyethyl) Adipate | PU from 1,4-Butanediol (BDO) | PU from Poly(tetramethylene ether) glycol (PTMEG) |
| Glass Transition Temp. (Tg) | ~ -30 to -50 °C | Higher Tg than adipate-based PU | ~ -70 to -85 °C |
| Melting Temperature (Tm) | ~ 40-60 °C | Can be higher, depending on MDI content | Lower than polyester PUs |
| Decomposition Temp. (Td) | ~ 300-350 °C | Similar to adipate-based PU | ~ 300-350 °C |
Polyurethanes based on bis(2-hydroxyethyl) adipate exhibit a low glass transition temperature (Tg), indicative of a flexible polymer backbone at room temperature. Compared to polyurethanes made with BDO, which acts as a chain extender creating a harder, more rigid polymer, the adipate-based PUs have a significantly lower Tg. In contrast, polyurethanes synthesized with PTMEG, a polyether diol, typically show even lower Tgs, rendering them suitable for applications requiring high flexibility at low temperatures. The melting temperature (Tm) of the adipate-based PU is attributed to the semi-crystalline nature of the polyester soft segment.
Mechanical Properties
The mechanical performance of a polyurethane determines its suitability for load-bearing applications and its durability. Key parameters include tensile strength, elongation at break, and Young's modulus.
| Property | PU from Bis(2-hydroxyethyl) Adipate | PU from 1,4-Butanediol (BDO) | PU from Poly(tetramethylene ether) glycol (PTMEG) |
| Tensile Strength (MPa) | Moderate | High | Moderate to High |
| Elongation at Break (%) | High | Low | Very High |
| Young's Modulus (MPa) | Low to Moderate | High | Low |
Polyurethanes derived from bis(2-hydroxyethyl) adipate typically exhibit a favorable balance of moderate tensile strength and high elongation at break, characteristic of elastomeric materials. In a comparative study of waterborne polyurethanes, a system based on a similar polyester diol, bis(2-hydroxyethyl) terephthalate, showed a tensile strength of 9.4 MPa, which was significantly higher than the 5.3 MPa observed for a BDO-based counterpart[1]. This suggests that the longer, more flexible polyester chains can contribute to improved mechanical strength. PTMEG-based polyurethanes are renowned for their exceptional elasticity, often exhibiting very high elongation at break and low modulus, making them ideal for applications requiring high resilience and flexibility[2]. In contrast, BDO-based polyurethanes are much stiffer and stronger, with lower elongation, due to the high density of hard segments.
Hydrolytic Stability
For applications in physiological environments or where exposure to moisture is expected, the hydrolytic stability of the polyurethane is a critical consideration. The ester linkages in polyester-based polyurethanes are generally more susceptible to hydrolysis than the ether linkages in polyether-based polyurethanes[2][3].
The hydrolysis of the ester bonds in adipate-based polyurethanes can lead to a decrease in molecular weight and a concomitant loss of mechanical properties over time[3]. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of enzymes. While this can be a disadvantage in applications requiring long-term stability, it can be leveraged as a mechanism for controlled degradation in applications such as biodegradable scaffolds for tissue engineering.
Polyurethanes based on PTMEG, with their polyether backbone, offer superior hydrolytic stability, making them a preferred choice for long-term implantable devices or applications where prolonged contact with aqueous media is anticipated[2]. BDO, as a chain extender, does not introduce hydrolytically susceptible linkages into the main chain, and the stability of these polyurethanes is primarily governed by the stability of the urethane and isocyanate-derived structures.
Experimental Protocols
To ensure the reproducibility and validity of these comparisons, detailed experimental protocols for the synthesis and characterization of these polyurethanes are provided below.
Polyurethane Synthesis: Prepolymer Method
This two-step method allows for better control over the polymer architecture.
Sources
A Senior Application Scientist's Guide to Adipate vs. Phthalate Plasticizers: A Comparative Performance Analysis
For researchers and drug development professionals working with polymeric materials, the choice of plasticizer is a critical decision that profoundly impacts final product performance, stability, and regulatory compliance. For decades, phthalate esters, particularly Di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for imparting flexibility to polyvinyl chloride (PVC).[1] However, mounting health and environmental concerns have catalyzed a shift towards alternative plasticizers, with adipate esters emerging as a leading contender.[2]
This guide provides an in-depth, objective comparison of the performance characteristics of adipate and phthalate plasticizers. Moving beyond a simple list of properties, we will explore the causal relationships between chemical structure and functional performance, supported by experimental data and standardized testing protocols. Our goal is to equip you, our fellow scientists, with the necessary insights to make informed decisions for your specific application needs.
The Foundation: Chemical Structure and the Mechanism of Plasticization
A plasticizer's function is to increase the flexibility and workability of a polymer by inserting its molecules between the polymer chains.[3] This spacing reduces the intermolecular forces, primarily van der Waals forces, between the polymer chains, thereby lowering the glass transition temperature (Tg) and allowing for greater chain mobility.[4] The efficacy of this process is dictated by the plasticizer's chemical structure.
-
Phthalate Esters (e.g., DEHP): These are diesters of phthalic acid, featuring a rigid, aromatic benzene ring at their core.[5] This planar aromatic structure promotes strong interactions with the polar C-Cl bonds of PVC chains.
-
Adipate Esters (e.g., DEHA): These are diesters of adipic acid, a linear, aliphatic dicarboxylic acid.[6] Their flexible, non-planar structure results in a different mode of interaction with the PVC matrix compared to their aromatic counterparts.
This fundamental structural difference—an aromatic ring versus a linear aliphatic chain—is the primary driver for the performance variations detailed in this guide.
Caption: Core structural differences between phthalate and adipate plasticizers.
Head-to-Head: A Comparative Performance Analysis
The selection of a plasticizer requires a multi-faceted evaluation of its impact on the polymer matrix. Here, we compare adipates and phthalates across four critical performance axes.
Plasticizing Efficiency
Plasticizer efficiency is a measure of how much plasticizer is required to achieve a desired level of flexibility, often quantified by measuring Shore hardness.[4] A more efficient plasticizer achieves the target hardness at a lower concentration (phr - parts per hundred resin).
Phthalates like DEHP are generally considered highly efficient and serve as the industry benchmark (efficiency factor of 1.00).[4] Their rigid aromatic core and resulting polarity provide excellent compatibility with PVC. Adipates, such as Di(2-ethylhexyl) adipate (DEHA), are also effective but can be slightly less efficient than their phthalate counterparts of similar alkyl chain length, often requiring a slightly higher concentration to achieve the same Shore hardness.[4] One study noted that DEHA is less compatible with PVC than DEHP, which can influence efficiency.[7]
Low-Temperature Flexibility
For applications in cold environments, the ability of a plasticized material to remain flexible is paramount. This is where adipates demonstrate a clear advantage.
The linear, aliphatic backbone of adipate molecules does not stiffen at low temperatures to the same extent as the rigid aromatic ring of phthalates. This allows for greater PVC chain mobility at reduced temperatures, resulting in superior low-temperature performance.[6][8] Standard tests like ASTM D1043 (Stiffness Properties by Means of a Torsion Test) and ASTM D746 (Brittleness Temperature) are used to quantify this property.[9][10] For example, one study showed a brittle point of -57.5°C for a material with an aliphatic diester compared to -52.5°C for the control plasticizer.[10] While one study on medical devices found DEHA to have similar cold flexibility to DEHP, the broader class of adipates is widely recognized for enhancing this property.[7]
Permanence and Migration Resistance
A critical factor, especially in medical and pharmaceutical applications, is the plasticizer's permanence—its ability to remain within the polymer matrix over time and resist migration to the surface or into contacting substances.[11] Since plasticizers are not chemically bonded to the PVC, they are prone to leaching, extraction, and volatilization.[12]
Phthalates, particularly higher molecular weight versions like Diisononyl phthalate (DINP), generally exhibit better permanence than adipates of a comparable molecular weight.[1] The strong interaction between the phthalate aromatic ring and the PVC polymer makes them less likely to migrate. In contrast, the weaker intermolecular forces between the linear adipate molecules and PVC chains lead to higher mobility.[13] This results in adipates being more volatile and having a greater tendency to migrate into solvents or other materials upon contact.[14] One study noted that DEHA exhibits greater plasticizer loss during manufacturing compared to DEHP.[7]
Thermal Stability
Thermal stability is the material's ability to resist degradation at high temperatures, which is crucial during processing and for high-temperature applications. Thermogravimetric Analysis (TGA) is the standard method for evaluating this property, measuring weight loss as a function of temperature.
PVC degradation typically occurs in two stages.[15] Both phthalates and adipates generally provide good thermal stability during typical PVC processing conditions (160-220°C).[1] DEHP is known to be stable up to approximately 300°C.[1] Some studies suggest that polymeric plasticizers, including polymeric adipates, can offer higher thermal stability than low molecular weight monomeric plasticizers.[16]
Performance Summary Table
| Performance Metric | Adipate Plasticizers (e.g., DEHA) | Phthalate Plasticizers (e.g., DEHP) | Key Insights & Causality |
| Plasticizing Efficiency | Good, but can be slightly lower than DEHP.[4] | Excellent (Benchmark).[4] | The rigid aromatic core of phthalates promotes high compatibility and efficiency in PVC. |
| Low-Temperature Flexibility | Superior.[6][8] | Good, but inferior to adipates.[7] | The linear, flexible aliphatic structure of adipates maintains polymer chain mobility at low temperatures. |
| Migration Resistance | Lower (Higher Migration).[13][14] | Higher (Lower Migration).[1] | Weaker intermolecular forces between adipates and PVC lead to higher mobility and extraction potential. |
| Volatility | Higher.[14] | Lower.[1] | The higher mobility and weaker interaction of adipates contribute to greater volatility. |
| Thermal Stability | Good.[16] | Excellent.[1] | Both are stable at standard processing temperatures, with phthalates often setting the benchmark. |
| Toxicity Profile | Generally considered lower risk.[2] | High concern, especially for low MW phthalates (e.g., DEHP).[5] | Structural differences lead to different metabolic pathways and toxicological profiles.[5] |
Health and Environmental Profile
The primary impetus for moving away from phthalates is their toxicological profile. Low molecular weight phthalates like DEHP are classified as substances of very high concern in many regions due to their endocrine-disrupting properties and reproductive toxicity.[5] The structural difference is key; the ortho-positioning of the ester groups in DEHP leads to metabolic pathways that produce potentially toxic monoesters. In contrast, non-phthalate alternatives like adipates do not share this metabolic pathway and are generally considered to have a more favorable safety profile.[5]
Key Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible comparisons, standardized testing methodologies are essential. Below are detailed protocols for three critical performance evaluations.
Protocol: Plasticizer Migration by Solvent Extraction (ASTM D1239)
This method quantifies the amount of plasticizer extracted from a plastic film when immersed in a specific chemical, simulating scenarios like contact with liquids or solvents.
Objective: To measure the weight loss of a plasticized PVC film after immersion in a solvent (e.g., n-heptane, a non-polar solvent simulant for oils and fats).
Methodology:
-
Sample Preparation: Cut at least three test specimens from the PVC film into squares of 50 mm x 50 mm.
-
Initial Conditioning & Weighing: Condition the specimens for 24 hours at 23 ± 2°C and 50 ± 5% relative humidity. Weigh each specimen to the nearest 0.1 mg on an analytical balance (this is the initial weight, W₁). The causal logic here is to establish a stable, baseline weight under controlled environmental conditions.
-
Immersion: Place each specimen in a separate glass container filled with the test solvent (e.g., n-heptane), ensuring the specimen is fully submerged and not in contact with other specimens. The volume of the solvent should be sufficient to avoid saturation.
-
Incubation: Seal the containers and place them in a constant temperature bath or oven for a specified duration and temperature (e.g., 24 hours at 25°C). These conditions are chosen to simulate a specific use case or to accelerate the extraction process in a controlled manner.
-
Post-Immersion Rinsing: Remove the specimens from the solvent. Briefly dip them in fresh, clean solvent to remove any surface residue of the extracted plasticizer.
-
Drying: Blot the specimens gently with a lint-free cloth and then place them in a vacuum oven at a specified temperature (e.g., 50°C) until a constant weight is achieved. This step is critical to ensure that any measured weight loss is due to the extraction of the plasticizer, not retained solvent.
-
Final Weighing: Re-condition the dried specimens for 24 hours at 23 ± 2°C and 50 ± 5% relative humidity. Reweigh each specimen to the nearest 0.1 mg (this is the final weight, W₂).
-
Calculation: Calculate the percentage weight loss for each specimen using the formula: Weight Loss (%) = [(W₁ - W₂) / W₁] x 100
-
Reporting: Report the average percentage weight loss and the standard deviation for the set of specimens.
Protocol: Plasticizer Migration by Contact (ISO 177)
This protocol evaluates the tendency of a plasticizer to migrate from a plastic into another solid material that is in direct contact.[17][18]
Caption: Experimental workflow for determining contact migration via ISO 177.
Methodology:
-
Apparatus: Analytical balance (±0.1 mg), air-circulating oven, glass plates, and a 5 kg weight.[18]
-
Materials: PVC test specimens (50 mm diameter discs) and absorbent backing discs (e.g., standard rubber or additive-free polyethylene).[17]
-
Conditioning and Initial Weighing: Condition all test specimens and absorbent discs as per ISO 291. Weigh the PVC specimen (W_p1) and the pair of absorbent discs (W_a1) separately.
-
Assembly: Create a sandwich by placing the PVC specimen between two absorbent discs. This assembly is then placed between two clean glass plates.
-
Incubation under Pressure: Place the 5 kg weight on top of the glass plate assembly to ensure intimate contact. Place the entire setup in an air-circulating oven at a specified temperature and duration (e.g., 70°C for 24 hours). The elevated temperature accelerates the migration process.
-
Cooling and Final Weighing: After incubation, remove the assembly from the oven, dismantle it, and allow the components to cool to room temperature under standard conditions. Reweigh the PVC specimen (W_p2) and the pair of absorbent discs (W_a2).
-
Calculation and Expression of Results: The migration is quantified by the loss in mass of the test specimen (ΔW_p = W_p1 - W_p2) and the gain in mass of the absorbent discs (ΔW_a = W_a2 - W_a1).[17] Theoretically, these values should be equal, but differences can arise from the loss of volatile components.[17] Both values are reported.
Protocol: Evaluation of Plasticizer Efficiency via Shore A Hardness (ASTM D2240)
This method provides a rapid and reliable way to compare the softening effect of different plasticizers.[19]
Objective: To determine the amount of plasticizer (in phr) required to achieve a target Shore A hardness (e.g., 80A), a common benchmark for flexible PVC.[4]
Methodology:
-
Formulation Preparation: Prepare a series of PVC formulations, each containing a different concentration of the test plasticizer (e.g., 30, 40, 50, 60 phr). The base PVC resin and other additives (stabilizers, lubricants) should be kept constant across all formulations.
-
Molding: Process each formulation into flat test plaques of a specified thickness (at least 6 mm) using a consistent molding procedure (e.g., compression molding). This ensures that any differences in hardness are due to the plasticizer concentration, not processing variables.
-
Conditioning: Condition the molded plaques for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Hardness Measurement: a. Place the test plaque on a hard, flat surface. b. Use a calibrated Shore A durometer.[19] c. Apply the durometer presser foot to the specimen surface, ensuring it is parallel to the surface. Apply firm pressure quickly and without shock. d. Take the hardness reading at a specified time after the presser foot is in full contact with the specimen (e.g., an instantaneous reading or after 15 seconds). e. Make at least five measurements at different positions on the specimen, at least 12 mm from any edge.[20]
-
Data Analysis: a. Calculate the average Shore A hardness for each plasticizer concentration. b. Plot Shore A hardness versus plasticizer concentration (phr). c. From the resulting curve, determine the concentration of plasticizer required to achieve the target hardness of 80A.
-
Comparison: The concentration value obtained is the efficiency factor for that plasticizer. A lower value indicates higher efficiency. For example, if Plasticizer A requires 45 phr to reach 80A and Plasticizer B requires 50 phr, Plasticizer A is more efficient.
Conclusion for the Practicing Scientist
The choice between adipate and phthalate plasticizers is not a matter of one being universally superior, but rather a carefully considered trade-off based on application-specific requirements.
-
Choose Adipates when: The primary performance driver is superior low-temperature flexibility . Adipates are the clear choice for applications that must remain pliable and resist cracking in cold environments. This performance benefit comes with the trade-off of higher migration potential and volatility, which must be acceptable for the end-use. Their more favorable toxicological profile also makes them a strong candidate for replacing phthalates in many consumer and medical applications.
-
Choose Phthalates when: The critical requirements are maximum permanence, low volatility, and high efficiency at a lower cost . Higher molecular weight phthalates are particularly well-suited for applications where plasticizer migration must be minimized and long-term stability is essential. However, the significant regulatory scrutiny and health concerns associated with low molecular weight phthalates like DEHP necessitate a thorough risk assessment and consideration of non-phthalate alternatives.
Ultimately, the optimal plasticizer selection is grounded in rigorous, data-driven evaluation. By understanding the fundamental structure-property relationships and employing standardized testing protocols, researchers and developers can confidently select the material that best balances performance, safety, and long-term stability for their innovative applications.
References
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Jia, Y., et al. (2021). Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): a comprehensive molecular simulation study. ResearchGate. [Link]
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Gama, N., et al. (2019). Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization. MDPI. [Link]
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Oxoplast. (2015). Plasticizers: What is the difference between DEHT and DEHP. [Link]
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International Organization for Standardization. (2016). ISO 177:2016(E) - Plastics — Determination of migration of plasticizers. [Link]
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ResearchGate. (n.d.). TGA thermogram of PVC. Degradation proceeds in two stages. [Link]
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ResearchGate. (n.d.). Efficiency of plasticizers determined by comparison of hardness according to Shore A. [Link]
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Defense Technical Information Center. (n.d.). Effect of Low Temperature (0 to -65 deg F) on the Properties of Plastics. [Link]
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Zeus Industrial Products, Inc. (2005). Low Temperature Properties of Polymers. [Link]
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Intertek Inform. (2017). EN ISO 177:2017 Plastics - Determination of migration of plasticizers. [Link]
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ASTM International. (2022). ASTM D1239-22a - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. [Link]
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BASTONE. (2025). DINP vs DEHP Plasticizer Comparison. [Link]
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Kanademy. (2022). Plasticizer Efficiency & Their Blending. [Link]
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Plastics Today. (n.d.). New Plasticizer Combines Low-Temperature Flexibility and UV Resistance. [Link]
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DiVA Portal. (n.d.). Environmentally Friendly Plasticizers for PVC. [Link]
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iTeh Standards. (2016). ISO 177:2016(E) - Plastics — Determination of migration of plasticizers. [Link]
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Plastemart.com. (n.d.). A new study on use of PVC based on DEHP and alternate plasticizers is not decisive. [Link]
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National Institutes of Health. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. [Link]
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Clwyd Compounders. (n.d.). Low temperature materials used in critical sealing applications. [Link]
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Patsnap. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). [Link]
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Ruokavirasto. (2014). FCM migration testing full report. [Link]
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National Institutes of Health. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. [Link]
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BSI Knowledge. (2017). BS EN ISO 177:2017 - Plastics - Determination of migration of plasticizers. [Link]
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ResearchGate. (n.d.). Analysis by TGA of plasticized PVC with: (1) DEHP alone; (2).... [Link]
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ARCOR Epoxy Technologies. (n.d.). Shore (Durometer) Hardness Testing of Plastics. [Link]
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SciELO. (n.d.). The effect of di(2-ethyl hexyl) phthalate (Dehp) as plasticizer on the thermal and mechanical properties of pvc/pmma blends. [Link]
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Xometry. (2024). Shore Hardness for Plastics and Rubbers: Shore A and Shore D. [Link]
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Chemical Fabrics and Film Association. (n.d.). STANDARD TEST METHODS COATED FABRICS AND FILM. [Link]
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Aerosol and Air Quality Research. (2023). Association between Emission Parameters and Material-phase Concentrations of Phthalate Plasticizers and their Alternatives. [Link]
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Techstreet. (2022). D1239 Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. [Link]
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A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Bis(2-hydroxyethyl) adipate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Bis(2-hydroxyethyl) adipate, a key monomer in the synthesis of various polyesters and a significant compound in drug delivery and material science research. Given the frequent need for meticulous characterization of such precursors, a thorough understanding of their spectral properties is paramount for researchers, scientists, and professionals in drug development. This document offers a detailed interpretation of the predicted NMR spectra of Bis(2-hydroxyethyl) adipate, a comparative analysis with alternative characterization techniques, and comprehensive experimental protocols.
Introduction: The Importance of Structural Verification
Bis(2-hydroxyethyl) adipate is synthesized from the esterification of adipic acid and ethylene glycol.[1] Its chemical structure, C₁₀H₁₈O₆, consists of a central adipoyl core with two 2-hydroxyethyl ester groups.[2] The presence and purity of this monomer are critical for the desired properties of the resulting polymers. NMR spectroscopy stands as a primary analytical tool for confirming the molecular structure, identifying impurities, and ensuring batch-to-batch consistency.
Predicted ¹H and ¹³C NMR Spectral Analysis of Bis(2-hydroxyethyl) adipate
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Bis(2-hydroxyethyl) adipate is expected to exhibit four distinct signals, reflecting the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Bis(2-hydroxyethyl) adipate
| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| a (-CH₂-CH ₂-COO-) | ~1.65 | Multiplet | 4H |
| b (-CH ₂-COO-) | ~2.35 | Multiplet | 4H |
| c (-COO-CH ₂-CH₂-OH) | ~4.20 | Triplet | 4H |
| d (-COO-CH₂-CH ₂-OH) | ~3.80 | Triplet | 4H |
| e (-CH₂-OH ) | Variable | Singlet (broad) | 2H |
-
Protons 'a' and 'b' (Adipate Core): The methylene protons of the adipic acid backbone give rise to two signals. The protons beta to the carbonyl groups ('a') are predicted to appear around 1.65 ppm, while the alpha protons ('b') are deshielded by the adjacent carbonyls and are expected at approximately 2.35 ppm. Both signals would likely appear as multiplets due to coupling with each other. This is consistent with the observed spectra of adipic acid and its derivatives.[3][4]
-
Protons 'c' and 'd' (Hydroxyethyl Groups): The two methylene groups of the 2-hydroxyethyl chains are diastereotopic and thus chemically non-equivalent. The protons on the carbon adjacent to the ester oxygen ('c') are more deshielded and are predicted to resonate around 4.20 ppm as a triplet. The protons on the carbon bearing the hydroxyl group ('d') are expected around 3.80 ppm, also as a triplet due to coupling with the adjacent methylene protons.
-
Proton 'e' (Hydroxyl Group): The hydroxyl proton signal ('e') is typically a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and the solvent used due to hydrogen bonding.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of Bis(2-hydroxyethyl) adipate should display five distinct signals, corresponding to the five unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for Bis(2-hydroxyethyl) adipate
| Signal Assignment | Predicted Chemical Shift (ppm) |
| 1 (-CH₂-C H₂-COO-) | ~24.5 |
| 2 (-C H₂-COO-) | ~33.8 |
| 3 (-COO-C H₂-CH₂-OH) | ~62.5 |
| 4 (-COO-CH₂-C H₂-OH) | ~60.0 |
| 5 (-C =O) | ~173.5 |
-
Carbons '1' and '2' (Adipate Core): The internal methylene carbons of the adipate chain ('1') are predicted to have a chemical shift of approximately 24.5 ppm, while the carbons alpha to the carbonyls ('2') will be further downfield at around 33.8 ppm. This is in good agreement with the known spectrum of adipic acid.[5]
-
Carbons '3' and '4' (Hydroxyethyl Groups): The carbon atom directly attached to the ester oxygen ('3') is expected to be more deshielded, with a predicted chemical shift of about 62.5 ppm. The carbon bearing the hydroxyl group ('4') is predicted to be at approximately 60.0 ppm. The chemical shift of ethylene glycol itself is around 63.7 ppm in CDCl₃, supporting these predictions.[6]
-
Carbon '5' (Carbonyl Group): The carbonyl carbon of the ester ('5') will have the most downfield chemical shift, predicted to be around 173.5 ppm.
Experimental Protocol for NMR Sample Preparation
A well-defined protocol is crucial for obtaining high-quality NMR spectra. The following is a recommended procedure for the preparation of a Bis(2-hydroxyethyl) adipate sample for NMR analysis.
Materials and Equipment:
-
Bis(2-hydroxyethyl) adipate sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Small vials
-
Vortex mixer (optional)
-
Filtration apparatus (e.g., syringe filter with a PTFE membrane)
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the Bis(2-hydroxyethyl) adipate sample into a clean, dry vial for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but if the sample has limited solubility, DMSO-d₆ can be a good alternative.
-
Dissolution: Gently swirl the vial to dissolve the sample. If necessary, use a vortex mixer for a short period. Complete dissolution is essential for high-resolution spectra.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a syringe filter directly into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear, filtered solution into a clean, dry NMR tube using a Pasteur pipette. Avoid introducing any air bubbles.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer.
Caption: Workflow for NMR sample preparation.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, a multi-technique approach often provides a more complete characterization of a material.
Table 3: Comparison of Analytical Techniques for the Characterization of Bis(2-hydroxyethyl) adipate
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed molecular structure, identification of functional groups, purity assessment. | Non-destructive, provides unambiguous structural information. | Lower sensitivity for ¹³C, can be complex for polymeric materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O, C-O). | Fast, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, can identify impurities. | Can be destructive, may not be suitable for non-volatile compounds without derivatization. |
| Differential Scanning Calorimetry (DSC) | Thermal properties such as melting point and glass transition temperature. | Provides information on the physical state and thermal behavior. | Does not provide structural information. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution of oligomers or polymers. | Essential for characterizing polymeric samples. | Does not provide structural information on the monomer unit. |
Each of these techniques offers complementary information. For instance, FTIR can quickly confirm the presence of the expected ester and hydroxyl functional groups, while mass spectrometry can verify the molecular weight. For oligomeric or polymeric samples derived from Bis(2-hydroxyethyl) adipate, GPC is indispensable for determining the molecular weight distribution.
Caption: Complementary analytical techniques.
Conclusion
The detailed analysis of the predicted ¹H and ¹³C NMR spectra of Bis(2-hydroxyethyl) adipate provides a robust framework for the structural verification and purity assessment of this important monomer. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify their synthesized or procured material. The provided experimental protocol ensures the acquisition of high-quality spectra, and the comparison with alternative techniques highlights the synergistic value of a multi-faceted analytical approach in modern materials science and drug development.
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A Senior Application Scientist's Guide to Identifying Adipate Esters with FTIR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate and rapid identification of chemical compounds is a cornerstone of daily operations. Adipate esters, widely used as plasticizers to impart flexibility to polymers, are frequently encountered in materials ranging from medical devices to packaging. Ensuring their presence, identity, and purity is critical for quality control and safety assessment. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a powerful, rapid, and non-destructive technique for this purpose.
This guide provides an in-depth comparison of FTIR spectroscopy for the identification of adipate esters. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical process. We will explore the characteristic spectral signatures of adipate esters, detail a validated experimental workflow, and objectively compare FTIR with alternative analytical methods, supported by experimental data and authoritative references.
The Spectroscopic Fingerprint: Decoding Adipate Esters in the Infrared Spectrum
FTIR spectroscopy operates on a fundamental principle: molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[1] An adipate ester molecule is composed of a central aliphatic adipate backbone with two ester functional groups. This structure gives rise to a unique and identifiable infrared spectrum.
The most telling absorptions for any ester are the strong carbonyl (C=O) stretch and the two carbon-oxygen (C-O) stretching vibrations.[2] This pattern is so reliable it is often called the "Rule of Three" for esters.[2] For adipate esters, these are complemented by the characteristic stretches of the long aliphatic chains.
Key Vibrational Modes for Adipate Esters:
The primary absorption bands that serve as the spectroscopic signature for adipate esters are summarized below. The precise wavenumber can shift slightly based on the specific alkyl groups attached to the ester, but the pattern remains consistent.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2959 - 2872 | Strong | Asymmetric & Symmetric C-H Stretch | Aliphatic -CH₂- and -CH₃ |
| 1750 - 1735 | Very Strong | C=O Stretch | Saturated Ester Carbonyl |
| 1300 - 1185 | Strong | Asymmetric C-O-C Stretch | Ester Linkage |
| ~1170 | Strong | Symmetric C-O-C Stretch | Ester Linkage |
Data compiled from multiple sources.[3][4][5]
The most prominent and diagnostically crucial peak is the intense carbonyl (C=O) absorption between 1750-1735 cm⁻¹. For instance, diethyl adipate exhibits a strong, sharp peak at 1735 cm⁻¹.[5] This, combined with the strong C-H stretching bands just below 3000 cm⁻¹ and the two distinct C-O stretching bands in the 1300-1000 cm⁻¹ region, provides a clear and definitive fingerprint for an aliphatic ester like an adipate.[2][4]
A Self-Validating Experimental Workflow for Adipate Ester Analysis
A trustworthy protocol is a self-validating one. This means building checks and sound reasoning into every stage, from sample preparation to data interpretation. The following workflow is designed to ensure accuracy and reproducibility.
Step 1: Sample Preparation - The Foundation of a Good Spectrum
The choice of sampling technique is critical and depends entirely on the physical state of the sample. The goal is to allow the infrared beam to interact with the sample effectively without introducing spectral artifacts.
-
For Liquid Adipate Esters (e.g., pure plasticizer):
-
Method: Attenuated Total Reflectance (ATR) or a liquid transmission cell. ATR is often preferred for its simplicity.
-
Protocol (ATR):
-
Ensure the ATR crystal (typically diamond or ZnSe) is impeccably clean. Record a background spectrum of the clean crystal.
-
Place a single drop of the liquid adipate ester directly onto the crystal, ensuring complete coverage.
-
Acquire the sample spectrum. The non-destructive nature of ATR allows the sample to be recovered if necessary.[6]
-
-
Causality: ATR works by passing an infrared beam through a crystal of high refractive index.[6] The beam creates an evanescent wave that penetrates a few micrometers into the sample in direct contact with the crystal. This shallow penetration depth is ideal for strongly absorbing liquids, preventing detector saturation and producing a clean, high-quality spectrum with minimal effort.
-
-
For Solid Samples (e.g., polymer pellets containing adipate plasticizer):
-
Method 1: Attenuated Total Reflectance (ATR):
-
Record a background spectrum of the clean ATR crystal.
-
Place the solid sample onto the crystal.
-
Apply consistent pressure using a pressure clamp to ensure intimate contact between the sample and the crystal. This step is crucial for reproducibility.[7]
-
Acquire the sample spectrum.
-
-
Method 2: KBr Pellet (Transmission):
-
Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[8]
-
Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) and mix thoroughly.[8]
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
-
Causality: For heterogeneous solids or quality control where the concentration of the adipate is of interest, the KBr method can provide a more representative bulk measurement. However, it is destructive and requires more skill. ATR is faster and excellent for surface identification and verification.[6]
-
Step 2: Data Acquisition and Processing
-
Instrument Setup: Use an FTIR spectrometer to collect the spectrum. A background scan must be run first; this measures the spectrum of the ambient environment (CO₂, water vapor) and the empty sample holder, which is then automatically subtracted from the sample spectrum to provide a pure spectrum of the analyte.[1]
-
Acquisition Parameters:
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹ is sufficient for most identification purposes.
-
Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum should be baseline-corrected if necessary to ensure that all peaks originate from a flat baseline.
The following diagram illustrates the logical flow of this self-validating system.
FTIR vs. The Alternatives: A Comparative Analysis
While FTIR is an exceptional tool, it is essential to understand its position relative to other analytical techniques. The choice of method is often dictated by the specific analytical question, whether it's simple identification, quantification of trace components, or analysis of a complex mixture.
Traditionally, the analysis of plasticizers like adipate and phthalate esters is performed using gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS).[9]
| Feature | FTIR Spectroscopy | GC-MS / LC-MS | Raman Spectroscopy |
| Principle | Vibrational absorption of IR light | Separation by chromatography, detection by mass | Vibrational scattering of laser light |
| Speed | Very Fast (< 2 minutes) | Slow (20-60 minutes per sample) | Fast (~5 minutes) |
| Sample Prep | Minimal to moderate (ATR, KBr)[6][7] | Extensive (Extraction, derivatization)[9][10] | Minimal |
| Destructive? | Non-destructive (especially with ATR) | Destructive | Non-destructive |
| Sensitivity | ~0.1% to 1% level | High (ppb-ppm level)[9][11] | Moderate |
| Specificity | High for functional groups | Very high (identifies specific molecules) | High for functional groups |
| Best For | Rapid material ID, verification, screening[6][12] | Complex mixtures, trace analysis, quantification[9][11] | Complementary to FTIR, aqueous samples |
Causality in Method Selection:
-
Choose FTIR when... you need to quickly verify the identity of a raw material, screen a large number of products for the correct plasticizer, or identify a major component of a material. Its speed and ease of use are unparalleled for these applications.[12]
-
Choose GC-MS or LC-MS when... you need to identify and quantify multiple, unknown plasticizers in a complex matrix, measure trace levels of contamination, or perform regulatory analysis where high sensitivity and specificity are required.[9][11][13] The upfront sample preparation is justified by the richness and precision of the data.
Conclusion
FTIR spectroscopy provides a robust, rapid, and reliable method for the identification of adipate esters. Its strength lies in the clear and intense spectral signatures of the ester functional group and aliphatic chains. By following a self-validating workflow that emphasizes correct sample preparation and a logical interpretation process, researchers can confidently identify these compounds in a variety of sample matrices. While chromatography-based methods offer superior sensitivity for trace analysis, FTIR remains the frontline tool for immediate screening, quality control, and material verification, making it an indispensable instrument in the modern analytical laboratory.
References
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A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Stanciu, S. (2025). Study of Composition of Adipic Esters by IR Spectroscopy. Journal of Applied Chemical Science International, 16(1), 26-33. Retrieved January 27, 2026, from [Link]
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Stanciu, S. (2025). Structural study of Adipic esters by IR spectroscopy. Journal of Applied Chemical Science International, 16(2), 1-8. Retrieved January 27, 2026, from [Link]
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Workman, J., Jr., & Smith, B. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved January 27, 2026, from [Link]
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IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Retrieved January 27, 2026, from [Link]
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Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. (n.d.). Spectroscopy Online. Retrieved January 27, 2026, from [Link]
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FTIR spectra of PVC films with different plasticizers. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 27, 2026, from [Link]
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Identifying Failures and Ensuring Quality of Plastics Using FTIR. (n.d.). The Madison Group. Retrieved January 27, 2026, from [Link]
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FTIR measurement for diethyl adipate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. (2023). Molecules, 28(13), 5143. Retrieved January 27, 2026, from [Link]
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Oh, M. S., Lee, S. H., Moon, M. H., Lee, D. S., & Park, H. M. (2014). Simultaneous analysis of phthalates, adipate and polycyclic aromatic hydrocarbons in edible oils using isotope dilution-gas chromatography-mass spectrometry. Food Additives & Contaminants: Part B, 7(3), 168-175. Retrieved January 27, 2026, from [Link]
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FT-IR. (n.d.). Alpine Polytech. Retrieved January 27, 2026, from [Link]
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A Comparative Guide to the Thermal Analysis of Polymers Modified with Bis(2-hydroxyethyl) Adipate
This guide provides an in-depth comparative analysis of the thermal properties of polymers modified with bis(2-hydroxyethyl) adipate (BHEA). Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond procedural outlines to explain the causal relationships between BHEA incorporation, polymer structure, and thermal performance. We will explore the foundational principles of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) and present a structured approach to experimental design and data interpretation, grounded in established scientific standards.
Introduction: The Role of Thermal Analysis in Polymer Modification
Thermal analysis techniques are indispensable tools in polymer science, providing critical data on how a material behaves under controlled temperature changes.[1][2] For polymers modified with additives like bis(2-hydroxyethyl) adipate, these analyses are crucial. BHEA is a versatile molecule that can act as a plasticizer, enhancing flexibility, or be integrated as a comonomer in polyester synthesis.[3] Understanding its impact on thermal characteristics such as glass transition temperature (Tg), melting temperature (Tm), and thermal stability is fundamental to predicting the polymer's processing behavior, service life, and application suitability.
This guide will compare the thermal profiles of a base polymer with its BHEA-modified counterpart, using a combination of theoretical principles and practical, data-driven examples.
Section 1: Fundamentals of Key Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining the transition temperatures of polymers.[1][4] Key events detected include:
-
Glass Transition (Tg): The reversible transition in amorphous regions from a hard, glassy state to a soft, rubbery state. This appears as a step-like change in the heat flow curve. A lower Tg often indicates increased flexibility.
-
Crystallization (Tc): An exothermic event where polymer chains organize into ordered structures.
-
Melting (Tm): An endothermic event where crystalline structures break down. The enthalpy of fusion (ΔHm) provides insight into the degree of crystallinity.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is essential for determining:
-
Thermal Stability: The temperature at which the polymer begins to degrade.
-
Compositional Analysis: The percentage of volatile components, polymer content, and inert fillers (ash).[6][7]
-
Decomposition Kinetics: The rate and mechanism of thermal degradation.
Section 2: The Role of Bis(2-hydroxyethyl) Adipate in Polymers
Bis(2-hydroxyethyl) adipate (C10H18O6) is an aliphatic ester diol.[8] Its structure allows it to modify polymers in two primary ways:
-
As a Plasticizer: When blended with a polymer like Poly(vinyl chloride) (PVC), the BHEA molecules position themselves between the polymer chains. This spacing disrupts strong intermolecular forces, increasing free volume and chain mobility. The direct consequence is a significant reduction in the glass transition temperature (Tg), transforming a rigid material into a more flexible one.[9][10]
-
As a Comonomer: BHEA can be directly incorporated into a polymer backbone through polycondensation reactions, for instance, with terephthalic acid or its derivatives.[11] In this role, it creates copolyesters. The flexible aliphatic adipate segments break up the rigidity of aromatic structures, effectively lowering the Tg and modifying the crystallization behavior of the resulting copolymer.[11][12] This approach creates a permanently plasticized material, as the flexibilizing units are chemically bound and cannot migrate out over time.
Section 3: Experimental Design and Rationale
A robust comparison requires a well-controlled experimental setup. Here, we propose a comparative study of a rigid base polymer, PVC, and a flexible PVC blend containing BHEA as a plasticizer.
Materials
-
Base Polymer: Unplasticized PVC (uPVC) powder.
-
Modifier: Bis(2-hydroxyethyl) adipate (BHEA).
-
Comparative Plasticizer (Optional): Dioctyl phthalate (DOP) for benchmarking.
Sample Preparation: The Key to Reliability
Causality: Inconsistent sample preparation is a primary source of experimental error. To ensure that observed thermal changes are due to the plasticizer and not artifacts, a homogenous blend is critical.
-
Drying: Dry the uPVC powder in a vacuum oven at 60-70°C for at least 4 hours to remove any adsorbed moisture, which can interfere with DSC and TGA measurements.
-
Blending: Prepare a blend of PVC and BHEA (e.g., 30% by weight) using a two-roll mill or a small-scale extruder at a temperature sufficient for softening but below the degradation temperature of PVC (approx. 160-170°C). This ensures uniform distribution of the plasticizer.
-
Pressing: Mold the blended material into thin films of uniform thickness using a hydraulic press. This creates samples suitable for analysis.
-
Conditioning: Store all samples (uPVC and PVC/BHEA blend) in a desiccator for at least 24 hours before analysis to ensure a consistent thermal history.
Workflow Visualization
The following diagram illustrates the logical flow from material preparation to final data analysis, forming a self-validating experimental process.
Caption: Experimental workflow from sample preparation to comparative analysis.
Section 4: Comparative Thermal Analysis: A Case Study of PVC vs. PVC/BHEA
DSC Analysis: Quantifying Flexibility
Rationale: The primary effect of a plasticizer is the depression of the glass transition temperature. By comparing the DSC thermograms of uPVC and the PVC/BHEA blend, we can quantify this effect. The procedure should follow a heat-cool-heat cycle as prescribed by standards like ASTM D3418 to erase prior thermal history.[4][13]
Expected Results:
-
uPVC: Exhibits a distinct Tg around 82°C.[14]
-
PVC/BHEA Blend: Shows a significantly lower Tg. The magnitude of the depression depends on the concentration of BHEA. For a 30% blend, a Tg in the range of 20-40°C would be expected, demonstrating a successful plasticizing effect.
Table 1: Comparative DSC Data for uPVC and PVC/BHEA Blend
| Material | Glass Transition (Tg) (°C) | Melting Temperature (Tm) (°C) | Notes |
|---|---|---|---|
| Unplasticized PVC (uPVC) | ~ 82 | 100 - 260 | The broad melting range is typical for a semi-crystalline polymer.[14] |
| PVC + 30% BHEA | ~ 30 (Expected) | Reduced & Broadened | BHEA disrupts crystalline domains, lowering and broadening the melting peak. |
Experimental Protocol: DSC Analysis (based on ASTM D3418) [15]
-
Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample film into an aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Thermal Program:
-
First Heat: Equilibrate at 25°C. Ramp temperature from 25°C to 200°C at a rate of 20°C/min. This step removes the sample's prior thermal history.
-
Cooling: Hold for 2 minutes at 200°C. Cool the sample to 0°C at a rate of 20°C/min.
-
Second Heat: Hold for 2 minutes at 0°C. Ramp temperature from 0°C to 200°C at 10°C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the second heating scan.
TGA Analysis: Assessing Thermal Stability
Rationale: While plasticizers enhance flexibility, they can sometimes compromise thermal stability. TGA is used to determine if the addition of BHEA lowers the decomposition temperature of the PVC matrix. The analysis should be conducted in an inert nitrogen atmosphere to isolate thermal degradation from oxidative degradation.
Expected Results:
-
uPVC: PVC degradation is a two-step process. The first major weight loss, starting around 250-300°C, corresponds to dehydrochlorination.
-
PVC/BHEA Blend: The onset of degradation may occur at a slightly lower temperature. BHEA itself will have its own degradation profile, and its presence might catalyze the degradation of the PVC matrix. Aliphatic polyesters typically begin to degrade around 275°C via ester linkage scission.[16]
Table 2: Comparative TGA Data for uPVC and PVC/BHEA Blend
| Material | Onset of Degradation (T_onset) (°C) | Temperature at 50% Weight Loss (T_50%) (°C) | Notes |
|---|---|---|---|
| Unplasticized PVC (uPVC) | ~ 280 | ~ 350 | Reflects the inherent stability of the PVC backbone. |
| PVC + 30% BHEA | ~ 260 (Expected) | ~ 330 (Expected) | The slight decrease is due to the lower stability of the adipate ester links compared to the C-C backbone of PVC. |
Experimental Protocol: TGA Analysis (based on ASTM E1131) [6][7]
-
Calibration: Verify the temperature calibration of the TGA instrument.
-
Sample Preparation: Place 10-15 mg of the sample film into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge with nitrogen gas at a flow rate of 50-100 mL/min to ensure an inert atmosphere.
-
Thermal Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 20°C/min.
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset of degradation (T_onset) and the temperature at which 50% of the initial mass is lost (T_50%).
Section 5: Interpretation and Advanced Insights
The true power of thermal analysis lies in synthesizing data from multiple techniques.
-
Processing Window: The DSC data reveals that BHEA significantly lowers the processing temperature required to achieve a malleable state (above Tg). However, the TGA data provides a crucial upper limit for processing. The temperature must be high enough to ensure flow but remain well below the T_onset of degradation to prevent decomposition, which can release corrosive HCl gas from PVC and compromise the final product's integrity.
-
Mechanism of Action: The dramatic drop in Tg (DSC) with a relatively minor change in degradation temperature (TGA) confirms that BHEA acts primarily as a physical plasticizer in a simple blend, enhancing chain mobility without fundamentally altering the covalent structure of the PVC backbone.
The diagram below illustrates the relationship between the incorporation of BHEA and the resulting changes in key thermal properties.
Caption: Cause-and-effect of BHEA on polymer thermal properties.
Conclusion
The addition of bis(2-hydroxyethyl) adipate profoundly alters the thermal properties of polymers. As demonstrated through the comparative analysis of PVC, DSC is essential for quantifying the desired increase in flexibility via a reduction in Tg, while TGA is critical for ensuring that this modification does not unacceptably compromise the material's thermal stability. By employing standardized protocols and interpreting the results in tandem, researchers can effectively characterize modified polymers, optimize processing conditions, and confidently predict material performance. This integrated approach, grounded in the principles of thermal science, is fundamental to the rational design of advanced polymer systems.
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Scientific Research Publishing. (2021) ASTM D3418, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. [Link]
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Samperi, F., et al. (2004). Thermal degradation of poly(butylene terephthalate) at the processing temperature. [Link]
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ANSI Webstore. ASTM D3418-21 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [Link]
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AZoM. Thermal Analysis Methods Applied to Polyethylene. [Link]
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A Comparative Guide to the Mechanical Properties of Polymers Incorporating Bis(2-hydroxyethyl) Adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Bis(2-hydroxyethyl) Adipate in Polymer Modification
Bis(2-hydroxyethyl) adipate (BHEA) is a diol monomer that can be incorporated into polyester and polyurethane chains. Its aliphatic and flexible nature makes it a valuable component for tailoring the mechanical properties of these polymers. By introducing BHEA into a polymer backbone, researchers can modify characteristics such as flexibility, toughness, and degradation rates. This guide will explore these modifications in a comparative context, providing insights for material selection and development.
Comparative Analysis of Mechanical Properties
The incorporation of Bis(2-hydroxyethyl) adipate into polymer structures generally leads to a trade-off between stiffness and flexibility. The flexible aliphatic chain of the adipate moiety disrupts the packing of rigid polymer chains, resulting in a decrease in tensile strength and modulus, accompanied by an increase in elongation at break.
Copolyesters
In copolyesters, BHEA is often used to enhance ductility. For instance, in poly(butylene succinate) (PBS), which is known for its brittleness, the introduction of adipate units can significantly improve its elongation at break[1]. While specific data for BHEA is limited in direct comparisons, studies on similar copolyesters provide valuable insights. For example, in poly(butylene adipate-co-terephthalate) (PBAT), the balance between the rigid terephthalate and flexible adipate units dictates the final mechanical properties[2][3].
A study on ductile copolyesters prepared with succinic acid, 1,4-butanediol, and a similar diol, bis(2-hydroxyethyl) terephthalate (BHET), demonstrated that an increase in the BHET content led to a gradual decrease in tensile strength and elastic modulus, while the elongation at break increased significantly[4]. This trend is directly applicable to what can be expected with the incorporation of BHEA, given its similar flexible nature.
Table 1: Comparative Mechanical Properties of Copolyesters
| Polymer System | Monomer Composition | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| Poly(butylene succinate) (PBS) | Succinic Acid, 1,4-Butanediol | 20-30 | <100 | >300 | [1] |
| PBS with BHET | Succinic Acid, 1,4-Butanediol, BHET | 26 | 370 | 290 | [4] |
| PLA/PBAT Composite | - | 13.9 | 132.7 | 243.1 | [5] |
| PLA/PBAT with compatibilizer | - | 27.7 | 380.9 | 679.3 | [5] |
Polyurethanes
In polyurethanes (PUs), BHEA can be used as a chain extender or as part of a polyester polyol soft segment. The inclusion of the flexible adipate chain enhances the elastomeric properties of the resulting polyurethane. The mechanical properties of polyurethanes are highly tunable based on the hard and soft segment composition[6]. The use of aliphatic diols like BHEA contributes to a lower glass transition temperature of the soft segment, which is crucial for applications requiring low-temperature flexibility.
While direct data for BHEA in polyurethanes is not abundant in the provided search results, the principles of polyurethane chemistry suggest that its incorporation would lead to softer, more flexible materials with higher elongation and lower tensile strength compared to polyurethanes made with more rigid chain extenders.
Experimental Protocols
To ensure the reproducibility and validity of mechanical property data, standardized testing procedures are essential. The following are step-by-step methodologies for key experiments based on ASTM standards.
Tensile Properties Testing (ASTM D638)
This test method is used to determine the tensile properties of plastics[7][8][9].
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped specimens as specified in ASTM D638[10]. The dimensions will depend on the material's thickness and rigidity.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the specimen to measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is determined by the material type as specified in the standard.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.
Caption: ASTM D638 Tensile Testing Workflow.
Flexural Properties Testing (ASTM D790)
This test method determines the flexural properties of plastics[11][12][13].
Methodology:
-
Specimen Preparation: Prepare rectangular specimens of specified dimensions.
-
Conditioning: Condition the specimens as described in ASTM D638.
-
Test Procedure:
-
Place the specimen on two supports in a three-point bending fixture.
-
Apply a load to the center of the specimen at a specified rate.
-
Continue to apply the load until the specimen breaks or reaches a maximum strain.
-
Record the load and deflection data.
-
-
Data Analysis: Calculate the flexural strength and flexural modulus from the load-deflection curve.
Caption: ASTM D790 Flexural Testing Workflow.
Causality Behind Experimental Choices
The choice of standardized testing methods like ASTM D638 and D790 is crucial for ensuring that the data generated is comparable across different studies and laboratories. The specific dumbbell shape in tensile testing is designed to ensure that failure occurs in the narrow central section, providing a more accurate measure of the material's intrinsic properties[10]. Similarly, the three-point bending setup in flexural testing creates a well-defined stress distribution, allowing for the accurate calculation of flexural properties.
Conclusion
The incorporation of Bis(2-hydroxyethyl) adipate into polymer backbones is a versatile strategy for tuning mechanical properties. It generally leads to an increase in flexibility and ductility, as evidenced by higher elongation at break, at the expense of tensile strength and modulus. This makes BHEA-containing polymers suitable for applications requiring soft, elastomeric materials. For researchers and drug development professionals, understanding these trade-offs is essential for designing polymers with the desired performance characteristics for specific applications, such as flexible tubing, biodegradable implants, or drug delivery matrices.
References
-
ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014,
-
ASTM D790-17, Standard Test Method for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017,
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Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. National Institutes of Health. [Link]
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Enhanced Mechanical Properties of Polylactic Acid/Poly(Butylene Adipate-co-Terephthalate) Modified with Maleic Anhydride. MDPI. [Link]
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Full article: Mechanical properties and structure of mixtures of poly(butylene-adipate-co-terephthalate) (PBAT) with thermoplastic starch (TPS). Taylor & Francis Online. [Link]
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New aromatic-aliphatic co-polyesters: Effect of the Structural Characteristic on the thermal Properties. [Link]
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Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. [Link]
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Tensile strength, Young's modulus, and elongation at break of pure PLA, PLA/PBAT, PLA/PBAT/SCNC composites. ResearchGate. [Link]
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ASTM D638 Standard Test Method for Tensile Properties of Plastics. [Link]
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ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. Shimadzu. [Link]
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ASTM D790 3-point flexure test plastics. ZwickRoell. [Link]
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A Comparative Guide to the Purity Assessment of Bis(2-hydroxyethyl) adipate by HPLC and Other Key Analytical Techniques
Introduction
Bis(2-hydroxyethyl) adipate is a key diester monomer utilized in the synthesis of various polymers, including polyesters and polyurethanes.[1][2] Its chemical structure, consisting of a central adipic acid core esterified with two 2-hydroxyethyl groups, imparts specific properties of flexibility and durability to the resulting polymers.[2] The purity of this monomer is of paramount importance; trace impurities can significantly impact polymerization kinetics, polymer chain length, and the final material's physicochemical properties, such as thermal stability and mechanical strength. Therefore, robust analytical methodologies are essential for quality control in its production and application.
High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for assessing the purity of Bis(2-hydroxyethyl) adipate. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities. This guide provides an in-depth exploration of an HPLC-based method for purity assessment. Furthermore, it offers a comparative analysis with alternative techniques, furnishing researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate analytical strategy for their specific needs.
The Purity Profile of Bis(2-hydroxyethyl) adipate: A Synthesis Perspective
Understanding the potential impurities in Bis(2-hydroxyethyl) adipate begins with its synthesis. The compound is typically produced via the Fischer esterification of adipic acid with an excess of ethylene glycol, often under acidic catalysis.[3][4] This reversible reaction can lead to a mixture of products and unreacted starting materials.
Key Potential Impurities Include:
-
Starting Materials: Unreacted adipic acid and residual ethylene glycol.
-
Reaction Intermediates: The mono-esterified product, Mono(2-hydroxyethyl) adipate.
-
Oligomeric Species: Self-condensation products, such as dimers and trimers, formed through further esterification reactions between the monomer units.
-
Side-Products: If the ethylene glycol starting material contains diethylene glycol (DEG) as an impurity, DEG-containing adipate esters can be formed as byproducts.[5]
The following diagram illustrates the synthetic pathway and the origin of these common impurities.
Caption: Synthesis pathway of Bis(2-hydroxyethyl) adipate and the formation of key impurities.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the cornerstone for the purity analysis of Bis(2-hydroxyethyl) adipate. The technique separates compounds based on their polarity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds are swept out of the column earlier. This principle allows for the effective separation of the moderately polar Bis(2-hydroxyethyl) adipate from its more polar precursors (adipic acid, ethylene glycol) and less polar oligomeric impurities.
Expert Protocol: Purity Determination by HPLC-UV/DAD
This protocol is designed to be self-validating, ensuring robustness and reliability. The use of a Diode Array Detector (DAD) is recommended as it provides spectral data that can help confirm the identity of peaks and detect co-eluting impurities.[6]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and DAD.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
HPLC-grade acetonitrile, water, and formic acid.
-
Bis(2-hydroxyethyl) adipate sample.
-
Class A volumetric flasks and pipettes.
-
Analytical balance.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for suppressing the ionization of residual adipic acid, ensuring a sharp, symmetrical peak shape.[8]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A gradient program is essential to resolve both highly polar and nonpolar impurities in a single run.
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 210 nm. The ester carbonyl group provides sufficient absorbance at this wavelength. The DAD should be set to acquire data from 200-400 nm.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 50 mg of the Bis(2-hydroxyethyl) adipate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This creates a sample concentration of ~1.0 mg/mL.
-
System Suitability: A reference standard of Bis(2-hydroxyethyl) adipate should be prepared similarly to verify system performance.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (5% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the reference standard solution five times to check for system suitability parameters (e.g., retention time RSD < 1%, peak area RSD < 2%).
-
Inject the sample solution in duplicate.
-
Process the chromatograms using appropriate software.
5. Quantification and Interpretation:
-
The purity is typically calculated using the area percentage method, assuming that all components have a similar response factor at 210 nm.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Identify impurity peaks based on their retention times relative to the main peak. Typically, adipic acid and ethylene glycol will elute early, followed by the monoester, the main Bis(2-hydroxyethyl) adipate peak, and finally the oligomers.
The following workflow diagram illustrates the HPLC analysis process.
Caption: Workflow for the purity assessment of Bis(2-hydroxyethyl) adipate by HPLC.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful primary method, a comprehensive quality assessment often involves orthogonal techniques that provide complementary information.
| Technique | Information Provided | Selectivity/Specificity | Sensitivity | Advantages | Limitations |
| HPLC-UV/DAD | Main component purity, quantification of non-volatile impurities (starting materials, intermediates, oligomers).[6][9] | High | High (ppm level) | Simultaneously separates a wide range of impurities; high resolution and reproducibility. | May not be suitable for highly volatile impurities; requires chromophores for detection. |
| Gas Chromatography (GC-FID) | Quantification of volatile impurities (e.g., ethylene glycol, other residual solvents).[10][11] | High | Very High (ppb level) | Excellent for volatile and semi-volatile compounds; high sensitivity with FID. | Requires derivatization for non-volatile components like adipic acid and the main analyte; risk of thermal degradation. |
| Karl Fischer Titration | Precise quantification of water content. | Absolute for water | Very High (ppm level) | Gold standard for water determination; rapid and accurate. | Only measures water content. |
| Acid-Base Titration | Quantifies total acidic content (Acid Number), primarily from unreacted adipic acid. | Low | Moderate | Simple, inexpensive, and provides a key quality parameter for esterification reactions. | Not specific to adipic acid; measures any acidic impurity. |
| ¹H-NMR Spectroscopy | Structural confirmation and absolute quantitative purity (qNMR) without needing individual impurity standards.[12] | Very High | Low to Moderate | Provides unambiguous structural information; qNMR is a primary ratio method, highly accurate. | Lower sensitivity than chromatography; higher instrument cost and complexity; spectral overlap can be an issue. |
Conclusion: An Integrated Analytical Strategy
For the comprehensive purity assessment of Bis(2-hydroxyethyl) adipate, High-Performance Liquid Chromatography is the recommended core analytical technique. Its ability to separate and quantify the primary component alongside its most common non-volatile impurities in a single analysis is unmatched in terms of efficiency and information richness.
However, for a complete quality control profile, an integrated approach is superior. HPLC should be complemented with:
-
Karl Fischer Titration for accurate water content determination, a critical parameter for many polymerization processes.
-
Gas Chromatography if the quantification of trace volatile residuals, beyond ethylene glycol, is required.
-
Acid-Base Titration as a rapid and cost-effective method to monitor the level of unreacted adipic acid.
This multi-faceted strategy ensures that all aspects of the monomer's purity are rigorously controlled, leading to higher quality polymers and more reliable product performance.
References
-
New Jersey Department of Health and Senior Services. (n.d.). BIS (2-ETHYLHEXYL) ADIPATE HAZARD SUMMARY. Retrieved from nj.gov. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74340, Bis(2-hydroxyethyl) adipate. Retrieved from PubChem. [Link]
- Google Patents. (2004). US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate.
-
Wikipedia. (n.d.). Bis(2-ethylhexyl) adipate. Retrieved from en.wikipedia.org. [Link]
-
ResearchGate. (n.d.). Qualitative and quantitative analysis of monomers in polyesters for food contact materials. Request PDF. Retrieved from researchgate.net. [Link]
-
Specialty Polymer Coatings, Inc. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from spc-net.com. [Link]
-
Agilent Technologies, Inc. (2011). Adipate and phthalate esters Analysis of plasticizers. Retrieved from agilent.com. [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID. Retrieved from nemi.gov. [Link]
-
Analytice. (n.d.). Determination of purity - POLYMER analysis. Retrieved from analytice.com. [Link]
-
TSFX. (n.d.). The Preparation and Identification of an Ester. Retrieved from tsfx.com.au. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7987, Bis(2-ethoxyethyl) adipate. Retrieved from PubChem. [Link]
-
RSC Publishing. (2025). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. RSC Advances. DOI:10.1039/D4RA08443H. [Link]
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A "Little" Mass Spec and Sailing. (n.d.). Preparation of polyester samples for composition analysis. Retrieved from littlemsandsailing.com. [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from iscnagpur.ac.in. [Link]
-
SIELC Technologies. (n.d.). Separation of Diisopropyl adipate on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link]
-
MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Retrieved from mdpi.com. [Link]
-
Jordi Labs. (2025). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Retrieved from jordilabs.com. [Link]
- Google Patents. (2009). WO2009066975A1 - A method for producing adipate ester.
-
YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from youtube.com. [Link]
-
大学化学. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. Retrieved from daxuehuaxue.cn. [Link]
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from masterorganicchemistry.com. [Link]
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A Senior Application Scientist's Guide to the Rheological Properties of Adipate Ester Lubricants
Introduction: The Molecular Architecture of Performance
In the landscape of synthetic lubricants, adipate esters occupy a significant position, prized for their favorable rheological characteristics, particularly in applications demanding excellent low-temperature performance and thermal stability.[1][2] These diesters, synthesized from adipic acid and various alcohols, are classified as API Group V base oils.[3] Their performance is not monolithic; rather, it is a direct consequence of their molecular architecture. The choice of alcohol—ranging from linear to branched, short-chain to long-chain—imparts distinct properties to the final ester, allowing for molecular tuning to meet specific application demands.[4]
This guide provides an in-depth comparison of the key rheological properties of common adipate ester lubricants. It is intended for researchers and formulators in the drug development and broader scientific fields who require a nuanced understanding of how these fluids behave under varying conditions of temperature and mechanical stress. We will delve into the causality behind their performance, present objective experimental data, and provide the standardized protocols necessary for their validation.
Comparative Analysis of Adipate Ester Lubricants
The selection of a lubricant base oil is a critical decision governed by key performance indicators. For adipate esters, the most important rheological properties include kinematic viscosity, viscosity index (a measure of viscosity stability with temperature), pour point (an indicator of low-temperature fluidity), and shear stability. The following table summarizes these properties for three representative adipate esters, each featuring different alcohol chain lengths and branching, which directly influence their performance.
| Property | Di(2-ethylhexyl) Adipate (DEHA/DOA) | Diisononyl Adipate (DINA) | Di-isotridecyl Adipate (DITA) | Test Method |
| CAS Number | 103-23-1 | 33703-08-1 | 26401-35-4 | N/A |
| Molecular Formula | C₂₂H₄₂O₄ | C₂₄H₄₆O₄ | C₃₂H₆₂O₄ | N/A |
| Kinematic Viscosity @ 40°C (mm²/s) | 7.5 - 8.2[5] | ~24.0 (at 20°C) | 29.3[6] | ASTM D445 |
| Kinematic Viscosity @ 100°C (mm²/s) | 2.3 - 2.5[5] | Data Not Available | 7.38[6] | ASTM D445 |
| Viscosity Index (VI) | ≥ 124[5] | Data Not Available | 235[6] | ASTM D2270 |
| Pour Point (°C) | ≤ -68[5] | ~ -65[7] | < -39[6] | ASTM D97 |
| Shear Stability (PSSI) | See Discussion Below | See Discussion Below | See Discussion Below | CEC L-45-A-99 |
Note: DEHA and DOA are often used interchangeably for Di(2-ethylhexyl) adipate. DINA and DITA are typically mixtures of isomers, with branching in the alcohol component.
The Interplay of Molecular Structure and Rheological Behavior
The data presented reveals a clear trend: as the carbon chain length of the alcohol component increases from 2-ethylhexanol (in DEHA) to isotridecanol (in DITA), both the kinematic viscosity and the viscosity index increase significantly. This relationship is fundamental to understanding ester performance.
-
Viscosity: Longer alkyl chains lead to greater intermolecular forces (van der Waals forces), resulting in a higher resistance to flow, and thus, higher viscosity.
-
Viscosity Index (VI): The exceptionally high VI of DITA (235) is particularly noteworthy. Longer, more flexible alkyl chains allow the molecule to maintain its hydrodynamic volume more effectively across a wide temperature range, leading to a smaller relative drop in viscosity as temperature increases. This high VI is a hallmark of high-performance synthetic base oils.
-
Pour Point: The excellent low-temperature fluidity of adipate esters is one of their most valued characteristics.[1] The presence of branching in the alcohol moiety, as seen in DEHA and DINA, disrupts the ability of the molecules to pack into an ordered crystalline structure at low temperatures. This disruption results in very low pour points, ensuring the lubricant remains fluid in cold environments.[7] While the longer-chain DITA has a higher pour point than DEHA, it is still exceptionally low and suitable for most demanding applications.
-
Shear Stability: Shear stability describes a lubricant's ability to resist a permanent loss in viscosity under mechanical stress.[8] This loss is primarily caused by the scissoring of long-chain polymer additives, known as Viscosity Index Improvers (VIIs), which are often added to mineral oils to boost their VI.[8] Adipate esters, when used as a primary base oil, possess inherently good shear stability. Their molecular structure is uniform and does not rely on fragile long-chain polymers for their viscosity index. Therefore, the Permanent Shear Stability Index (PSSI) is not a commonly reported metric for neat esters. In a formulated lubricant, the shear stability would be dominated by the choice of VII, but starting with a high VI, shear-stable base oil like an adipate ester provides a significant advantage.
The logical relationship between molecular structure and key performance properties can be visualized as follows:
Caption: Relationship between adipate ester structure and its properties.
Standardized Methodologies for Rheological Characterization
To ensure data integrity and facilitate objective comparison, all rheological properties must be measured using standardized, validated protocols. The following sections detail the methodologies for the key tests cited in this guide.
Kinematic Viscosity (ASTM D445)
Principle: This test method determines the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.
Experimental Protocol Workflow:
Caption: ASTM D445 Kinematic Viscosity Workflow.
Detailed Steps:
-
Sample Preparation: The sample must be homogenous and free of any solid particles or air bubbles. If necessary, filter the sample through a fine-mesh screen.
-
Apparatus Setup: Select a calibrated glass capillary viscometer of the appropriate size for the expected viscosity range. The viscometer is placed in a constant temperature bath maintained at the test temperature (40°C or 100°C) with an accuracy of ±0.02°C.
-
Sample Loading: Charge the viscometer with the test sample in the manner dictated by the design of the instrument.
-
Thermal Equilibration: Allow the charged viscometer to remain in the bath long enough to reach the test temperature.
-
Measurement: Draw the liquid up into the measuring bulb. Measure the time required for the leading edge of the meniscus to pass from the first timing mark to the second.
-
Calculation: The kinematic viscosity (ν) in mm²/s is calculated by multiplying the measured flow time (t) in seconds by the calibration constant (C) of the viscometer: ν = C × t .
-
Reporting: Report the kinematic viscosity at the test temperature (e.g., 8.1 mm²/s at 40°C).
Viscosity Index (ASTM D2270)
Principle: The Viscosity Index (VI) is an empirical, dimensionless number that indicates the effect of a change in temperature on the kinematic viscosity of an oil. A high VI signifies a smaller decrease in viscosity with increasing temperature. The calculation is based on the kinematic viscosities measured at 40°C and 100°C.
Calculation Workflow:
Caption: ASTM D2270 Viscosity Index Calculation Workflow.
Detailed Steps:
-
Obtain Viscosity Data: Accurately determine the kinematic viscosity of the sample at both 40°C (designated as U) and 100°C (designated as Y) using the ASTM D445 method.
-
Reference Values: Using the kinematic viscosity at 100°C (Y), find the values for L and H from the tables provided in the ASTM D2270 standard. L is the kinematic viscosity at 40°C of an oil with a VI of 0 that has the same viscosity at 100°C as the test oil. H is the kinematic viscosity at 40°C of an oil with a VI of 100 that has the same viscosity at 100°C as the test oil.
-
Calculation: Apply the appropriate formula from the standard. For most cases (where the VI is under 100), the formula is: VI = [(L - U) / (L - H)] × 100 .
-
Reporting: Report the result as the Viscosity Index, which is a whole number.
Pour Point (ASTM D97)
Principle: The pour point of a petroleum product is the lowest temperature at which movement of the specimen is observed under prescribed conditions. It indicates the lowest temperature at which the oil can be expected to flow.
Experimental Protocol Workflow:
Caption: ASTM D97 Pour Point Determination Workflow.
Detailed Steps:
-
Sample Preparation: Pour the sample into a standard test jar to the prescribed mark.
-
Heating: Heat the sample to a specified temperature to ensure that any previously formed wax crystals are dissolved.
-
Cooling: Place the test jar into a cooling bath. The cooling is staged through different baths at progressively lower temperatures.
-
Observation: At each multiple of 3°C as the oil cools, remove the jar from the bath and tilt it just enough to ascertain whether there is movement of the oil. This observation should not exceed 5 seconds.
-
Determination: Continue this process until a temperature is reached at which the oil shows no movement when the jar is held horizontally for 5 seconds. Record this temperature.
-
Calculation: The pour point is calculated by adding 3°C to the temperature recorded in the previous step.
Conclusion
Adipate esters are versatile synthetic lubricant base oils whose rheological properties can be tailored through the strategic selection of alcohol feedstocks. As demonstrated, increasing the alkyl chain length, as in the progression from DEHA to DITA, yields a lubricant with higher viscosity and a significantly improved viscosity index, making it more stable across a wide operational temperature range. Conversely, the inherent branching in the alcohol structures of esters like DEHA and DINA is key to their exceptional low-temperature fluidity, as evidenced by their very low pour points. While not immune to viscosity loss under extreme stress, the inherent molecular uniformity of adipate esters provides a shear-stable foundation for formulated lubricants. A thorough understanding of these structure-property relationships, validated by standardized experimental protocols, is paramount for formulators and researchers aiming to select the optimal lubricant for any given high-performance application.
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Diisononyl Adipate | C24H46O4 | CID 6427097 . PubChem, National Institutes of Health. [Link]
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Diisononyl adipate for safe and flexible plasticizers . PENPET. [Link]
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Shear Stability . Zhengzhou Chorus Lubricant Additive Co., Ltd. [Link]
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Diisononyl Adipate . Univar Solutions. [Link]
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ditridecyl adipate, 16958-92-2 . The Good Scents Company. [Link]
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DOA technical information . Traquisa. [Link]
- LUBRICATING COMPOSITIONS COMPRISING A DI-ISOTRIDECYL ADIPATE ALTERNATIVE.
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Dioctyl Adipate (DOA): The Leading Plasticizer for Plastic and Rubber Applications . [Link]
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Characteristics and applications of Dioctyl adipate/DOA . WSD Chemical. [Link]
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Kinematic viscosity and viscosity index at 40 • C and 100 • C for pure oil and three samples . ResearchGate. [Link]
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Viscosity Measurements of Dialkyl Adipates in the Temperature Range of (283 to 363) K and up to 40 MPa . ResearchGate. [Link]
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Kinematic Viscosity (40°C & 100°C) ASTM D445/D7279 . WearCheck. [Link]
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DEHYLUB 1337 DI-ISOTRIDECYL ADIPATE . Ataman Kimya. [Link]
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Synthetic Esters: Engineered to Perform . Machinery Lubrication. [Link]
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A Senior Application Scientist's Guide to the Solubility of Adipate Esters in Pharmaceutical Formulations
This guide provides a comprehensive comparison of the solubility characteristics of four key adipate esters relevant to the pharmaceutical industry: Diethyl Adipate (DEA), Dibutyl Adipate (DBA), Diisopropyl Adipate (DIPA), and Dioctyl Adipate (DOA). As researchers, scientists, and drug development professionals, understanding the solubility of these excipients is paramount for successful formulation design, from topical creams and ointments to oral and parenteral drug delivery systems.
This document moves beyond a simple listing of data points. It delves into the underlying principles governing solubility, provides detailed experimental protocols for in-house verification, and presents comparative data in a clear, accessible format.
The Critical Role of Solubility in Pharmaceutical Formulations
Adipate esters are widely utilized in pharmaceutical and cosmetic applications as emollients, plasticizers, and solvents.[1] Their efficacy in these roles is intrinsically linked to their solubility profile. A thorough understanding of an adipate ester's solubility in various pharmaceutically relevant solvents is crucial for:
-
Formulation Stability: Ensuring the homogeneity and preventing phase separation of liquid and semi-solid formulations.
-
Drug Delivery: Acting as a carrier for active pharmaceutical ingredients (APIs), particularly for poorly water-soluble drugs.[2][3]
-
Manufacturing Processes: Optimizing the manufacturing process by ensuring the miscibility of all components.[4]
-
Biocompatibility and Safety: The choice of solvent and the solubility of the ester can influence the safety and irritation potential of the final product.[5]
Theoretical Framework: Understanding Solubility through Hansen Solubility Parameters
To provide a predictive and mechanistic understanding of solubility, we can utilize Hansen Solubility Parameters (HSP). The core principle of HSP is "like dissolves like." Every molecule is assigned three parameters, which represent the energy from different intermolecular forces:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The distance (Ra) between two substances in this space is a measure of their dissimilarity. A smaller distance indicates a higher affinity and, therefore, greater solubility.
The following table summarizes the Hansen Solubility Parameters for the adipate esters discussed in this guide.
| Adipate Ester | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| Diethyl Adipate (DEA) | 16.4 | 6.2 | 7.5 |
| Diisobutyl Adipate (DIBA) (proxy for DIPA) | 16.7 | 2.5 | 6.2 |
| Dioctyl Adipate (DOA) | 16.7 | 2.0 | 5.1 |
Note: Data for Diisopropyl Adipate was not directly available, so Diisobutyl Adipate is used as a close structural proxy.[6]
This data suggests that as the alkyl chain length increases from ethyl to octyl, the polar (δp) and hydrogen bonding (δh) contributions to the overall solubility parameter decrease. This indicates a shift towards a more non-polar character, which will influence solubility in different solvents.
Comparative Solubility Data
The following tables present a compilation of quantitative and qualitative solubility data for the four adipate esters in water and common organic solvents. This data has been collated from various sources to provide a comprehensive overview.
Table 1: Solubility in Water
| Adipate Ester | Solubility in Water | Temperature (°C) |
| Diethyl Adipate (DEA) | 9,200 mg/L | 20 |
| Dibutyl Adipate (DBA) | 35 mg/L | 25 |
| Diisopropyl Adipate (DIPA) | 180-500 mg/L | 25-26 |
| Dioctyl Adipate (DOA) | 0.78 mg/L | 22 |
Table 2: Solubility in Organic Solvents
| Adipate Ester | Ethanol | Acetone | Isopropanol | Propylene Glycol | Mineral Oil |
| Diethyl Adipate (DEA) | Soluble[7][8] | Soluble | Soluble | Data not available | Data not available |
| Dibutyl Adipate (DBA) | Soluble[9] | Soluble[9] | Soluble | Data not available | Soluble |
| Diisopropyl Adipate (DIPA) | Soluble[10] | Soluble | Soluble | Data not available | Data not available |
| Dioctyl Adipate (DOA) | Soluble[11] | Soluble | Soluble | Slightly soluble[11] | Soluble[12] |
Note: "Soluble" indicates that the substance is miscible or has high solubility in the solvent, as reported in the cited sources. For precise quantitative data, experimental determination is recommended.
Experimental Protocol for Solubility Determination (Flask Method)
For accurate and reliable in-house determination of adipate ester solubility, the "Flask Method," as outlined in OECD Guideline 105 and ASTM E1148, is recommended.[13][14][15][16][17] This method is suitable for substances with solubilities above 10 mg/L.
Principle
A supersaturated solution of the adipate ester in the chosen solvent is prepared at an elevated temperature and then allowed to equilibrate at the desired test temperature. The concentration of the ester in the saturated solution is then determined by a suitable analytical method.
Materials and Apparatus
-
Glass flasks with stoppers
-
Thermostatically controlled water bath or incubator with shaker
-
Centrifuge (optional, for separating undissolved solute)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument (e.g., GC-FID, HPLC-UV)
-
Adipate ester of interest (high purity)
-
Solvent of interest (analytical grade)
Step-by-Step Procedure
-
Preliminary Estimation: Roughly estimate the solubility to determine the appropriate amount of solute and solvent to use.
-
Preparation of Supersaturated Solution:
-
Add an excess amount of the adipate ester to a flask containing the solvent.
-
Seal the flask and place it in a shaker bath at a temperature approximately 10°C above the desired test temperature.
-
Agitate the mixture for at least 24 hours to ensure saturation.[13]
-
-
Equilibration:
-
Transfer the flask to a shaker bath set at the precise test temperature (e.g., 25°C ± 0.5°C).
-
Equilibrate the mixture for at least 24 hours, with continuous agitation, to allow the excess solute to precipitate out.[13]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the solution to stand undisturbed for a sufficient time for the excess solute to settle.
-
Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the sediment, it is advisable to use a pipette with a filter tip or to centrifuge the sample.
-
-
Analysis:
-
Quantify the concentration of the adipate ester in the collected sample using a pre-validated analytical method (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID or High-Performance Liquid Chromatography with UV detection - HPLC-UV).
-
-
Data Reporting:
-
Express the solubility in appropriate units (e.g., mg/mL, g/100g ).
-
Report the test temperature and the analytical method used.
-
Experimental Workflow Diagram
Discussion and Practical Implications
The collected data reveals a clear trend in the solubility of adipate esters. As the length of the alkyl chain increases from diethyl to dioctyl, the water solubility decreases significantly. This is consistent with the increasing hydrophobicity of the molecule. Conversely, the longer alkyl chains generally lead to better solubility in non-polar organic solvents and oils.
-
Diethyl Adipate (DEA): With the highest water solubility among the four, DEA may be suitable for aqueous-based formulations where some degree of water miscibility is desired. Its higher polarity, as indicated by its Hansen parameters, suggests better solubility in more polar organic solvents.
-
Dibutyl Adipate (DBA) and Diisopropyl Adipate (DIPA): These esters represent a middle ground in terms of their properties. They have limited water solubility but are readily soluble in a wide range of organic solvents.[9][18] Their balanced characteristics make them versatile excipients for a variety of topical and oral formulations.
-
Dioctyl Adipate (DOA): Being the most lipophilic of the group, DOA exhibits very low water solubility but excellent solubility in oils and non-polar solvents.[19] This makes it an ideal candidate for oil-based formulations, as a carrier for lipophilic APIs, and as a plasticizer for polymers in drug-eluting devices.[20]
Conclusion
The selection of an appropriate adipate ester as an excipient is a critical decision in pharmaceutical formulation development. This guide provides a foundational understanding of the solubility profiles of four commonly used adipate esters, supported by theoretical principles and practical experimental guidance. By leveraging the comparative data and the detailed protocol provided, researchers and formulators can make more informed decisions, leading to the development of stable, effective, and safe drug products.
It is important to note that the data presented here serves as a guide, and experimental verification of solubility in the specific formulation matrix is always recommended.
References
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Poly (diglycerol adipate) variants as enhanced nanocarrier replacements in drug delivery applications - PubMed. (2023, March 22). Retrieved from [Link]
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Water Solubility (Flask Method) - Regulations.gov. (2014, May 7). Retrieved from [Link]
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HSP Basics | Practical Solubility Science - Prof Steven Abbott. Retrieved from [Link]
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E1148 Standard Test Method for Measurements of Aqueous Solubility - ASTM. (2010, December 31). Retrieved from [Link]
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Product Information MIGLYOL® 810, 812, 818, 829, 840 Neutral Oils For Pharmaceuticals and Cosmetics. Retrieved from [Link]
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On the Correlation between Miscibility and Solubility Properties of Energetic Plasticizers/Polymer Blends: Modeling and Simulation Studies | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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Dioctyl Adipate | Univar Solutions. Retrieved from [Link]
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Starch/Poly(glycerol-adipate) Nanocomposites: A Novel Oral Drug Delivery Device - MDPI. Retrieved from [Link]
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E 1148 – 02 - Standard Test Method for - Measurements of Aqueous Solubility1. Retrieved from [Link]
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Diisopropyl Adipate | C12H22O4 | CID 23368 - PubChem - NIH. Retrieved from [Link]
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Competing Effects of Plasticization and Miscibility on the Structure and Dynamics of Natural Rubber: A Comparative Study on Bio and Commercial Plasticizers | ACS Polymers Au. (2025, April 24). Retrieved from [Link]
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Investigation of fatty acid esters to replace isopropyl myristate in the sterility test for ophthalmic ointments - PubMed. Retrieved from [Link]
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Dioctyl Adipate | C22H42O4 | CID 31271 - PubChem - NIH. Retrieved from [Link]
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Dibutyl Adipate | C14H26O4 | CID 7784 - PubChem - NIH. Retrieved from [Link]
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Poly(glycerol adipate)-fatty acid esters as versatile nanocarriers: From nanocubes over ellipsoids to nanospheres | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
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(PDF) Study of isopropyl myristate microemulsion systems containing cyclodextrins to improve the solubility of 2 model hydrophobic drugs - ResearchGate. (2025, August 6). Retrieved from [Link]
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Polymer additives and solubility parameters - Kinam Park. Retrieved from [Link]
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diethyl adipate. Retrieved from [Link]
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ASTM 1148 Solubilidad en Agua | PDF | Solubility | Acid Dissociation Constant - Scribd. Retrieved from [Link]
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Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC - NIH. (2022, May 5). Retrieved from [Link]
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EXCIPIENTS - IOI Oleo GmbH. Retrieved from [Link]
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Solubilizer Agent | Excipient | Pharmaceutical drug delivery - PharmaCompass.com. Retrieved from [Link]
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PLASTICIZERS - Kinam Park. Retrieved from [Link]
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Automated Screening of Aqueous Compound Solubility in Drug Discovery. Retrieved from [Link]
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Chemical Properties of Diethyl adipate (CAS 141-28-6) - Cheméo. Retrieved from [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]
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Chemical Properties of Diisopropyl adipate (CAS 6938-94-9) - Cheméo. Retrieved from [Link]
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DIBUTYL ADIPATE - Ataman Kimya. Retrieved from [Link]
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The Function and Selection of Ester Plasticizers - Hallstar Industrial. Retrieved from [Link]
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SPECIAL FEATURE - Improving Bioavailability & Solubility: The Never-Ending Quest. Retrieved from [Link]
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Solubility testing in accordance with the OECD 105 - FILAB. Retrieved from [Link]
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Hansen Solubility Approach Towards Green Solvent Processing - The Royal Society of Chemistry. Retrieved from [Link]
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DIOCTYL ADIPATE. Retrieved from [Link]
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Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studi... - ResearchGate. (2015, December 18). Retrieved from [Link]
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Hansen Solubility Parameters. Retrieved from [Link]
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for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE - European Union. (2021, February 15). Retrieved from [Link]
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Dibutyl phthalate Solution (Solvent: Acetone) | 1X1ML | C16H22O4 | 680369 | 84-74-2. Retrieved from [Link]
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OECD 105 - Phytosafe. Retrieved from [Link]
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DIBUTYL ADIPATE CAS N°:105-99-7. Retrieved from [Link]
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Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. (2018, November 17). Retrieved from [Link]
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Dioctyl adipate - Wikipedia. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bis(2-hydroxyethyl) adipate in a Laboratory Setting
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide provides essential, step-by-step procedures for the safe disposal of Bis(2-hydroxyethyl) adipate (CAS No. 1700-12-5), ensuring the protection of laboratory personnel and the environment.
It is critical to note that specific safety and disposal data for Bis(2-hydroxyethyl) adipate is limited in publicly available literature. Therefore, this guide is built upon the foundational principles of prudent laboratory practice, general chemical waste management, and data from analogous adipate esters.[1] The procedures outlined here represent a conservative, safety-first approach. Always consult your institution's Environmental Health and Safety (EHS) office and local regulations before implementing any disposal protocol. [2][3]
Hazard Assessment and Initial Safety Considerations
Before handling any chemical waste, a thorough understanding of its potential hazards is essential.
Chemical Profile: Bis(2-hydroxyethyl) adipate is an ester of adipic acid and ethylene glycol.[4] While many simple esters are not classified as acutely hazardous, the absence of comprehensive toxicological data necessitates treating this compound with caution.[5][6] The Australian Industrial Chemicals Introduction Scheme (AICIS) has conducted an evaluation and concluded that it is unlikely to require further regulation to manage risks to human health, but this does not eliminate the need for proper handling and disposal.[4]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required at all times. This includes safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7] If there is a risk of splashing, a face shield should also be worn.[7]
-
Ventilation: Handle the chemical and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[7][8]
Quantitative Data and Chemical Properties
Understanding the physical properties of Bis(2-hydroxyethyl) adipate can inform safe handling and storage decisions. The following data has been compiled from available chemical databases.
| Property | Value | Source |
| CAS Number | 1700-12-5 | PubChem[4] |
| Molecular Formula | C₁₀H₁₈O₆ | PubChem[4] |
| Molecular Weight | 234.25 g/mol | PubChem[4] |
| Boiling Point | 382.5 ± 22.0 °C (Predicted) | ChemicalBook[9] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | ChemicalBook[9] |
| pKa | 13.60 ± 0.10 (Predicted) | ChemicalBook[9] |
| Hazard Classification | Not classified as a hazardous substance or mixture (based on analogous compounds and limited data). | Sigma-Aldrich (for Bis(2-ethylhexyl) adipate)[6] |
Disposal Decision Workflow
The primary principle of chemical waste management is to never dispose of chemicals via sanitary sewers (down the drain) or in the regular trash unless explicitly permitted by your institution's EHS office for specific, non-hazardous materials.[10] The following workflow provides a logical pathway for determining the correct disposal route.
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A Researcher's Guide to Personal Protective Equipment for Handling Bis(2-hydroxyethyl) adipate
In the dynamic environment of scientific research and drug development, the foundational principle of safety cannot be overstated. While Bis(2-hydroxyethyl) adipate is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), a robust safety protocol is paramount.[1] This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment of the workplace to determine the necessary PPE for employees.[2] This guide serves as a specialized resource to inform that assessment for laboratories working with Bis(2-hydroxyethyl) adipate.
Hazard Assessment: Understanding the "Why"
While the toxicological properties of Bis(2-hydroxyethyl) adipate have not been fully investigated, related compounds and standard laboratory practice dictate a cautious approach.[3] The primary risks associated with handling this and similar chemicals in a laboratory setting are:
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.[3][4]
-
Inhalation: Inhalation of aerosols or mists may cause respiratory tract irritation.[3][4]
-
Ingestion: May cause irritation of the digestive tract.[3][4]
Therefore, the selection of PPE is causally linked to mitigating these specific routes of exposure. Every piece of equipment is a deliberate choice to erect a barrier between the researcher and a potential hazard.
Core Protective Equipment: Your First Line of Defense
Based on the potential hazards, a standard suite of PPE is required for handling Bis(2-hydroxyethyl) adipate. All PPE must be of safe design and construction for the work being performed.[2]
Eye and Face Protection
Direct chemical splashes are a primary risk in any laboratory. Standard safety glasses are often insufficient.
-
Mandatory: Chemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4] Goggles provide a seal around the eyes, offering superior protection from liquid splashes compared to safety glasses.[5][6]
-
Recommended for large volumes or splash risk: A face shield used in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.
Hand Protection: A Critical Barrier
Choosing the correct gloves is arguably one of the most critical decisions in chemical handling. The choice must be based on the material's ability to resist degradation and permeation by the chemical.[7]
-
Primary Recommendation: Nitrile gloves are commonly used for incidental contact and splash protection in laboratory settings.[5] However, it is crucial to note that nitrile has poor resistance to certain classes of chemicals, including some esters.[8]
-
Operational Imperative: For incidental contact, a nitrile glove with a thickness of 5-mil or greater is a reasonable starting point. However, if a splash occurs, the gloves must be removed and replaced immediately to prevent breakthrough.[8][9] On-site testing is strongly advised to determine safe usage under your specific laboratory conditions.[10]
Glove Selection & Chemical Compatibility
| Glove Material | Recommendation for Bis(2-hydroxyethyl) adipate | Rationale & Causality |
| Nitrile | Good for Splash Protection Only | Provides a good barrier for short-term, incidental contact. However, esters as a chemical class can degrade nitrile over time. Immediate removal and replacement after a splash are critical.[8] |
| Neoprene | Better for Extended Use | Generally offers better resistance to a broader range of chemicals, including some esters, compared to nitrile. |
| Butyl Rubber | Excellent for Prolonged Contact | Provides superior resistance against many esters and is often recommended for extended handling periods. |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance chart for the chemical you are using.[11]
Skin and Body Protection
-
Lab Coat: A standard, buttoned lab coat is mandatory to protect skin and personal clothing from splashes.[6]
-
Closed-Toe Shoes: Full-coverage, closed-toe shoes are required at all times in the laboratory to protect against spills and dropped objects.[5]
-
Additional Protection: For tasks involving larger quantities or a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection
Under normal laboratory conditions with adequate ventilation (e.g., working in a fume hood), respiratory protection is typically not required. However, a respirator must be provided if an assessment indicates that it is necessary to protect the health of the worker.[12]
-
When to Consider: Respiratory protection may be necessary if you are generating aerosols or mists, or if working in a poorly ventilated area.
-
Type: If required, a NIOSH-approved respirator appropriate for organic vapors should be used within the context of a comprehensive respiratory protection program that includes fit testing and training, as outlined in OSHA 29 CFR 1910.134.
Procedural Guidance: Integrating Safety into Your Workflow
Effective use of PPE is a process, not just a checklist. The following workflow illustrates the key steps for safe handling.
Caption: A procedural workflow for the safe use of PPE.
Disposal Plan: Completing the Safety Cycle
Proper disposal of contaminated PPE and chemical waste is a critical final step to prevent exposure to yourself and others.
-
Contaminated PPE: Used gloves, disposable aprons, and any other contaminated items should be placed in a designated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused Bis(2-hydroxyethyl) adipate and solutions containing it must be disposed of as chemical waste in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.[13] Recommended disposal methods for similar esters include incineration by a licensed professional waste disposal service.[14] The exterior of waste containers must be clean and free from chemical residue.[13]
By integrating this expert-driven guidance into your laboratory's Chemical Hygiene Plan, you build a self-validating system of safety that protects researchers and ensures the highest standards of scientific integrity.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(2-methoxyethyl) adipate.
-
National Center for Biotechnology Information. (n.d.). Bis(2-hydroxyethyl) adipate. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1981).
-
Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. U.S. Department of Labor. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
